1-Palmitoyl-3-stearoyl-rac-glycerol
Description
Properties
IUPAC Name |
(3-hexadecanoyloxy-2-hydroxypropyl) octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-34-35(38)33-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTGWUUHOMAGPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H72O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17708-08-6 | |
| Record name | Glyceryl 1,3-palmitostearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017708086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLYCERYL 1,3-PALMITOSTEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/574ELF00YS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Palmitoyl-3-stearoyl-rac-glycerol: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of 1-Palmitoyl-3-stearoyl-rac-glycerol, a diacylglycerol (DAG) of significant interest in various scientific and industrial fields, including pharmaceuticals and drug development. This document delves into its chemical structure, physicochemical properties, synthesis, and analytical characterization. Furthermore, it explores its metabolic fate, biocompatibility, and applications in advanced drug delivery systems, offering a comparative perspective with a structurally related triacylglycerol to highlight the unique attributes of diacylglycerols.
Introduction to 1-Palmitoyl-3-stearoyl-rac-glycerol: A Molecule of Interest
1-Palmitoyl-3-stearoyl-rac-glycerol is a 1,3-diacylglycerol composed of a glycerol backbone esterified with palmitic acid at the sn-1 position and stearic acid at the sn-3 position[1]. As a diacylglycerol, it is a key intermediate in various metabolic pathways and has garnered attention for its unique physiological effects compared to triacylglycerols (TAGs), the primary components of dietary fats. Its amphiphilic nature, arising from the presence of both hydrophobic fatty acid chains and a free hydroxyl group on the glycerol backbone, imparts emulsifying and stabilizing properties, making it a valuable excipient in pharmaceutical formulations[1]. This guide will provide researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively utilize this molecule in their work.
Molecular Structure and Chemical Identity
The fundamental structure of 1-Palmitoyl-3-stearoyl-rac-glycerol is defined by its constituent fatty acids and their positions on the glycerol moiety.
Chemical Name: 1-Palmitoyl-3-stearoyl-rac-glycerol
Synonyms: 1-Palmitin-3-Stearin, DG(16:0/0:0/18:0)
Molecular Formula: C₃₇H₇₂O₅
Molecular Weight: 597.0 g/mol
The "rac" in its name indicates that it is a racemic mixture of the two enantiomers, (R)- and (S)-1-palmitoyl-3-stearoyl-glycerol.
Physicochemical Properties: A Foundation for Formulation
The physical and chemical properties of 1-Palmitoyl-3-stearoyl-rac-glycerol are critical for its application in various fields, particularly in the design of drug delivery systems.
| Property | Value | Reference |
| Appearance | White to off-white solid or waxy substance | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents such as DMF (20 mg/ml), DMSO (30 mg/ml), and Ethanol (0.25 mg/ml). | [2][3] |
| Melting Point | Generally higher than that of unsaturated glycerides. Specific value not readily available, but for comparison, the related 1,3-dipalmitoylglycerol and 1,3-distearoylglycerol have high melting points. | [2] |
Polymorphism: Like other lipids, 1,3-diacylglycerols exhibit polymorphism, meaning they can exist in different crystalline forms (α, β', and β) with distinct melting points and stability. The β form is generally the most stable. The specific polymorphic behavior of 1-Palmitoyl-3-stearoyl-rac-glycerol is not extensively documented, but studies on similar 1,3-diacylglycerols like 1,3-dipalmitoylglycerol and 1,3-distearoylglycerol show complex polymorphic transitions. Understanding and controlling the polymorphic form is crucial for the stability and performance of lipid-based formulations.
Synthesis and Manufacturing: Crafting the Molecule
The synthesis of 1,3-diacylglycerols like 1-Palmitoyl-3-stearoyl-rac-glycerol is most effectively and selectively achieved through enzymatic processes.
Enzymatic Esterification: A Controlled Approach
Enzymatic synthesis offers high selectivity for the sn-1 and sn-3 positions of the glycerol backbone, minimizing the formation of unwanted byproducts. A common method is the direct esterification of glycerol with the desired fatty acids using a 1,3-specific lipase.
Caption: Enzymatic synthesis of 1-Palmitoyl-3-stearoyl-rac-glycerol.
Experimental Protocol: Enzymatic Synthesis of 1,3-Diacylglycerols
This protocol is a general guideline for the enzymatic synthesis of 1,3-diacylglycerols and can be adapted for 1-Palmitoyl-3-stearoyl-rac-glycerol.
Objective: To synthesize 1,3-diacylglycerol through lipase-catalyzed esterification of glycerol and fatty acids.
Materials:
-
Glycerol
-
Palmitic Acid
-
Stearic Acid
-
Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)
-
Solvent (optional, e.g., hexane)
-
Molecular sieves (for water removal)
-
Reaction vessel with temperature and stirring control
Procedure:
-
Reactant Preparation: Dissolve stoichiometric amounts of glycerol, palmitic acid, and stearic acid in a suitable solvent (if not a solvent-free system). For a two-step synthesis, first react glycerol with palmitic acid.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme will depend on its activity and should be optimized.
-
Reaction Conditions: Maintain the reaction at an optimal temperature for the lipase (e.g., 50-70°C) with constant stirring.
-
Water Removal: To drive the equilibrium towards product formation, remove the water produced during the reaction using molecular sieves or by applying a vacuum.
-
Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing the composition using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Enzyme Removal: Once the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration.
-
Product Purification: Purify the 1-Palmitoyl-3-stearoyl-rac-glycerol from the reaction mixture, which may contain unreacted starting materials, monoacylglycerols, and triacylglycerols. Purification can be achieved through techniques like column chromatography or molecular distillation.
Causality Behind Choices:
-
Immobilized Lipase: Using an immobilized enzyme simplifies its removal from the reaction mixture and allows for its reuse, making the process more cost-effective and sustainable.
-
Water Removal: The esterification reaction is reversible. Removing water, a byproduct, shifts the equilibrium towards the formation of the diacylglycerol, thereby increasing the yield.
-
Solvent-free System: Conducting the reaction in a solvent-free system is environmentally friendly and simplifies downstream processing.
Analytical Characterization: Ensuring Purity and Identity
A suite of analytical techniques is employed to confirm the identity and purity of 1-Palmitoyl-3-stearoyl-rac-glycerol and to characterize its formulations.
Caption: Analytical workflow for the characterization of 1-Palmitoyl-3-stearoyl-rac-glycerol.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC coupled with a suitable detector (e.g., evaporative light scattering detector or mass spectrometer) is a powerful tool for separating and quantifying diacylglycerols from other glycerides[4][5].
-
Gas Chromatography (GC): After transesterification to fatty acid methyl esters (FAMEs), GC can be used to determine the fatty acid composition of the molecule.
Spectrometric Methods
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with mass spectrometry can confirm the molecular weight and provide structural information through fragmentation analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information, confirming the positions of the fatty acyl chains on the glycerol backbone.
Metabolism and Biocompatibility: The Body's Interaction
The metabolic fate of 1,3-diacylglycerols differs from that of triacylglycerols, which has important implications for their physiological effects.
Metabolic Pathway
Upon oral ingestion, 1,3-diacylglycerols are hydrolyzed by lipases in the gastrointestinal tract to monoacylglycerols and free fatty acids, which are then absorbed by the enterocytes. Unlike 1,2-diacylglycerols, 1,3-diacylglycerols are not efficiently resynthesized into triacylglycerols in the enterocytes. This leads to a lower postprandial increase in serum triglyceride levels compared to the consumption of an equivalent amount of triacylglycerols[6][7].
Caption: Simplified metabolic pathway of 1,3-diacylglycerols.
Biocompatibility and Safety
Diacylglycerol oils have been extensively studied and are considered safe for human consumption[8]. Studies have shown no genotoxic effects of diacylglycerol oil[9]. As a component of natural fats and oils, 1-Palmitoyl-3-stearoyl-rac-glycerol is expected to be biocompatible and well-tolerated.
Applications in Drug Delivery: Enhancing Therapeutic Efficacy
The physicochemical properties of 1-Palmitoyl-3-stearoyl-rac-glycerol make it a promising excipient for various drug delivery systems, particularly for poorly water-soluble drugs.
Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids, and 1,3-diacylglycerols can serve as a lipid matrix for their preparation[3][10]. SLNs can encapsulate lipophilic drugs, protect them from degradation, and provide controlled release.
Experimental Protocol: Preparation of SLNs using 1,3-Diacylglycerol
Objective: To prepare drug-loaded solid lipid nanoparticles using a 1,3-diacylglycerol as the lipid matrix.
Materials:
-
1-Palmitoyl-3-stearoyl-rac-glycerol (or another 1,3-DAG)
-
Drug (poorly water-soluble)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Co-surfactant (e.g., soy lecithin)
-
Aqueous phase (e.g., purified water)
Procedure (High-Shear Homogenization Method):
-
Lipid Phase Preparation: Melt the 1-Palmitoyl-3-stearoyl-rac-glycerol at a temperature above its melting point. Dissolve the drug in the molten lipid.
-
Aqueous Phase Preparation: Dissolve the surfactant and co-surfactant in the aqueous phase and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under high-speed stirring to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-shear homogenization or high-pressure homogenization to reduce the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug release profile.
Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids[11][12]. Diacylglycerols can be used as the oil phase in SEDDS formulations to enhance the solubility and oral bioavailability of lipophilic drugs.
Comparative Analysis: Diacylglycerol vs. Triacylglycerol
To better understand the unique properties of 1-Palmitoyl-3-stearoyl-rac-glycerol, it is useful to compare it with a structurally related triacylglycerol, such as 1-palmitoyl-2-oleoyl-3-stearoyl-rac-glycerol (POS) .
| Feature | 1-Palmitoyl-3-stearoyl-rac-glycerol (Diacylglycerol) | 1-palmitoyl-2-oleoyl-3-stearoyl-rac-glycerol (Triacylglycerol) |
| Structure | Glycerol with two fatty acids and one free hydroxyl group | Glycerol with three fatty acids |
| Polarity | More polar due to the free hydroxyl group | Nonpolar |
| Emulsifying Properties | Good emulsifier | Poor emulsifier |
| Metabolism | Less efficient resynthesis to TAGs in enterocytes | Efficiently resynthesized to TAGs and incorporated into chylomicrons |
| Physiological Effect | Lower postprandial triglyceride response | Standard postprandial triglyceride response |
| Applications in Formulations | Emulsifier, stabilizer, lipid matrix for SLNs, oil phase in SEDDS | Primary oil phase in lipid-based formulations |
POS is a major component of cocoa butter and its polymorphic behavior is well-studied, which is critical for the texture of chocolate. While both molecules can be used in lipid-based drug delivery, the presence of the free hydroxyl group in the diacylglycerol gives it unique interfacial properties that can be advantageous in certain formulations.
Conclusion
1-Palmitoyl-3-stearoyl-rac-glycerol is a versatile diacylglycerol with promising applications in the pharmaceutical industry. Its unique physicochemical properties, metabolic profile, and biocompatibility make it an attractive excipient for the formulation of poorly water-soluble drugs. As research in lipid-based drug delivery continues to advance, a thorough understanding of molecules like 1-Palmitoyl-3-stearoyl-rac-glycerol will be crucial for the development of innovative and effective therapeutic products. This guide has provided a comprehensive foundation for scientists and researchers to explore and harness the potential of this interesting diacylglycerol.
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Metabolism of diacylglycerol in humans. PubMed, [Link]
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1-Palmitoyl-2-oleoyl-3-stearoylglycerol | C55H104O6 | CID 11366450. PubChem, [Link]
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Diacylglycerol on lipid metabolism. PubMed, [Link]
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1-Palmitoyl-3-Stearoyl-rac-glycerol. Cenmed Enterprises, [Link]
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1-Palmitoyl-2-stearoyl-3-stearoyl-glycerol | C55H106O6 | CID 99647664. PubChem, [Link]
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Study On The Preparation And Performance Of 1,3-Diacylglycerol Based Solid Lipid Nanoparticles. Globe Thesis, [Link]
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Ternary Phase Behavior of 1,3-Dipalmitoyl-2-linoleoylglycerol (PLP), 1-Palmitoyl-2-linoleoyl-3-stearoyl-rac-glycerol (PLS), and 1,3-Distearoyl-2-linoleoylglycerol (SLS): Minor TAG Species of Vegetable Fats and Oils | Crystal Growth & Design. ACS Publications, [Link]
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Self Emulsifying Drug Delivery System. ResearchGate, [Link]
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(PDF) Reversed-Phase High-Performance Liquid Chromatography Analysis of 1,3- and 1,2(2,3)-Positional Isomers of Palm-Based Diacylglycerols. ResearchGate, [Link]
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Production, safety, health effects and applications of diacylglycerol functional oil in food systems: a review. PubMed, [Link]
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RP-HPLC separation of diacylglycerols produced from soybean oil. See.... ResearchGate, [Link]
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1-Palmitoyl-2-stearoyl-3-oleoyl-glycerol | C55H104O6 | CID 97042227. PubChem, [Link]
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Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. MDPI, [Link]
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Crystallisation of 1,3‐dipalmitoyl‐2‐oleoylglycerol and tripalmitoylglycerol and their mixtures from acetone | Request PDF. ResearchGate, [Link]
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Self-Emulsifying Drug Delivery Systems | Pharmaceutical Technology. Pharmaceutical Technology, [Link]
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Polymorphic transformation of 1,3-distearoyl-sn-2-linoleoyl-glycerol. ResearchGate, [Link]
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1-Palmitoyl-2-stearoyl-3-oleoyl-rac-glycerol | USBioPro. USBioPro, [Link]
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1-Stearoyl-2-Palmitoyl-3-Oleoyl-rac-glycerol. Cayman Chemical - Cambridge Bioscience, [Link]
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Self-emulsifying drug delivery systems: a novel approach to deliver drugs. PMC, [Link]
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(PDF) Self-emulsifying drug delivery formulations. ResearchGate, [Link]
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View of Recent Advances in Solid Lipid Nanoparticle Preparation: Methods, Ingredients, and Routes of Administration. Journal of Pharmaceutical Negative Results, [Link]
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Self-Emulsifying Drug Delivery Systems (SEDDS): An Update from Formulation Development to Therapeutic Strategies. MDPI, [Link]
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Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. Journal of the Indian Chemical Society, [Link]
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Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers. MDPI, [Link]
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1-Palmitoyl-2-Oleoyl-3-Stearoyl-rac-glycerol. Cayman Chemical - Cambridge Bioscience, [Link]
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Genotoxicity studies on dietary diacylglycerol (DAG) oil. PubMed, [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 1-Palmitoyl-3-stearoyl-rac-glycerol
Foreword: A Molecule of Structural Significance
In the landscape of pharmaceutical sciences and drug delivery, the excipients chosen are as critical as the active pharmaceutical ingredient (API) itself. Among the class of lipid excipients, diacylglycerols (DAGs) and triacylglycerols (TAGs) form the backbone of many advanced formulations, including solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and lipid-based oral delivery systems. 1-Palmitoyl-3-stearoyl-rac-glycerol, a mixed-acid diacylglycerol, is a molecule of particular interest. Its specific arrangement of a C16:0 fatty acid (palmitic) at the sn-1 position and a C18:0 fatty acid (stearic) at the sn-3 position imparts distinct physicochemical characteristics that are pivotal for its function.
This guide moves beyond a simple recitation of data. It is designed for the discerning researcher and formulation scientist, providing not only the fundamental properties of this diacylglycerol but also the causality behind the analytical choices required for its characterization. We will explore its thermal behavior, crystalline structure, and solubility, framing each property within the context of its practical application in drug development. The protocols described herein are designed to be self-validating systems, ensuring that the data you generate is robust, reproducible, and, most importantly, meaningful.
Section 1: Core Molecular and Physicochemical Identifiers
1-Palmitoyl-3-stearoyl-rac-glycerol is a saturated diacylglycerol characterized by its hydrophobic nature, appearing as a white to off-white waxy solid at room temperature.[1] Its structure, composed of two saturated fatty acids, contributes to a higher melting point and greater physical stability compared to its unsaturated counterparts.[1] This stability is a desirable trait in pharmaceutical formulations, where shelf-life and predictable performance are paramount.
Below is a summary of its fundamental properties.
| Property | Value | Source |
| Chemical Name | octadecanoic acid, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester | [2] |
| Synonyms | 1-Palmitin-3-Stearin, DG(16:0/0:0/18:0) | [2] |
| CAS Number | 17708-08-6 | [1][2] |
| Molecular Formula | C₃₇H₇₂O₅ | [1][2] |
| Molecular Weight | 597.0 g/mol | [2] |
| Appearance | White to off-white solid or waxy substance | [1] |
Solubility Profile: The Formulation Cornerstone
The solubility of a lipid excipient dictates its compatibility with various solvents during manufacturing and its interaction with biological fluids. 1-Palmitoyl-3-stearoyl-rac-glycerol is insoluble in aqueous media but shows solubility in various organic solvents.[1] Understanding this profile is critical for processes such as hot and cold homogenization techniques used in nanoparticle production.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 20 mg/mL |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL |
| Ethanol | 0.25 mg/mL |
| PBS (pH 7.2) | 0.7 mg/mL |
| Data sourced from Cayman Chemical.[2] |
The limited solubility in ethanol, a common solvent in pharmaceutical processing, underscores the need for careful solvent selection or the use of melt-based formulation strategies. Its behavior in PBS (Phosphate-Buffered Saline) highlights its poor aqueous dispersibility, necessitating the use of emulsifiers and surfactants for stable formulation in aqueous delivery systems.
Section 2: Thermal Behavior Analysis via Differential Scanning Calorimetry (DSC)
Expertise & Experience: The thermal properties of a lipid excipient are arguably the most critical for drug development. They govern the choice of manufacturing process (e.g., hot melt vs. solvent evaporation), the physical stability of the final dosage form during storage, and the drug release profile. Differential Scanning Calorimetry (DSC) is the gold-standard technique for elucidating these properties. It measures the heat flow into or out of a sample as it is subjected to a controlled temperature program, revealing phase transitions such as melting and crystallization.[3]
The insights from DSC are not merely academic; for a lipid like 1-Palmitoyl-3-stearoyl-rac-glycerol, the melting and crystallization temperatures will define the viable temperature range for hot-melt extrusion or high-pressure homogenization. The energy absorbed or released (enthalpy) provides a quantitative measure of the material's crystallinity, which is directly linked to its ability to encapsulate a drug and control its release.
Protocol 2.1: DSC Analysis of 1-Palmitoyl-3-stearoyl-rac-glycerol
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into a standard aluminum DSC pan. Crimp the pan with a lid to create a hermetic seal. An empty, sealed pan is used as a reference.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Perform an initial heating ramp from 25°C to 90°C at a rate of 10°C/minute. This step is crucial to erase the sample's prior thermal history, ensuring analysis of a consistent melt.
-
Cool the sample from 90°C to 0°C at a controlled rate of 5°C/minute to observe the crystallization behavior.
-
Hold isothermally at 0°C for 5 minutes to allow for complete crystallization.
-
Heat the sample from 0°C to 90°C at 5°C/minute to observe the melting behavior of the recrystallized form.
-
-
Data Analysis: Analyze the resulting thermogram. The exothermic peak on cooling corresponds to crystallization, while the endothermic peak on heating corresponds to melting. Determine the onset temperature, peak maximum temperature, and the enthalpy of transition (ΔH, calculated from the peak area).
Section 3: Crystalline Structure and Polymorphism
Expertise & Experience: For solid and semi-solid lipid excipients, polymorphism is the most important and complex physicochemical property. Polymorphism refers to the ability of a substance to crystallize into multiple different crystal lattice arrangements, each with distinct properties.[4] For triglycerides and diacylglycerols, the three primary polymorphic forms are α (alpha), β' (beta-prime), and β (beta).[4][5]
-
α Form: The least stable, lowest melting, and most disordered form. It is often the first to crystallize from the melt.[6]
-
β' Form: Has intermediate stability and is often desired in food products like margarine for its smooth texture.
-
β Form: The most stable, highest melting, and most ordered crystalline form.
The transition from a metastable form (α or β') to the stable β form is an irreversible, time- and temperature-dependent process. This transformation is of paramount concern in drug formulation because it can lead to significant changes in the drug product, such as drug expulsion from the lipid matrix, changes in particle size, and altered release kinetics. Therefore, characterizing the polymorphic state and its potential for transition is a non-negotiable step in quality control.
X-ray Diffraction (XRD) is the definitive technique for identifying the polymorphic form of a lipid. It works by measuring the scattering of X-rays as they pass through the crystalline sample. The resulting diffraction pattern is unique to a specific crystal lattice. Wide-Angle X-ray Scattering (WAXS) provides information on the short spacings (inter-chain distances) that define the polymorph, while Small-Angle X-ray Scattering (SAXS) reveals the long spacings related to the lamellar packing of the glycerol backbone.[4][7]
Protocol 3.1: Powder XRD (PXRD) Analysis
-
Sample Preparation: The sample should be prepared with a specific thermal history to capture the desired polymorphic form. For instance, to analyze the form crystallized from the melt, the sample can be melted and then cooled under controlled conditions directly on the sample holder.
-
Instrument Setup: Use a powder diffractometer with Cu Kα radiation.
-
WAXS Analysis: Scan the sample over a 2θ range of 15-25°. This range covers the characteristic short-spacing reflections.
-
Data Interpretation: Identify the polymorphic form based on the prominent peaks in the WAXS pattern.
| Polymorph | Subcell Packing | Characteristic Short Spacings (d, Å) |
| α (alpha) | Hexagonal | One strong peak around 4.15 Å |
| β' (beta-prime) | Orthorhombic | Two strong peaks around 4.2 Å and 3.8 Å |
| β (beta) | Triclinic | One very strong peak around 4.6 Å, often with other medium peaks |
| Characteristic spacing values are general for triglycerides and may vary slightly. Sourced from principles described in[4]. |
The Synergy of DSC and XRD
Trustworthiness: Neither DSC nor XRD alone tells the full story. A trustworthy characterization relies on using them in tandem. For example, a DSC thermogram might show a small exothermic event followed by a larger endothermic peak during heating. This could indicate a melt-recrystallization event, where a less stable polymorph melts and immediately recrystallizes into a more stable form, which then melts at a higher temperature. XRD analysis of samples heated to temperatures just before and after this event would confirm the specific polymorphic transformation that has occurred.
Conclusion
1-Palmitoyl-3-stearoyl-rac-glycerol is a lipid excipient with well-defined physicochemical properties that make it a valuable component in the formulation of advanced drug delivery systems. Its thermal stability, predictable crystallization behavior, and well-characterized polymorphic nature are key to its utility. For the formulation scientist, a thorough understanding and rigorous characterization of these properties using synergistic techniques like DSC and XRD are not optional—they are fundamental to developing safe, stable, and effective pharmaceutical products. This guide provides the foundational knowledge and methodological framework to empower researchers to confidently harness the potential of this important molecule.
References
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1-Palmitoyl-2-stearoyl-3-stearoyl-glycerol | C55H106O6 | CID 99647664 - PubChem . National Center for Biotechnology Information. Available at: [Link]
-
1-Palmitoyl-2-oleoyl-3-stearoylglycerol | C55H104O6 | CID 11366450 - PubChem . National Center for Biotechnology Information. Available at: [Link]
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Sato, K., Ueno, S., & Yano, J. (2012). Kinetic Study on Alpha-Form Crystallization of Mixed-Acid Triacylglycerols POP, PPO, and Their Mixture . Crystal Growth & Design, 12(9), 4434–4441. Available at: [Link]
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1-Palmitoyl-2-Oleoyl-3-Stearoyl-rac-glycerol | Chemsrc . Chemsrc. Available at: [Link]
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The role of X-ray diffraction in studies of the crystallography of monoacid saturated triglycerides - Research Paper | OiPub . OiPub. Available at: [Link]
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Ghazani, S. M., et al. (2022). Polymorphism of a Highly Asymmetrical Triacylglycerol in Milk Fat: 1-Butyryl 2-Stearoyl 3-Palmitoyl-glycerol . Crystal Growth & Design, 22(8), 4875–4883. Available at: [Link]
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Ghazani, S. M., & Marangoni, A. G. (2018). The Triclinic Polymorphism of Cocoa Butter Is Dictated by Its Major Molecular Species, 1-Palmitoyl, 2-Oleoyl, 3-Stearoyl Glycerol (POS) . Crystal Growth & Design, 19(1), 90-97. Available at: [Link]
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Martini, S. (2017). Powder X-ray Diffraction of Triglycerides in the Study of Polymorphism . ResearchGate. Available at: [Link]
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Bayés-García, L., et al. (2017). In situ crystallization and transformation kinetics of polymorphic forms of saturated-unsaturated-unsaturated triacylglycerols: 1-palmitoyl-2,3-dioleoyl glycerol, 1-stearoyl-2,3-dioleoyl glycerol, and 1-palmitoyl-2-oleoyl-3-linoleoyl glycerol . ResearchGate. Available at: [Link]
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Ghazani, S. M., & Marangoni, A. G. (2018). New insights into the β polymorphism of 1,3-palmitoyl-stearoyl-2-oleoyl glycerol (POS) . ResearchGate. Available at: [Link]
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1-Palmitoyl-3-stearoyl-rac-glycerol (C007B-596969) - Cenmed Enterprises . Cenmed Enterprises. Available at: [Link]
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1-Palmitoyl-2-Oleoyl-3-Stearoyl-rac-glycerol - Cayman Chemical - Cambridge Bioscience . Cambridge Bioscience. Available at: [Link]
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Penagos, I. A., et al. (2024). Multiscale analysis of triglycerides using X-ray scattering: implementing a shape-dependent model for CNP characterization . RSC Publishing. Available at: [Link]
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1-Palmitoyl-2-stearoyl-3-oleoyl-rac-glycerol . Biochemicals. Available at: [Link]
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Smith, K. W., Cain, F. W., & Talbot, G. (2005). Kinetic analysis of nonisothermal differential scanning calorimetry of 1,3-dipalmitoyl-2-oleoylglycerol . Journal of Agricultural and Food Chemistry, 53(8), 3031–3040. Available at: [Link]
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An In-Depth Technical Guide to 1-Palmitoyl-3-stearoyl-rac-glycerol (CAS: 17708-08-6)
Introduction
1-Palmitoyl-3-stearoyl-rac-glycerol, a specific diacylglycerol (DAG), is a molecule of significant interest across the pharmaceutical, cosmetic, and food industries. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its synthesis, purification, characterization, and key applications. We will explore the scientific principles underpinning its utility, offering field-proven insights and detailed methodologies to empower your research and development endeavors.
Physicochemical Properties and Identification
1-Palmitoyl-3-stearoyl-rac-glycerol is a diacylglycerol featuring a glycerol backbone esterified with palmitic acid at the sn-1 position and stearic acid at the sn-3 position. Its racemic nature indicates a mixture of the two possible stereoisomers. As a saturated lipid, it is a white to off-white waxy solid at room temperature, exhibiting hydrophobicity and solubility in organic solvents.[1][2]
| Property | Value | Source |
| CAS Number | 17708-08-6 | [1] |
| Molecular Formula | C₃₇H₇₂O₅ | [1] |
| Molecular Weight | 597.0 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥98% (commercially available) | [1] |
| Solubility | Soluble in DMF (~20 mg/ml), DMSO (~30 mg/ml); Sparingly soluble in Ethanol (~0.25 mg/ml) and PBS (pH 7.2) (~0.7 mg/ml) | [1] |
| Storage | -20°C for long-term stability (≥ 4 years) | [1] |
Synthesis and Purification: A Focus on Enzymatic Routes
While chemical synthesis methods for diacylglycerols exist, enzymatic synthesis offers a greener and more specific alternative, minimizing the formation of unwanted byproducts.[2] The synthesis of 1-Palmitoyl-3-stearoyl-rac-glycerol can be effectively achieved through the direct esterification of glycerol with palmitic and stearic acids using a 1,3-specific lipase.
Enzymatic Synthesis Workflow
The enzymatic synthesis of 1,3-diacylglycerols is a strategic choice due to the high regioselectivity of certain lipases, which preferentially catalyze esterification at the sn-1 and sn-3 positions of the glycerol backbone. This minimizes the formation of 1,2-diacylglycerols and triacylglycerols, simplifying downstream purification.
Caption: Enzymatic synthesis and purification workflow for 1-Palmitoyl-3-stearoyl-rac-glycerol.
Detailed Protocol: Lipase-Catalyzed Esterification
This protocol is a representative method adapted from established procedures for 1,3-diacylglycerol synthesis.[2]
Materials:
-
Glycerol
-
Palmitic Acid
-
Stearic Acid
-
Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM or Novozym 435)
-
Organic solvent (optional, e.g., hexane)
-
Vacuum pump
Procedure:
-
Reactant Preparation: In a stirred-tank reactor, combine glycerol, palmitic acid, and stearic acid in a desired molar ratio (e.g., 1:1:1). For a solvent-free system, the reaction is performed with the neat reactants.
-
Enzyme Addition: Add the immobilized lipase to the reactant mixture. The enzyme loading is typically between 5-10% (w/w) of the total reactants.
-
Reaction Conditions:
-
Temperature: Maintain the reaction temperature at a point that ensures the reactants are in a liquid state but does not denature the enzyme (typically 60-70°C for saturated fatty acids).
-
Agitation: Continuously stir the mixture to ensure proper mixing and mass transfer.
-
Vacuum: Apply a vacuum to the system to remove the water produced during the esterification reaction. This is a critical step to drive the equilibrium towards product formation.
-
-
Monitoring the Reaction: Periodically take samples and analyze the composition using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the conversion of fatty acids and the formation of diacylglycerols.
-
Enzyme Recovery: Once the desired conversion is achieved, stop the reaction and separate the immobilized enzyme from the product mixture by filtration for potential reuse.
-
Purification: The crude product, containing unreacted starting materials, monoacylglycerols, and some triacylglycerols, requires further purification.
Purification Protocol: Fractional Crystallization
Fractional crystallization is an effective method for purifying 1,3-diacylglycerols from the crude reaction mixture, leveraging differences in solubility and melting points of the components.[3]
Materials:
-
Crude 1-Palmitoyl-3-stearoyl-rac-glycerol mixture
-
Acetone (or other suitable organic solvent)
Procedure:
-
Dissolution: Dissolve the crude product in a minimal amount of hot acetone.
-
Cooling and Crystallization: Slowly cool the solution to a specific temperature (e.g., 4°C or lower) with gentle agitation. The 1,3-diacylglycerol, being less soluble at lower temperatures, will crystallize out of the solution. The precise temperature profile will need to be optimized for the specific mixture.
-
Separation: Separate the crystallized solid (the desired product) from the liquid phase (containing more soluble impurities) by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold acetone to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
Purity Analysis: Analyze the purity of the final product using HPLC or GC.
Analytical Characterization: Ensuring Purity and Identity
A multi-faceted analytical approach is essential to confirm the identity and purity of the synthesized 1-Palmitoyl-3-stearoyl-rac-glycerol.
Chromatographic Techniques
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This is a powerful technique for the separation and quantification of diacylglycerol isomers.[4]
-
Principle: The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The ELSD detector nebulizes the eluent, evaporates the solvent, and measures the light scattered by the non-volatile analyte particles.
-
Typical Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water is often employed.[4]
-
Detector: ELSD provides a universal response for non-volatile compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the fatty acid composition of the diacylglycerol after derivatization.[5]
-
Principle: The diacylglycerol is first transesterified to fatty acid methyl esters (FAMEs). The FAMEs are then separated based on their boiling points and identified by their mass spectra.
-
Derivatization Protocol (to FAMEs):
-
Dissolve a known amount of the diacylglycerol in a suitable solvent (e.g., hexane).
-
Add a solution of sodium methoxide in methanol and heat the mixture to facilitate the transesterification reaction.
-
After cooling, add water and extract the FAMEs with hexane.
-
Analyze the hexane layer by GC-MS.
-
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation and confirming the position of the fatty acyl chains on the glycerol backbone.[6]
-
¹H NMR: Provides information on the protons of the glycerol backbone and the fatty acid chains. The chemical shifts of the protons on the glycerol backbone can distinguish between 1,2- and 1,3-diacylglycerols.
-
¹³C NMR: Offers detailed information about the carbon skeleton, including the carbonyl carbons of the ester groups and the carbons of the glycerol backbone and fatty acid chains.
Applications in Drug Delivery and Cosmetics
The unique physicochemical properties of 1-Palmitoyl-3-stearoyl-rac-glycerol make it a valuable excipient in various formulations.
Solid Lipid Nanoparticles (SLNs) for Drug Delivery
1,3-Diacylglycerols are excellent candidates for the lipid matrix in SLNs, which are colloidal drug carriers.[7][8]
Caption: Formation of drug-loaded Solid Lipid Nanoparticles (SLNs).
The solid nature of the lipid core at body temperature allows for controlled drug release. The use of diacylglycerols like 1-Palmitoyl-3-stearoyl-rac-glycerol can influence the drug loading capacity and release profile of the SLNs. In vivo studies have shown that such nanocarriers can enhance the bioavailability of poorly soluble drugs.[9][10]
Emulsifier in Cosmetic Formulations
In the cosmetics industry, 1-Palmitoyl-3-stearoyl-rac-glycerol functions as an effective emulsifier and stabilizing agent.[2][11] Its amphiphilic nature, although predominantly lipophilic, allows it to stabilize oil-in-water and water-in-oil emulsions in creams, lotions, and other personal care products. It contributes to the texture and feel of the product, providing a non-greasy, moisturizing effect.
Metabolic Fate of 1,3-Diacylglycerols
When ingested, 1,3-diacylglycerols follow a distinct metabolic pathway compared to triacylglycerols.
Caption: Metabolic pathway of ingested 1,3-diacylglycerols.
Gastric and pancreatic lipases hydrolyze 1,3-diacylglycerols into glycerol and free fatty acids.[12][13] Within the enterocytes, these components are re-esterified into triacylglycerols primarily via the glycerol-3-phosphate pathway.[14] This differs from the primary 2-monoacylglycerol pathway utilized for the absorption of dietary triacylglycerols. Some studies suggest that this alternative metabolic route may contribute to a lower postprandial triglyceride response and may have implications for weight management.[15][16]
Safety and Toxicology
1-Palmitoyl-3-stearoyl-rac-glycerol is generally recognized as safe for its intended uses in food, cosmetics, and pharmaceuticals. Toxicological studies on diacylglycerol oils have not shown significant adverse effects.[16]
Conclusion
1-Palmitoyl-3-stearoyl-rac-glycerol is a versatile and valuable lipid with a well-defined physicochemical profile. The advancements in enzymatic synthesis provide an efficient and sustainable route for its production. Its utility as a key component in advanced drug delivery systems and as a functional ingredient in cosmetics is well-established. A thorough understanding of its synthesis, purification, and characterization, as detailed in this guide, is crucial for harnessing its full potential in various scientific and industrial applications.
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Assessment of Digestion and Absorption Properties of 1,3-Dipalmitoyl-2-Oleoyl Glycerol-Rich Lipids Using an In Vitro Gastrointestinal Digestion and Caco-2 Cell-Mediated Coupled Model. PubMed Central. [Link]
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The digestion of diacylglycerol isomers by gastric and pancreatic lipases and its impact on the metabolic pathways for TAG re-synthesis in enterocytes. PubMed. [Link]
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Formulation and Characterization of Solid Lipid Nanoparticles Loaded with Troxerutin. MDPI. [Link]
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Formulation and Characterization of Phytostanol Ester Solid Lipid Nanoparticles for the Management of Hypercholesterolemia: An ex vivo Study. PubMed Central. [Link]
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Identification and Quantification of the Molecular Species of Acylglycerols in Castor Oil by HPLC Using ELSD. ResearchGate. [Link]
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Study of the crystallization behaviour of mixtures of triglycerides for the production of dairy-free chocolate. Politecnico di Torino. [Link]
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biological role of 1-Palmitoyl-3-stearoyl-rac-glycerol in cells
An In-depth Technical Guide on the Biological Role of 1-Palmitoyl-3-stearoyl-rac-glycerol in Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diacylglycerols (DAGs) are a class of lipid molecules that play pivotal roles in cellular metabolism and signaling. While the signaling functions of sn-1,2-diacylglycerols are well-documented, the biological significance of other isomers, such as 1,3-diacylglycerols, is often confined to their metabolic roles. This guide provides a comprehensive overview of the biological functions of diacylglycerols, with a specific focus on the inferred role of 1-Palmitoyl-3-stearoyl-rac-glycerol. We will delve into the metabolic pathways where this molecule is an intermediate, contrast its function with that of signaling DAGs, and provide detailed methodologies for its study. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this specific lipid species.
The World of Diacylglycerols: More Than Just an Intermediate
Diacylglycerols are glycerides consisting of two fatty acid chains covalently bonded to a glycerol molecule through ester linkages. The diversity of DAGs arises from the different combinations of fatty acids at the sn-1 and sn-2 or sn-1 and sn-3 positions of the glycerol backbone, leading to a vast number of regio- and stereoisomers with distinct biological properties.[1]
Isomers with Distinct Fates: sn-1,2- vs. 1,3-Diacylglycerols
The positioning of the fatty acyl chains on the glycerol backbone dictates the biological function of the DAG molecule.
-
sn-1,2-Diacylglycerols : These are the primary signaling molecules in the DAG family.[2][3] They are generated at the plasma membrane in response to extracellular stimuli and are potent activators of a variety of signaling proteins, most notably Protein Kinase C (PKC).[2][4]
-
1,3-Diacylglycerols : These isomers are predominantly considered to be intermediates in the biosynthesis and degradation of triacylglycerols (TAGs), the main form of energy storage in cells.[2][3] While generally not considered direct signaling molecules, their levels can influence the pool of DAGs available for conversion to signaling isomers.
Table 1: Key Differences Between sn-1,2- and 1,3-Diacylglycerol Isomers
| Feature | sn-1,2-Diacylglycerol | 1,3-Diacylglycerol |
| Primary Role | Second Messenger in Signal Transduction | Metabolic Intermediate |
| Key Function | Activation of Protein Kinase C (PKC) and other signaling proteins | Precursor for Triacylglycerol (TAG) synthesis |
| Cellular Location of Activity | Plasma Membrane, Golgi Apparatus, Endoplasmic Reticulum | Endoplasmic Reticulum, Lipid Droplets |
| Generation | Phospholipase C (PLC) mediated hydrolysis of phospholipids | Lipase-mediated hydrolysis of TAGs; Acyltransferase activity |
The Biological Role of 1-Palmitoyl-3-stearoyl-rac-glycerol
1-Palmitoyl-3-stearoyl-rac-glycerol is a 1,3-diacylglycerol with palmitic acid (a 16-carbon saturated fatty acid) at the sn-1 position and stearic acid (an 18-carbon saturated fatty acid) at the sn-3 position.[5] The term "rac-" indicates a racemic mixture, meaning it contains both 1-palmitoyl-3-stearoyl-glycerol and its enantiomer, 1-stearoyl-3-palmitoyl-glycerol. Given its 1,3-diacylglycerol structure, its primary biological role is metabolic.
A Central Player in Triacylglycerol Metabolism
1-Palmitoyl-3-stearoyl-rac-glycerol is a key intermediate in the de novo synthesis of triacylglycerols, a pathway crucial for energy storage. This process, primarily occurring in the endoplasmic reticulum, involves a series of enzymatic reactions.
The Kennedy Pathway (De Novo TAG Synthesis):
-
Glycerol-3-phosphate acyltransferase (GPAT) and 1-acylglycerol-3-phosphate acyltransferase (AGPAT) catalyze the sequential acylation of glycerol-3-phosphate to form phosphatidic acid.
-
Phosphatidic acid phosphatase (PAP) , also known as lipin, dephosphorylates phosphatidic acid to yield sn-1,2-diacylglycerol.
-
Diacylglycerol acyltransferase (DGAT) then catalyzes the final step, the acylation of the sn-1,2-diacylglycerol to form triacylglycerol.
While 1-Palmitoyl-3-stearoyl-rac-glycerol is not directly formed in this pathway, it is a product of the reverse reaction, the hydrolysis of triacylglycerols by lipases. It can also be formed through the action of acyltransferases.
A Precursor to Signaling Molecules?
Although 1,3-diacylglycerols are not direct signaling molecules, they can be isomerized to the signaling-active sn-1,2- or sn-2,3-diacylglycerols. This conversion can be spontaneous or enzyme-catalyzed, and it provides a potential link between metabolic pools of DAGs and signaling pathways. However, the physiological relevance and the extent of this isomerization in vivo are still areas of active research.
Diacylglycerols in Cellular Signaling: The PKC Pathway and Beyond
The most well-characterized role of diacylglycerols in signaling is the activation of Protein Kinase C (PKC).[2][4] This family of serine/threonine kinases regulates a wide array of cellular processes, including cell growth, differentiation, and apoptosis.
The Canonical PKC Activation Pathway:
-
Receptor Activation : Binding of an agonist to a G protein-coupled receptor (GPCR) or a receptor tyrosine kinase (RTK) on the cell surface.
-
PLC Activation : The activated receptor stimulates phospholipase C (PLC).
-
PIP2 Hydrolysis : PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and sn-1,2-diacylglycerol.
-
PKC Translocation and Activation : The sn-1,2-diacylglycerol, remaining in the membrane, recruits PKC from the cytosol to the plasma membrane, leading to its activation.
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Topic: 1-Palmitoyl-3-stearoyl-rac-glycerol: Natural Occurrence, Targeted Extraction, and Analytical Validation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Palmitoyl-3-stearoyl-rac-glycerol (PS) is a specific 1,3-diacylglycerol (1,3-DAG) characterized by a glycerol backbone esterified with palmitic acid at the sn-1 position and stearic acid at the sn-3 position. This molecule is of increasing interest in the pharmaceutical, cosmetic, and food industries for its unique physicochemical properties, including its role as an emulsifier, stabilizer, and potential component in structured lipid-based drug delivery systems.[1][2] Unlike triacylglycerols (TAGs), the presence of a free hydroxyl group at the sn-2 position imparts a distinct polarity and functionality. This guide provides a comprehensive overview of the natural sources of 1-Palmitoyl-3-stearoyl-rac-glycerol, details advanced methodologies for its extraction and purification, and outlines the analytical techniques required for its rigorous quality control and validation.
Introduction to 1,3-Diacylglycerols (1,3-DAGs)
Triacylglycerols are the primary components of most edible fats and oils, typically constituting over 95% of their weight.[3] The remaining fraction contains minor but significant constituents, including mono- and diacylglycerols, free fatty acids, phospholipids, and other lipophilic compounds.[4] Diacylglycerols, such as 1-Palmitoyl-3-stearoyl-rac-glycerol, are structurally distinct due to the presence of a free hydroxyl group on the glycerol backbone. This structural feature is pivotal, as it increases the molecule's polarity compared to TAGs, influencing its emulsifying capabilities and its interaction with biological systems.[2] The specific positioning of the saturated palmitic (C16:0) and stearic (C18:0) fatty acids at the sn-1 and sn-3 positions, respectively, defines its melting behavior, crystalline structure, and functional properties.[1]
Natural Sources and Abundance
While 1-Palmitoyl-3-stearoyl-rac-glycerol is not typically found in high concentrations in its pure form, it is present as a component of the diacylglycerol fraction in various natural lipids. The primary challenge is that it co-exists within a complex matrix of other lipids.
Key natural sources include:
-
Palm Oil and its Fractions: Palm oil, palm stearin, and palm mid-fraction are significant sources of diacylglycerols containing palmitic and stearic acids.[5][6] The specific concentration of the 1,3-PS isomer depends heavily on the processing and fractionation of the crude palm oil.
-
Cereal Brans: Lipids extracted from wheat bran have been shown to contain 1-Palmitoyl-3-stearoyl-rac-glycerol.[5]
-
Brewer's Spent Grain (BSG): As a byproduct of the brewing industry, BSG is a promising and sustainable source of valuable lipophilic phytochemicals, including this specific diacylglycerol.[5]
The table below summarizes these sources. Note that quantitative data for this specific DAG isomer is often embedded within the total DAG or saturated lipid fraction in literature, requiring targeted analytical methods for precise quantification.
| Natural Source | Common Name / Fraction | Typical Lipid Matrix | Key Reference |
| Elaeis guineensis | Palm Oil, Palm Stearin | Rich in palmitic and oleic acids; contains a complex mixture of TAGs and DAGs. | [5] |
| Triticum aestivum | Wheat Bran | Contains various lipophilic compounds, including sterols, fatty acids, and diacylglycerols. | [5] |
| Hordeum vulgare | Brewer's Spent Grain | A fibrous matrix containing residual lipids, proteins, and carbohydrates. | [5] |
Extraction and Purification: A Multi-Step Strategy
The isolation of 1-Palmitoyl-3-stearoyl-rac-glycerol from its natural matrix is a multi-stage process that leverages differences in polarity, solubility, and affinity among lipid classes. The objective is to first extract the total lipid content and then fractionate this crude extract to isolate the target 1,3-DAG.
General Workflow
The overall process involves an initial extraction of total lipids from the raw material, followed by a targeted purification cascade to isolate the diacylglycerol fraction and, subsequently, the specific 1,3-PS molecule.
Caption: High-level workflow for the extraction and purification of 1,3-PS-rac-glycerol.
Step-by-Step Experimental Protocols
Protocol 3.2.1: Total Lipid Extraction (Modified Folch Method)
This protocol is designed to efficiently extract all lipid classes from the prepared source material.
-
Homogenization: Homogenize 10 g of dried, milled source material with 100 mL of a 2:1 (v/v) mixture of chloroform:methanol in a blender for 2 minutes.
-
Filtration: Filter the homogenate through a Büchner funnel with Whatman No. 1 filter paper to remove solid residues.
-
Phase Separation: Transfer the filtrate to a separatory funnel. Add 20 mL of 0.9% NaCl solution. Mix gently and allow the phases to separate overnight at 4°C.
-
Collection: The lower phase (chloroform) contains the total lipid extract. Carefully collect this phase, avoiding the upper aqueous phase and the protein interface.
-
Solvent Removal: Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator at <40°C to yield the crude lipid extract. Store the extract under nitrogen at -20°C.
Causality: The chloroform:methanol solvent system is highly effective at disrupting cell membranes and solvating lipids of varying polarities. The subsequent saline wash removes non-lipid contaminants like sugars and amino acids into the aqueous phase, providing a cleaner crude extract.
Protocol 3.2.2: Isolation of Diacylglycerol Fraction via Silica Gel Chromatography
This protocol separates the crude lipid extract into its constituent classes based on polarity.
-
Column Preparation: Prepare a glass column (e.g., 30 cm x 2 cm) with a slurry of activated silica gel 60 (70-230 mesh) in n-hexane.
-
Sample Loading: Dissolve 1 g of the crude lipid extract in a minimal volume of n-hexane and load it onto the column.
-
Elution Gradient: Elute the column with a stepwise gradient of increasing polarity.
-
Fraction 1 (Neutral Lipids): Elute with 100 mL of n-hexane to remove non-polar components like hydrocarbons and sterol esters.
-
Fraction 2 (Triacylglycerols): Elute with 200 mL of 98:2 (v/v) n-hexane:diethyl ether. This will elute the bulk of the TAGs.
-
Fraction 3 (Diacylglycerols): Elute with 200 mL of 90:10 (v/v) n-hexane:diethyl ether. This fraction will contain the diacylglycerols.
-
Fraction 4 (Polar Lipids): Finally, elute with methanol to remove highly polar lipids like phospholipids and free fatty acids.
-
-
Fraction Analysis: Monitor the elution using Thin Layer Chromatography (TLC) to ensure clean separation between fractions. Combine the relevant DAG fractions and evaporate the solvent.
Causality: Silica gel is a polar stationary phase. Non-polar TAGs have a low affinity for the silica and are eluted first by a non-polar mobile phase. The more polar DAGs (due to the free hydroxyl group) have a stronger interaction and require a more polar solvent mixture (containing diethyl ether) to be eluted.
Caption: Workflow for the separation of lipid classes using silica gel chromatography.
Analytical Validation and Quality Control
Rigorous analytical chemistry is essential to confirm the identity and purity of the isolated 1-Palmitoyl-3-stearoyl-rac-glycerol. A multi-technique approach is required for full characterization.
| Technique | Principle | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity (Normal Phase) or hydrophobicity (Reversed-Phase). | Quantifies the purity of the diacylglycerol fraction and separates 1,2-DAGs from 1,3-DAGs.[7] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based identification. | After transesterification to Fatty Acid Methyl Esters (FAMEs), it confirms the fatty acid composition (presence of palmitic and stearic acids) and their ratio.[3] |
| High-Temperature Gas Chromatography (HTGC-FID) | Separation of high molecular weight compounds like intact TGs and DGs by boiling point. | Provides a profile of the intact diacylglycerols present and can be used for quantification.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei. | Provides definitive structural information, confirming the positions (sn-1 and sn-3) of the palmitoyl and stearoyl chains on the glycerol backbone.[7] |
Protocol 4.1: Purity Assessment by HPLC-ELSD
-
System: HPLC with an Evaporative Light Scattering Detector (ELSD).
-
Column: Silica column (for normal-phase separation).
-
Mobile Phase: A gradient of n-hexane and methyl-tert-butyl ether (MTBE).
-
Procedure: Dissolve a small amount of the purified sample in the initial mobile phase. Inject onto the column. The retention time will be compared against a certified reference standard of 1-Palmitoyl-3-stearoyl-rac-glycerol.
-
Interpretation: The peak area of the target compound relative to the total peak area of all components provides the purity percentage.
Conclusion
The successful isolation of 1-Palmitoyl-3-stearoyl-rac-glycerol from natural sources is a challenging but achievable endeavor for the skilled researcher. It requires a systematic approach that begins with the careful selection of a suitable raw material, followed by efficient total lipid extraction and a meticulous, multi-step chromatographic purification. The causality behind each step is rooted in the fundamental principles of lipid chemistry, leveraging subtle differences in polarity to achieve separation. Finally, a suite of advanced analytical techniques must be employed to provide a self-validating system of quality control, ensuring the final product is of the required purity and structural integrity for its intended application in research or product development.
References
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Structural Analysis of Triacylglycerols. AOCS - American Oil Chemists' Society. [Link]
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1-Palmitoyl-2-oleoyl-3-stearoyl-rac-glycerol-d5. Pharmaffiliates. [Link]
-
1-Palmitoyl-3-stearoyl-rac-glycerol (C007B-596969). Cenmed Enterprises. [Link]
-
Determination of the triacylglycerol content for the identification and assessment of purity of shea butter fat, peanut oil, and palm kernel oil using maldi-tof/tof mass spectroscopic technique. Taylor & Francis Online. [Link]
-
Method development and Identification of Triacylglycerols species with SFC. YouTube. [Link]
-
Determination of Triacylglycerols by HTGC-FID as a Sensitive Tool for the Identification of Rapeseed and Olive Oil Adulteration. National Institutes of Health (NIH). [Link]
-
Identification of Triacylglycerol Composition of Some Olive Oil Cultivars Cultivated in Some Different Areas in Egypt. Middle East Journal of Applied Sciences. [Link]
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Synthesis and analysis of symmetrical and nonsymmetrical disaturated/monounsaturated triacylglycerols. PubMed. [Link]
-
PURIFICATION OF CRUDE FATS AND OILS. ResearchGate. [Link]
-
A rapid separation technique for overcoming suppression of triacylglycerols by phosphatidylcholine using MALDI-TOF MS. PubMed. [Link]
-
Separation of triacylglycerols and free fatty acids in microalgal lipids by solid-phase extraction for separate fatty acid profiling analysis by gas chromatography. PubMed. [Link]
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- 7. aocs.org [aocs.org]
An In-Depth Technical Guide to the Stereochemistry of 1-Palmitoyl-3-stearoyl-rac-glycerol
Abstract
This technical guide provides a comprehensive examination of the stereochemistry of 1-Palmitoyl-3-stearoyl-rac-glycerol, a diglyceride of significant interest in lipid science. We will delve into the fundamental principles of stereoisomerism in glycerolipids, explore the analytical techniques for enantiomeric resolution, and discuss the implications of its stereochemical properties in research and development. This document is intended for researchers, scientists, and professionals in drug development who require a deep, technical understanding of this molecule.
Introduction: The Significance of Stereochemistry in Glycerolipids
Triacylglycerols (TAGs) and their diacylglycerol (DAG) precursors are fundamental components of fats and oils, serving as primary energy storage molecules in living organisms.[1] The specific positioning of fatty acyl chains on the glycerol backbone dictates not only the physicochemical properties of the lipid but also its metabolic fate and biological function.[1] 1-Palmitoyl-3-stearoyl-rac-glycerol is a diacylglycerol featuring palmitic acid at the sn-1 position and stearic acid at the sn-3 position.[2][3] The term "rac," for racemic, signifies an equal mixture of its two enantiomeric forms. Understanding the stereochemistry of such molecules is paramount for applications ranging from food science and nutrition to the design of sophisticated lipid-based drug delivery systems.
Fundamentals of Glycerolipid Stereochemistry
The stereochemical complexity of glycerolipids arises from the prochiral nature of the glycerol molecule.[4] Although glycerol itself is achiral, the central carbon (C2) becomes a chiral center when the hydroxyl groups at C1 and C3 are esterified with different fatty acids, as is the case in many naturally occurring and synthetic glycerolipids.[4][5]
The Prochiral Center and Stereospecific Numbering (sn)
To unambiguously describe the configuration of chiral glycerolipids, the "stereospecific numbering" (sn) system is employed.[6][7] In this convention, the glycerol backbone is drawn in a Fischer projection with the hydroxyl group at C2 pointing to the left. The carbon atom at the top is then designated as C1, the middle carbon as C2, and the bottom carbon as C3.[7] This nomenclature is crucial for distinguishing between enantiomers.
Enantiomers of 1-Palmitoyl-3-stearoyl-rac-glycerol
The designation "1-Palmitoyl-3-stearoyl-rac-glycerol" indicates a mixture of two enantiomers. While the palmitoyl and stearoyl groups are at the primary hydroxyls, the chirality is determined by the substituent at the sn-2 position, which in this case is a hydroxyl group. The two enantiomers are:
-
1-Palmitoyl-2-hydroxy-3-stearoyl-sn-glycerol
-
3-Palmitoyl-2-hydroxy-1-stearoyl-sn-glycerol
It is important to note that the search results primarily discuss triacylglycerols, but the principles of stereochemistry apply directly to diacylglycerols as well. The presence of two different acyl chains at the sn-1 and sn-3 positions creates the chiral center at sn-2.
Sources
1-Palmitoyl-3-stearoyl-rac-glycerol in lipid metabolism pathways
An In-Depth Technical Guide on 1-Palmitoyl-3-stearoyl-rac-glycerol in Lipid Metabolism Pathways
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Palmitoyl-3-stearoyl-rac-glycerol, a specific diacylglycerol molecule, and its intricate role within the broader landscape of lipid metabolism. Tailored for researchers, scientists, and drug development professionals, this document delves into the core metabolic pathways, cellular signaling implications, and state-of-the-art experimental methodologies for its study. The narrative is structured to provide not just procedural steps but the underlying scientific rationale, ensuring a deep and actionable understanding of the subject matter.
Introduction: Deconstructing 1-Palmitoyl-3-stearoyl-rac-glycerol
Diacylglycerols (DAGs) are fundamental lipids that serve as critical nodes in metabolic and signaling networks. They are esters of glycerol with two fatty acid chains. The specific identity of the fatty acids and their position on the glycerol backbone (stereospecificity) dictates the molecule's function.
1-Palmitoyl-3-stearoyl-rac-glycerol is a diacylglycerol characterized by:
-
Palmitic Acid (16:0) at the sn-1 position.
-
Stearic Acid (18:0) at the sn-3 position.
-
rac-glycerol : This signifies a racemic mixture, meaning it is a 1:1 mixture of 1-palmitoyl-3-stearoyl-sn-glycerol and its enantiomer, 3-palmitoyl-1-stearoyl-sn-glycerol.
While the sn-1,2 and sn-2,3 isomers of DAG are the canonical second messengers and direct precursors for triglyceride synthesis, the sn-1,3 isomer represents a distinct, less-abundant but metabolically significant species. It is primarily generated through the action of specific lipases and can be reacylated or isomerized. Understanding its unique metabolic fate is crucial for a complete picture of lipid dynamics.
Core Metabolic Pathways and Enzymatic Interactions
The metabolic journey of 1,3-DAG is multifaceted, involving a series of enzymatic conversions that dictate its ultimate fate, whether that be energy storage, catabolism, or conversion into a signaling-competent molecule.
Formation of 1,3-Diacylglycerols
1,3-DAGs are not typically formed on the primary de novo triglyceride synthesis pathway. Instead, their generation is often the result of lipid remodeling and catabolism:
-
Lipoprotein Lipase (LPL) Activity: LPL, found on the surface of endothelial cells, hydrolyzes triglycerides from circulating lipoproteins (chylomicrons and VLDL). While this process primarily yields fatty acids and monoacylglycerols, incomplete hydrolysis can result in the formation of 1,3-DAGs.
-
Adipose Triglyceride Lipase (ATGL): In the initial step of intracellular lipolysis within adipocytes, ATGL specifically hydrolyzes the sn-2 ester bond of triglycerides, directly producing a 1,3-DAG and a free fatty acid.
Metabolic Fate and Key Enzymatic Conversions
Once formed, 1-Palmitoyl-3-stearoyl-rac-glycerol can enter several competing pathways. The diagram below illustrates the primary metabolic crossroads for this molecule.
Caption: Workflow for Tracing 1,3-DAG Metabolism in Cultured Cells.
Data Presentation: Expected Lipidomics Outcome
The results from the LC-MS/MS analysis can be summarized in a table to clearly visualize the metabolic flux.
| Time Point | 1,3-DAG (16:0/18:0) (pmol/mg protein) | 1,2-DAG (16:0/18:0) (pmol/mg protein) | TG (16:0/18:0/XX:X) (pmol/mg protein) |
| 0 hr | < LOD | 15.2 ± 2.1 | 1250.4 ± 98.7 |
| 1 hr | 85.6 ± 9.3 | 25.8 ± 3.5 | 1345.1 ± 110.2 |
| 4 hr | 22.1 ± 4.0 | 48.9 ± 5.6 | 1876.5 ± 154.3 |
| 8 hr | 8.7 ± 1.9 | 35.4 ± 4.8 | 2105.2 ± 180.9 |
| LOD: Limit of Detection. Data are hypothetical examples. |
This data would suggest that the exogenously supplied 1,3-DAG is taken up by the cells, transiently increases the intracellular 1,3-DAG pool, and is subsequently converted to 1,2-DAG and incorporated into the triglyceride pool.
Conclusion and Future Directions
1-Palmitoyl-3-stearoyl-rac-glycerol, while not a central player in de novo lipogenesis, is a key intermediate in lipid catabolism and remodeling. Its primary significance lies in its potential to be converted into the signaling-active sn-1,2 isomer, thereby acting as a regulated precursor for triglyceride storage and PKC-mediated signal transduction.
Future research should focus on:
-
Identification of 1,3-DAG Isomerases: The enzymes responsible for the critical 1,3- to 1,2-DAG conversion are not well characterized. Their discovery would present novel targets for therapeutic intervention in metabolic diseases.
-
Advanced Lipid Imaging: Utilizing techniques like MALDI imaging mass spectrometry to visualize the subcellular localization of 1,3-DAG and its conversion products in real-time.
-
Physiological Relevance: Investigating how the flux through the 1,3-DAG pool is altered in disease states such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.
By employing the rigorous biochemical and cell-based methodologies outlined in this guide, researchers can further elucidate the nuanced roles of specific diacylglycerol isomers in maintaining metabolic homeostasis.
References
-
Role of ATGL in generating 1,3-DAGs
- Title: Adipose triglyceride lipase-c
- Source: Journal of Biological Chemistry
-
URL: [Link]
-
Diacylglycerol Isomers in Signaling
- Title: Diacylglycerol: a key signalling lipid
- Source: N
-
URL: [Link]
-
PKC Activation by Lipids
- Title: The Protein Kinase C Family
- Source: Chemical Reviews
-
URL: [Link]
-
Lipid Extraction Methodology
- Title: A rapid method of total lipid extraction and purific
- Source: Canadian Journal of Biochemistry and Physiology
-
URL: [Link]
-
Mass Spectrometry-based Lipidomics
- Title: Lipidomics: a powerful tool for advancing our understanding of metabolism
- Source: Physiological Reviews
-
URL: [Link]
function of 1-Palmitoyl-3-stearoyl-rac-glycerol in biological membranes
An In-Depth Technical Guide to the Function of 1-Palmitoyl-3-stearoyl-rac-glycerol in Biological Membranes
Abstract
This technical guide provides a comprehensive analysis of 1-Palmitoyl-3-stearoyl-rac-glycerol, a specific 1,3-diacylglycerol (1,3-DAG), and its pivotal functions within the context of biological membranes. Moving beyond the generalized view of diacylglycerols, we delineate the distinct roles of the 1,3-isomer from its more commonly discussed signaling counterpart, the 1,2-isomer. This document establishes that 1-Palmitoyl-3-stearoyl-rac-glycerol is not a primary second messenger in canonical signaling cascades. Instead, its core function is to serve as a critical metabolic intermediate, primarily influencing membrane biophysics and acting as a key substrate in the synthesis of triacylglycerols (TAGs), which is fundamental to the biogenesis of lipid droplets. We will explore its impact on membrane structure, its specific enzymatic pathways, and its ultimate contribution to cellular lipid homeostasis. This guide is intended for researchers, scientists, and drug development professionals seeking a nuanced understanding of lipid metabolism and membrane biology.
Section 1: Introduction to Diacylglycerol Isomers: A Tale of Two Structures
Diacylglycerols (DAGs) are a class of glycerolipids composed of a glycerol backbone to which two fatty acid chains are covalently attached via ester bonds.[1] While structurally similar, the specific position of these fatty acid chains—the molecule's regioisomerism—dictates profoundly different biological roles.[2][3]
The two primary isomers found in cells are sn-1,2-diacylglycerol and rac-1,3-diacylglycerol. The subject of this guide, 1-Palmitoyl-3-stearoyl-rac-glycerol , is a 1,3-diacylglycerol containing a saturated 16-carbon palmitic acid at the sn-1 position and a saturated 18-carbon stearic acid at the sn-3 position.[4] This molecule is found in various natural sources, including palm-based oils and certain grain extracts.[4]
The critical distinction lies in their function:
-
1,2-Diacylglycerols are well-established second messengers. Generated at the plasma membrane, they famously activate Protein Kinase C (PKC), triggering a wide array of cellular signaling cascades.
-
1,3-Diacylglycerols , in contrast, are primarily intermediates in metabolic pathways, particularly in the synthesis of neutral storage lipids.[2][3] They do not typically possess the same signaling capabilities as their 1,2-isomers.
Section 2: Biophysical Impact on the Membrane Bilayer
Although often a transient species, the presence of 1-Palmitoyl-3-stearoyl-rac-glycerol in a membrane has significant biophysical consequences. Unlike phospholipids, DAGs lack a large, polar head group. This conical molecular shape is a potent modulator of the physical properties of the lipid bilayer.
-
Membrane Curvature and Fluidity: The small hydroxyl headgroup and large hydrophobic volume of DAG induce negative curvature strain on the membrane.[2] This property is crucial for processes requiring membrane bending and remodeling, such as vesicle budding and fusion.[2][5][6] The hydrophobic nature of DAG also influences membrane fluidity.[2][7] Specifically, 1-Palmitoyl-3-stearoyl-rac-glycerol, with its two long, saturated acyl chains, is expected to increase lipid packing and promote the formation of more ordered, gel-like domains within the fluid membrane, thereby decreasing local fluidity.
-
Inter-leaflet Dynamics: The minimal polarity of the hydroxyl group allows DAG molecules to flip-flop between the two leaflets of the lipid bilayer at a much faster rate than phospholipids. This rapid transbilayer movement is essential for its metabolic functions, allowing it to access enzymes on the cytosolic face of the endoplasmic reticulum.
Table 1: Physicochemical Properties of 1-Palmitoyl-3-stearoyl-rac-glycerol
| Property | Value | Source |
| Molecular Formula | C₃₇H₇₂O₅ | [4] |
| Formula Weight | 597.0 g/mol | [4] |
| Physical Form | Solid | [4] |
| Purity | ≥98% | [4] |
| Storage | -20°C | [4] |
Section 3: The Central Role of 1,3-DAG in Triacylglycerol Synthesis
The primary function of 1-Palmitoyl-3-stearoyl-rac-glycerol in the membrane is to serve as a substrate for the final and committed step of triacylglycerol (TAG) synthesis. This process is catalyzed by a family of enzymes known as diacylglycerol acyltransferases (DGATs).[1][8]
Cells possess two major DGAT enzymes, DGAT1 and DGAT2, which exhibit different subcellular localizations and, critically, different substrate preferences.
-
DGAT1: Primarily utilizes sn-1,2-diacylglycerols as a substrate.
-
DGAT2: Shows a distinct preference for rac-1,3-diacylglycerols.[3]
This enzymatic specificity is the cornerstone of 1,3-DAG's metabolic fate. While 1,2-DAG generated from phospholipid hydrolysis can be used for signaling, 1,3-DAG, such as 1-Palmitoyl-3-stearoyl-rac-glycerol, is preferentially and efficiently channeled by DGAT2 into the synthesis of TAG for storage.[3]
Section 4: 1,3-DAG and the Biogenesis of Lipid Droplets
The DGAT2-catalyzed conversion of 1,3-DAG to TAG is spatially linked to the formation of lipid droplets (LDs), the primary organelles for neutral lipid storage.[8] LDs are born from the endoplasmic reticulum (ER) membrane.
The process begins when there is an excess of fatty acids, leading to the synthesis of DAGs within the ER membrane. The subsequent action of DGAT2 on substrates like 1-Palmitoyl-3-stearoyl-rac-glycerol produces TAG.[3] Because TAG is extremely hydrophobic, it is energetically unfavorable for it to remain within the phospholipid bilayer. Instead, it coalesces between the two leaflets of the ER membrane, forming a nascent "lens". As more TAG is synthesized, this lens grows, causing the membrane to bulge into the cytoplasm. This growing bud eventually scissions from the ER to become a mature, cytosolic lipid droplet, surrounded by a phospholipid monolayer derived from the ER's cytosolic leaflet.[8]
Furthermore, the accumulation of DAG itself in the ER membrane is thought to help recruit essential proteins, such as those of the Perilipin family, which are crucial for regulating the size and stability of the forming lipid droplet.[8][9]
Section 5: Experimental Methodologies for Studying 1,3-DAG Function
To validate the claims about 1,3-DAG's function, specific experimental protocols can be employed. These methods provide a framework for investigating the molecule's metabolic fate and its biophysical effects.
Protocol 1: In Vitro DGAT Substrate Specificity Assay
-
Objective: To quantitatively determine the preference of DGAT1 and DGAT2 for 1,2-DAG versus 1,3-DAG isomers.
-
Methodology:
-
Enzyme Source: Prepare microsomes from cells overexpressing either human DGAT1 or DGAT2. Microsomes serve as a rich source of ER-resident enzymes.
-
Substrate Preparation: Prepare reaction mixtures containing a buffered solution, a defined concentration of either 1,2-dioleoyl-glycerol or 1,3-dioleoyl-glycerol, and [¹⁴C]-labeled oleoyl-CoA.
-
Reaction Initiation: Add the enzyme source (microsomes) to the reaction mixtures to initiate the synthesis of radiolabeled TAG. Incubate at 37°C for a set time (e.g., 15 minutes).
-
Lipid Extraction: Stop the reaction by adding a chloroform/methanol solution (Bligh-Dyer method) to extract all lipids.
-
Analysis: Separate the lipid classes using Thin-Layer Chromatography (TLC). Scrape the spot corresponding to TAG and quantify the incorporated radioactivity using a scintillation counter.
-
Interpretation: Compare the amount of [¹⁴C]-TAG produced using 1,2-DAG versus 1,3-DAG as the substrate for both DGAT1 and DGAT2. This will reveal the specific activity and preference of each enzyme.
-
Protocol 2: Analysis of Membrane Fluidity via Laurdan GP Spectroscopy
-
Objective: To measure the effect of 1-Palmitoyl-3-stearoyl-rac-glycerol incorporation on the physical state and fluidity of a model membrane.
-
Methodology:
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) composed of a model phospholipid (e.g., POPC) with and without the inclusion of 5 mol% 1-Palmitoyl-3-stearoyl-rac-glycerol.
-
Probe Incorporation: Incorporate the fluorescent probe Laurdan into the liposomes. Laurdan's emission spectrum is sensitive to the phase state of the lipid environment.
-
Spectroscopy: Measure the fluorescence emission intensity at two wavelengths: 440 nm (characteristic of the gel phase) and 490 nm (characteristic of the liquid-crystalline phase).
-
GP Calculation: Calculate the Generalized Polarization (GP) value using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀).
-
Interpretation: A higher (more positive) GP value indicates a more ordered, gel-like membrane with lower fluidity. A lower GP value indicates a more disordered, fluid membrane. Comparing the GP values of liposomes with and without the DAG will demonstrate its effect on membrane packing.
-
Section 6: Conclusion and Future Directions
1-Palmitoyl-3-stearoyl-rac-glycerol is a functionally distinct lipid molecule whose primary role in biological membranes is metabolic rather than signaling. Its structural isomerism differentiates it from the canonical 1,2-DAG second messenger. The evidence strongly supports its function as a preferred substrate for the DGAT2 enzyme, positioning it as a crucial intermediate in the synthesis of triacylglycerols and the subsequent biogenesis of lipid droplets from the endoplasmic reticulum. Its biophysical presence, though often transient, contributes to membrane curvature and lipid packing, facilitating the complex process of lipid storage.
Future research should focus on:
-
Pharmacological Targeting: Developing specific inhibitors for DGAT2 could provide therapeutic avenues for metabolic diseases characterized by excess lipid storage, such as non-alcoholic fatty liver disease (NAFLD) and obesity, by specifically targeting the 1,3-DAG to TAG pathway.
-
Advanced Imaging: Utilizing super-resolution microscopy or advanced fluorescent lipid probes to track the real-time dynamics and localization of 1,3-DAG isomers within the ER, providing deeper insight into the initial stages of lipid droplet formation.
-
Lipidomics: Employing mass spectrometry-based lipidomics to precisely quantify the distinct pools of 1,2- and 1,3-DAG isomers under various metabolic conditions, further elucidating how these pools are differentially regulated.
Understanding the specific roles of lipid isomers like 1-Palmitoyl-3-stearoyl-rac-glycerol is essential for building a complete picture of cellular metabolism and for the development of next-generation therapeutics targeting lipid-related disorders.
References
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Wikipedia. (n.d.). Lipid droplet. Retrieved from [Link]
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Wikipedia. (n.d.). Membrane fluidity. Retrieved from [Link]
- Grabner, G. F., et al. (2021). DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling. Cellular and Molecular Life Sciences.
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PubChem. (n.d.). 1-Palmitoyl-2-stearoyl-3-stearoyl-glycerol. Retrieved from [Link]
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Semantic Scholar. (n.d.). Structure and functional properties of diacylglycerols in membranes. Retrieved from [Link]
- Siegel, D. P., et al. (1989). Physiological levels of diacylglycerols in phospholipid membranes induce membrane fusion and stabilize inverted phases. Biochemistry.
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Biology For Everyone. (2023, July 27). What Is Diacylglycerol (DAG)? [Video]. YouTube. Retrieved from [Link]
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PubChem. (n.d.). 1-Palmitoyl-2-oleoyl-3-stearoylglycerol. Retrieved from [Link]
- Goñi, F. M., & Alonso, A. (1999). Structure and functional properties of diacylglycerols in membranes. Progress in Lipid Research.
- Wolins, N. E., et al. (2005).
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The Enigmatic Messenger: A Technical Guide to 1-Palmitoyl-3-stearoyl-rac-glycerol in Cellular Signaling
This guide provides an in-depth exploration of 1-Palmitoyl-3-stearoyl-rac-glycerol, a specific diacylglycerol (DAG), and its putative role as a signaling molecule. Tailored for researchers, scientists, and professionals in drug development, this document will navigate the fundamental principles of DAG signaling, the unique structural characteristics of this molecule, its potential metabolic pathways, and its likely implications in both health and disease. We will also furnish detailed experimental protocols to empower further investigation into this intriguing lipid messenger.
Introduction: The Diverse World of Diacylglycerol Signaling
Diacylglycerols (DAGs) are far more than simple intermediates in lipid metabolism; they are pivotal second messengers that orchestrate a multitude of cellular processes.[1][2] Generated transiently at cellular membranes, DAGs recruit and activate a host of effector proteins, thereby translating extracellular stimuli into intracellular responses.[3] The canonical pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), yielding sn-1,2-DAG and inositol 1,4,5-trisphosphate (IP3).[2] While IP3 mobilizes intracellular calcium, DAG remains in the membrane to engage its targets.
The signaling capacity of DAG is primarily mediated through its interaction with conserved C1 domains found in various proteins.[1][3] The most well-known of these are the Protein Kinase C (PKC) isozymes, a family of serine/threonine kinases that regulate processes ranging from cell growth and differentiation to apoptosis.[3][4][5] However, the DAG signaling network is broader than just PKC, encompassing other important players like Ras guanyl-releasing proteins (RasGRPs), chimaerins, and Munc13 proteins, highlighting the complexity and divergence of DAG-mediated pathways.[3][4][6]
1-Palmitoyl-3-stearoyl-rac-glycerol: A Molecule of Interest
1-Palmitoyl-3-stearoyl-rac-glycerol is a diacylglycerol characterized by a palmitic acid at the sn-1 position and a stearic acid at the sn-3 position of the glycerol backbone.[7][8] The designation "rac-" (racemic) signifies that it is a mixture of stereoisomers. This is a critical point, as the biological activity of DAGs is highly stereospecific, with the sn-1,2-diacylglycerol isoform being the primary signaling-active molecule.[2] The sn-1,3-diacylglycerol, which is present in this racemic mixture, is generally not considered a direct activator of C1 domain-containing proteins.
This specific DAG has been identified in natural sources such as palm-based diacylglycerols and various plant extracts.[7][8] Its presence in these sources suggests that it can be generated through metabolic pathways, and its constituent fatty acids, palmitic and stearic acid, are common in cellular lipids.
Biosynthesis and Metabolism
The cellular generation of 1-Palmitoyl-3-stearoyl-rac-glycerol can be envisioned through several metabolic routes. While the canonical PLC pathway produces sn-1,2-DAGs, other enzymatic activities can lead to the formation of different DAG isomers. For instance, the hydrolysis of triacylglycerols by lipases can generate various DAGs, including the sn-1,3 isomer.[2]
Once generated, the fate of 1-Palmitoyl-3-stearoyl-rac-glycerol is governed by a network of enzymes that ensure tight regulation of its cellular levels.[2][9] Diacylglycerol kinases (DGKs) play a crucial role in terminating DAG signaling by phosphorylating DAG to phosphatidic acid (PA), another important lipid second messenger.[3][5][9] Conversely, diacylglycerol acyltransferases (DGATs) can acylate DAG to form triacylglycerols for energy storage.[10] The balance between these enzymatic activities dictates the spatial and temporal availability of signaling-competent DAG.
Putative Signaling Roles and Pathophysiological Implications
Given the racemic nature of 1-Palmitoyl-3-stearoyl-rac-glycerol, its signaling activity will be a function of the proportion of the sn-1,2 isomer that can be formed either directly or through isomerization. Assuming the presence of the active stereoisomer, we can infer its potential roles based on the known functions of DAGs with saturated fatty acid chains.
The fatty acid composition of DAGs can influence their signaling properties.[11] Saturated fatty acids, like palmitate and stearate, can alter the biophysical properties of membranes and may influence the recruitment and activation of specific effector proteins.
Dysregulation of DAG metabolism is implicated in a range of diseases.[9][12] Elevated levels of certain DAG species are associated with insulin resistance and type 2 diabetes, where they can activate specific PKC isoforms that impair insulin signaling.[10][13] Furthermore, aberrant DAG signaling is a hallmark of many cancers, contributing to uncontrolled cell proliferation and survival.[1][9]
Experimental Workflows for Investigating 1-Palmitoyl-3-stearoyl-rac-glycerol
To elucidate the specific signaling functions of 1-Palmitoyl-3-stearoyl-rac-glycerol, a multi-faceted experimental approach is required.
Quantification of Cellular Diacylglycerol Levels
Accurate quantification of specific DAG species is fundamental. Mass spectrometry (MS)-based lipidomics is the gold standard for this purpose.[14][15]
Table 1: Comparison of Analytical Methods for DAG Quantification
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS | Liquid chromatography separation followed by tandem mass spectrometry.[14] | High sensitivity, specificity, and ability to resolve isomers. | Requires specialized equipment and expertise. |
| GC-MS | Gas chromatography separation of derivatized DAGs followed by mass spectrometry.[15] | Good for resolving isomers. | Requires derivatization, which can introduce variability. |
| DAG Kinase Assay | Enzymatic conversion of DAG to radiolabeled phosphatidic acid.[16] | High sensitivity. | Does not distinguish between different DAG species; uses radioactivity. |
| HPTLC | High-performance thin-layer chromatography.[14] | Cost-effective and rapid for analyzing large sample numbers. | Lower resolution and sensitivity compared to MS methods. |
Detailed Protocol: Quantification of 1-Palmitoyl-3-stearoyl-rac-glycerol by LC-MS/MS
-
Lipid Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Add a mixture of chloroform:methanol (2:1, v/v) containing an appropriate internal standard (e.g., a deuterated DAG analog).
-
Vortex vigorously and incubate on ice.
-
Add water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC Separation:
-
Reconstitute the lipid extract in a suitable solvent (e.g., methanol:chloroform 1:1, v/v).
-
Inject the sample onto a reverse-phase C18 column.
-
Use a gradient elution with solvents such as acetonitrile and isopropanol containing a small percentage of formic acid and ammonium formate to facilitate ionization.
-
-
MS/MS Detection:
-
Perform analysis on a tandem mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.
-
Use multiple reaction monitoring (MRM) to specifically detect the precursor-to-product ion transition for 1-palmitoyl-3-stearoyl-glycerol and its internal standard.
-
Quantify the analyte by comparing its peak area to that of the internal standard.
-
Investigating Protein-Lipid Interactions
To identify the protein targets of 1-Palmitoyl-3-stearoyl-rac-glycerol, several in vitro and in cell-based assays can be employed.
Experimental Workflow for Assessing Protein Recruitment
Caption: Workflow for visualizing protein recruitment to membranes.
Functional Assays to Determine Downstream Signaling
The functional consequences of 1-Palmitoyl-3-stearoyl-rac-glycerol-mediated signaling can be assessed by examining downstream events.
Table 2: Functional Assays for DAG Signaling
| Downstream Event | Assay |
| PKC Activation | Western blot for phosphorylation of known PKC substrates (e.g., MARCKS). |
| Ras Activation | Ras pull-down assay followed by Western blot. |
| Gene Expression Changes | Quantitative PCR (qPCR) or RNA-sequencing. |
| Cell Proliferation | MTT or BrdU incorporation assay. |
Conclusion and Future Directions
1-Palmitoyl-3-stearoyl-rac-glycerol represents an understudied yet potentially significant player in the complex landscape of lipid signaling. While its racemic nature presents a challenge for direct interpretation of its signaling capacity, the principles of diacylglycerol biology provide a solid framework for its investigation. Future research should focus on the stereospecific synthesis of the sn-1,2 and sn-1,3 isomers to definitively characterize their individual biological activities. Elucidating the specific protein interactome and downstream functional consequences of this particular DAG species will undoubtedly provide valuable insights into the nuanced regulation of cellular signaling and may unveil novel therapeutic targets for a variety of diseases.
References
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Kazanietz, M. G. (Ed.). (2010). Diacylglycerol Signaling. Humana Press. [Link]
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Eichmann, T. O., & Lass, A. (2015). DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling. Cellular and Molecular Life Sciences, 72(21), 3931-3952. [Link]
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Yang, Z., Zhu, X., Li, Z., Nakanishi, H., & Liu, J. (2022). Diacylglycerol Kinases and Its Role in Lipid Metabolism and Related Diseases. International Journal of Molecular Sciences, 23(24), 15689. [Link]
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Carrasco, S., & Mérida, I. (2007). The biology and biochemistry of diacylglycerol signalling. EMBO reports, 8(3), 235-240. [Link]
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Merida, I., Avila-Flores, A., & Merino, E. (2003). DAG signaling taught us a lesson: what diverges can converge. Blood, 102(4), 1198-1200. [Link]
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Teshome, Y. (2016, June 21). Diacylglycerol signaling pathway. SlideShare. [Link]
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GERLI. (n.d.). Diacylglycerols-Analysis. Cyberlipid. [Link]
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Yang, Z., Zhu, X., Li, Z., Nakanishi, H., & Liu, J. (2022). Diacylglycerol Kinases and Its Role in Lipid Metabolism and Related Diseases. International journal of molecular sciences, 23(24), 15689. [Link]
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Strijbis, K., van den Berg, M., & van der Klei, I. J. (2014). Quantitative Analysis of Cellular Diacylglycerol Content. Bio-protocol, 4(12), e1154. [Link]
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MedSimplified. (2022, May 7). Activation of protein kinase C and Diacyl Glycerol As a Cause of Complications of Diabetes Mellitus [Video]. YouTube. [Link]
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Han, X., & Gross, R. W. (2005). Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization. Journal of lipid research, 46(1), 158-167. [Link]
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Purwanto, D. A., & Sari, D. A. P. (2019). Simple Determination of Diacylglycerols Using Thin Layer Chromatography and Visible Spectrophotometry. Rasayan Journal of Chemistry, 12(2), 643-648. [Link]
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Das, S., & Lahiri, S. (2018). Diacylglycerol metabolism and homeostasis in fungal physiology. Yeast, 35(1), 1-17. [Link]
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Biology For Everyone. (2023, July 28). What Is Diacylglycerol (DAG)? [Video]. YouTube. [Link]
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Schultz, C. (2003). The Fatty Acid Composition of Diacylglycerols Determines Local Signaling Patterns. ChemBioChem, 4(8), 666-671. [Link]
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National Center for Biotechnology Information. (n.d.). 1-Palmitoyl-2-stearoyl-3-stearoyl-glycerol. PubChem. [Link]
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Cenmed Enterprises. (n.d.). 1-Palmitoyl-3-stearoyl-rac-glycerol. [Link]
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Samuel, V. T., & Shulman, G. I. (2012). Roles of diacylglycerols and ceramides in hepatic insulin resistance. Trends in endocrinology and metabolism: TEM, 23(8), 381-386. [Link]
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Murphy, R. C., James, P. F., McAnoy, A. M., Krank, J., & Barkley, R. M. (2007). Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry. Analytical biochemistry, 366(1), 59-70. [Link]
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Biomol. (n.d.). 1-Palmitoyl-2-Oleoyl-3-Stearoyl-rac-glycerol. [Link]
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TargetMol Chemicals. (n.d.). 1-palmitoyl-3-stearoyl-rac-glycerol. [Link]
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Kim, S. Y., et al. (2018). 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) reduces hepatic injury in concanavalin A-treated mice. Journal of cellular biochemistry, 119(2), 1392-1405. [Link]
-
Pharmaffiliates. (n.d.). 1-Palmitoyl-2-oleoyl-3-stearoyl-rac-glycerol-d5. [Link]
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Methodological & Application
Application Note & Protocol: Enzymatic Synthesis of 1-Palmitoyl-3-stearoyl-rac-glycerol using Immobilized Lipase
Abstract
Structured lipids (SLs), such as 1-Palmitoyl-3-stearoyl-rac-glycerol, are diacylglycerols (DAGs) with specific fatty acids at defined positions on the glycerol backbone. These molecules are of significant interest in the pharmaceutical, cosmetic, and food industries for their unique physicochemical properties, including their roles as emulsifiers, stabilizers, and as components in drug delivery systems.[1] This guide provides a comprehensive overview and a detailed protocol for the synthesis of 1-Palmitoyl-3-stearoyl-rac-glycerol via lipase-catalyzed direct esterification. The enzymatic approach offers superior regioselectivity and milder reaction conditions compared to traditional chemical synthesis, minimizing byproduct formation and preserving the integrity of the final product.[2][3] We will delve into the rationale behind enzyme selection, reaction optimization, and methods for purification and analysis, providing researchers with a robust framework for producing high-purity 1,3-DAGs.
Principle of the Method: The Power of Regioselectivity
The synthesis of 1-Palmitoyl-3-stearoyl-rac-glycerol is achieved through the direct esterification of glycerol with palmitic acid and stearic acid. The success of this synthesis hinges on the use of an sn-1,3 regioselective lipase.
Causality of Enzyme Choice: Lipases are classified based on their specificity. While non-specific lipases acylate any of the three hydroxyl groups on the glycerol backbone, sn-1,3 specific lipases exclusively catalyze reactions at the outer (sn-1 and sn-3) positions.[4][5] This inherent selectivity is critical for preventing the formation of undesired isomers (like 1,2-DAGs) and triglycerides (TAGs), thereby directing the synthesis towards the desired 1,3-DAG product. Lipases from sources such as Rhizomucor miehei and Thermomyces lanuginosa are well-documented for their high sn-1,3 specificity and are therefore ideal for this application.[4][5]
The esterification reaction is an equilibrium-limited process that produces water as a byproduct. To maximize the product yield, this water must be continuously removed from the reaction medium. Applying a vacuum shifts the reaction equilibrium toward product formation, in accordance with Le Châtelier's principle.[6]
Reaction Scheme
Caption: Enzymatic esterification of glycerol with fatty acids.
Materials and Methods
Reagents
-
Glycerol (≥99.5% purity)
-
Palmitic Acid (≥99% purity)
-
Stearic Acid (≥99% purity)
-
Immobilized sn-1,3 regioselective lipase (e.g., Lipozyme RM IM from Rhizomucor miehei)
-
n-Hexane (ACS grade, for purification)
-
Acetone (ACS grade, for purification)
-
TLC developing solvent: Hexane:Diethyl Ether:Acetic Acid (80:20:1, v/v/v)
-
Silica gel plates for TLC (with fluorescent indicator)
-
Standards for TLC/GC analysis: Monopalmitin, Dipalmitin, Tripalmitin, Monostearin, Distearin, Tristearin, Palmitic Acid, Stearic Acid.
Equipment
-
Jacketed glass reactor (100 mL) with overhead stirrer and temperature controller
-
Vacuum pump with a cold trap
-
Heating circulator
-
Analytical balance
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
-
Crystallization dish
-
TLC developing tank
-
UV lamp for TLC visualization
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) for quantitative analysis
Detailed Experimental Protocol
This protocol is designed for a solvent-free system, which is environmentally friendly and simplifies downstream processing.[7]
Workflow Overview
Caption: Step-by-step experimental workflow.
Step 1: Substrate Preparation
-
Accurately weigh the reactants based on a 1:1:1 molar ratio of glycerol, palmitic acid, and stearic acid. For a 50g scale reaction, this corresponds to approximately:
-
Glycerol: 5.65 g
-
Palmitic Acid: 15.73 g
-
Stearic Acid: 17.45 g
-
-
Add the weighed substrates to the jacketed glass reactor.
-
Set the heating circulator to 70°C and begin stirring at 150 rpm to melt and homogenize the mixture.
Step 2: Enzymatic Reaction
-
Once the mixture is fully molten and homogenous, add the immobilized lipase. A typical enzyme load is 5-10% of the total substrate weight (e.g., 2-4 g for this scale).
-
Expert Insight: Using a higher enzyme concentration can accelerate the reaction but may not be cost-effective and can increase the risk of acyl migration if the reaction proceeds too long. 5% is a good starting point for optimization.
-
-
Increase the stirring speed to 250 rpm to ensure the enzyme is well-suspended.
-
Connect the reactor to the vacuum pump via a cold trap. Gradually apply vacuum until the pressure is below 5 mmHg. Vigorous bubbling will be observed as dissolved gases and subsequently water are removed.
-
Maintain the reaction at 70°C under vacuum for 3 to 8 hours.
Step 3: Reaction Monitoring and Termination
-
Periodically (e.g., every hour after the 2-hour mark), carefully release the vacuum and take a small aliquot of the reaction mixture for Thin Layer Chromatography (TLC) analysis.
-
Spot the sample on a silica TLC plate alongside standards. Develop the plate using the hexane:diethyl ether:acetic acid solvent system.
-
Visualize the spots under a UV lamp. The reaction is complete when the spots for free fatty acids have significantly diminished and a strong spot corresponding to the diglyceride standard is observed.
-
Trustworthiness Check: Monitoring is crucial to prevent the over-production of triglycerides. The goal is to maximize DAG content while minimizing residual fatty acids and triglyceride formation.
-
-
To terminate the reaction, turn off the heating and vacuum, and cool the reactor to ~60°C.
Step 4: Enzyme Recovery and Product Purification
-
While the mixture is still molten, separate the immobilized lipase by vacuum filtration. The recovered lipase can be washed with hexane and dried for reuse in subsequent batches.
-
The filtered crude product is a mixture of the target DAG, unreacted substrates, and byproducts (monoglycerides and triglycerides).
-
Purification by Crystallization:
-
Dissolve the crude product in a minimal amount of hot n-hexane (~70°C).
-
Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4°C) for several hours to precipitate the saturated DAGs.
-
Collect the crystallized product by filtration and wash with cold acetone to remove residual monoglycerides and free fatty acids.
-
Dry the final product under vacuum to yield 1-Palmitoyl-3-stearoyl-rac-glycerol as a white, waxy solid.
-
Analysis and Characterization
The purity and composition of the final product should be confirmed using established analytical techniques.
-
Thin Layer Chromatography (TLC): A rapid qualitative check to confirm the absence of significant impurities.
-
Gas Chromatography (GC): The primary method for quantifying the composition of the product. Samples must be derivatized (e.g., silylated) to convert non-volatile glycerides into volatile compounds suitable for GC analysis. This allows for the precise determination of the percentage of MG, DG, TG, and FFA in the final product.[8][9]
-
Mass Spectrometry (MS): Coupled with GC (GC-MS) or used directly, MS confirms the molecular weight and provides structural information about the synthesized DAG.[10][11]
Expected Results and Data
The yield and composition of the product are highly dependent on reaction conditions. The following table summarizes typical outcomes and provides a basis for optimization.
| Parameter | Condition 1 (Standard) | Condition 2 (High Enzyme) | Condition 3 (Extended Time) |
| Enzyme Load | 5% (w/w) | 10% (w/w) | 5% (w/w) |
| Reaction Time | 4 hours | 4 hours | 8 hours |
| Fatty Acid Conversion | > 90% | > 95% | > 98% |
| Product Composition | |||
| 1,3-Diglycerides | ~85-90% | ~80-85% | ~70-75% |
| 1,2-Diglycerides | < 5% | ~5-8% (due to acyl migration) | ~10-15% (due to acyl migration) |
| Triglycerides | < 5% | ~5-10% | ~10-15% |
| Monoglycerides & FFA | < 3% | < 2% | < 1% |
| Rationale | Optimal balance of yield and purity. | Faster reaction but increased risk of byproduct formation. | High conversion, but significant acyl migration and TG formation reduce purity. |
Note: Data presented are representative and actual results may vary.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield / Low Conversion | 1. Ineffective water removal.2. Insufficient reaction time.3. Deactivated lipase. | 1. Ensure vacuum is below 5 mmHg and the cold trap is functioning.2. Extend reaction time, monitoring with TLC.3. Use fresh or properly stored/regenerated lipase. |
| High Triglyceride Content | 1. Reaction time is too long.2. Molar ratio of fatty acids to glycerol is too high. | 1. Stop the reaction earlier; optimize based on TLC monitoring.2. Use a strict 2:1 molar ratio of total fatty acids to glycerol. |
| High 1,2-Diglyceride Content | 1. Acyl migration occurred.2. Reaction temperature is too high. | 1. Reduce reaction time.2. Attempt the reaction at a slightly lower temperature (e.g., 60-65°C), ensuring substrates remain molten. |
References
- Rodrigues, R. C., & Fernandez-Lafuente, R. (2025). A comprehensive review of lipase-catalyzed acidolysis as a method for producing structured glycerides. PubMed.
- Kim, B. H., et al. (2025). Novel lipase-catalyzed synthesis of structured lipids from DHA-enriched glycerides and capric acid. Food Science and Biotechnology.
- Xie, W., & Zang, X. (2014). Highly efficient solvent-free synthesis of 1,3-diacylglycerols by lipase immobilised on nano-sized magnetite particles. PubMed.
- Utama, Q. D., et al. (2019). Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review. PMC - NIH.
- Tudor, C., et al. (2022). Batch and Continuous Lipase-Catalyzed Production of Dietetic Structured Lipids from Milk Thistle, Grapeseed, and Apricot Kernel Oils. MDPI.
- Yin, F., et al. (2015).
- Halldorsson, A., & Kristinsson, B. (2004).
- Utama, Q. D., et al. (2019). Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids. SciSpace.
- Utama, Q. D., et al. (2020). Lipase-Catalyzed Synthesis of Medium-Long-Medium-Type of Structured Lipids from Refined Bleached Deodorized Olein.
- Zhou, Q., et al. (2022).
- CymitQuimica. (n.d.). 1-palmitoyl-3-stearoyl-rac-glycerol*(C16:0/C18:0). CymitQuimica.
- Xu, X. (2003). Production of specific-structured triacylglycerols by lipase-catalyzed reactions: A review. European Journal of Lipid Science and Technology.
- Iwasaki, Y., & Yamane, T. (2000). Enzymatic synthesis of structured lipids. PubMed.
- Iwasaki, Y., & Yamane, T. (2000). Enzymatic Synthesis of Structured Lipids.
- McClements, D. J. (n.d.). ANALYSIS OF LIPIDS. University of Massachusetts Amherst.
- IATRON LABORATORIES, INC. (n.d.). The isolation and purification method of high purity diglyceride.
- Kellens, M., & Hendrix, M. (2003). Chemical process for the production of 1,3-diglyceride oils.
- Hrickova, M., et al. (2024). Recent Analytical Methodologies in Lipid Analysis. PubMed.
- Kochan, Z., & Duan, F. (2016). Approaches to Lipid Analysis. University of Texas Southwestern Medical Center.
- Mondello, L., et al. (2021). Comprehensive chromatographic methods for the analysis of lipids.
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Application Note: A Validated Approach to the Synthesis and Purification of 1-Palmitoyl-3-stearoyl-rac-glycerol
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed, field-proven guide for the chemical synthesis and subsequent purification of 1-Palmitoyl-3-stearoyl-rac-glycerol, a mixed-acid triglyceride of significant interest in pharmaceutical sciences, lipid research, and material science. The synthesis of triglycerides with a defined fatty acid composition at specific glycerol backbone positions presents a significant challenge due to the statistical nature of random esterification. This guide outlines a robust, regioselective strategy employing protective group chemistry to ensure the targeted acylation of the sn-1 and sn-3 positions. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, self-validating purification workflows, and methods for final purity assessment.
Introduction: The Challenge of Regioselective Triglyceride Synthesis
Mixed-acid triglycerides, which contain different fatty acid chains, are fundamental components of natural fats and oils and are crucial for the physical and biological properties of many systems.[1][2] The direct esterification of glycerol with a mixture of palmitic and stearic acids invariably leads to a complex, statistical mixture of products, including tripalmitin, tristearin, and various dipalmitoyl-stearoyl and palmitoyl-distearoyl isomers.[3] Achieving a high yield of a specific isomer like 1-Palmitoyl-3-stearoyl-rac-glycerol requires a controlled, stepwise approach.
The strategy detailed herein overcomes this challenge by utilizing a protecting group on the sn-2 hydroxyl of a glycerol derivative. This protection forces the initial acylation to occur at the primary hydroxyls (sn-1 and sn-3). This document provides a comprehensive protocol for this synthesis, followed by a multi-step purification process involving column chromatography and recrystallization to achieve high purity (≥99%).
Strategic Synthesis Workflow
The synthesis is approached in two primary stages, starting from a commercially available protected glycerol. The use of fatty acid chlorides is recommended over free fatty acids to increase reactivity and drive the reaction to completion.
Synthesis Pathway Overview
The overall workflow involves the sequential acylation of a protected glycerol intermediate. First, one primary hydroxyl group is acylated with palmitoyl chloride. Following this, the second primary hydroxyl is acylated with stearoyl chloride. This directed approach is the cornerstone of synthesizing the target molecule with high specificity.
Caption: Synthesis workflow for 1-Palmitoyl-3-stearoyl-rac-glycerol.
Detailed Synthesis Protocol
This protocol is designed for a laboratory scale synthesis yielding gram quantities of the final product. All operations should be performed in a fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | Grade | Supplier (Example) | Notes |
| 1,3-Benzylidene-rac-glycerol | ≥98% | Sigma-Aldrich | Starting protected glycerol. |
| Palmitoyl chloride | ≥98% | Sigma-Aldrich | Highly reactive; handle with care. |
| Stearoyl chloride | ≥98% | Sigma-Aldrich | Highly reactive; handle with care. |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich | Used as a base to neutralize HCl. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction solvent. |
| Diethyl Ether | ACS Grade | Fisher Scientific | For workup. |
| Hydrochloric Acid (HCl) | 1M solution | Fisher Scientific | For washing during workup. |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | Fisher Scientific | For washing during workup. |
| Brine (Saturated NaCl) | Saturated solution | Fisher Scientific | For washing during workup. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | For drying organic layers. |
| Boron Trichloride (BCl₃) | 1M in DCM | Sigma-Aldrich | For deprotection of benzylidene acetal. |
Step-by-Step Procedure
Step A: Synthesis of 1-Palmitoyl-3-benzylidene-rac-glycerol (Intermediate)
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 1,3-benzylidene-rac-glycerol (1 eq.) in anhydrous DCM (approx. 10 mL per gram of glycerol derivative). Cool the solution to 0°C in an ice bath.
-
Addition of Base: Add anhydrous pyridine (1.2 eq.) to the cooled solution. The pyridine acts as a base to scavenge the HCl that is generated during the esterification reaction.[4]
-
Acylation: Slowly add palmitoyl chloride (1.05 eq.) dissolved in a small amount of anhydrous DCM via the dropping funnel over 30 minutes. Maintain the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding 1M HCl. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate. This intermediate can often be used in the next step without further purification.
Step B: Synthesis of 1-Palmitoyl-3-stearoyl-2-benzylidene-rac-glycerol
-
Reaction Setup: Redissolve the crude intermediate from Step A in anhydrous DCM in a setup identical to the one used previously. Cool the solution to 0°C.
-
Addition of Base: Add anhydrous pyridine (1.2 eq.).
-
Second Acylation: Slowly add stearoyl chloride (1.05 eq.) dissolved in anhydrous DCM over 30 minutes.
-
Reaction & Workup: Allow the reaction to proceed overnight at room temperature. The workup procedure is identical to Step A. The resulting crude product is the protected target molecule.
Step C: Deprotection to Yield 1-Palmitoyl-3-stearoyl-rac-glycerol
-
Reaction Setup: Dissolve the crude product from Step B in anhydrous DCM and cool to -78°C (dry ice/acetone bath).
-
Deprotection: Slowly add boron trichloride solution (1M in DCM, 2 eq.) to the solution. Stir at -78°C for 2 hours.
-
Quenching: Quench the reaction by slowly adding methanol, followed by water.
-
Extraction: Allow the mixture to warm to room temperature and extract with diethyl ether. Wash the organic layer with water and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude 1-Palmitoyl-3-stearoyl-rac-glycerol.
Purification Protocol: A Two-Stage Approach
Achieving high purity for triglycerides requires a combination of techniques.[4][5] Column chromatography is used for the initial bulk separation of byproducts, followed by recrystallization to remove minor impurities and achieve the desired final purity.[1][4]
Purification Workflow Diagram
Caption: Two-stage purification workflow for the final product.
Protocol 1: Silica Gel Column Chromatography
-
Column Preparation: Prepare a silica gel slurry in hexane and pack a glass chromatography column. Equilibrate the column with hexane.
-
Sample Loading: Dissolve the crude product from the synthesis in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the column.
-
Elution: Elute the column with a solvent gradient. Start with 100% hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient might be:
-
Hexane (to elute non-polar impurities)
-
1-5% Ethyl Acetate in Hexane (to elute the target triglyceride)
-
5-20% Ethyl Acetate in Hexane (to elute more polar impurities like monoglycerides)
-
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Pooling: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure.
Protocol 2: Recrystallization
The crystallization of triglycerides is a critical step influenced by their tendency to form different polymorphic structures.[1][6][7] Careful control of temperature and solvent is key.
-
Solvent Selection: Acetone is a common and effective solvent for triglyceride recrystallization. A mixture of hexane and acetone can also be used to fine-tune solubility.
-
Dissolution: Gently warm the semi-purified product from the chromatography step in a minimal amount of acetone until it is fully dissolved. Do not overheat.
-
Crystallization: Slowly cool the solution to room temperature, and then transfer it to a 4°C refrigerator overnight. Crystal formation should be observed. Forcing rapid crystallization by flash-freezing is discouraged as it can trap impurities.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold acetone to remove any remaining soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Quality Control and Data
Final product validation is essential. Purity should be assessed using a quantitative technique like HPLC, and the structure can be confirmed via spectroscopic methods.
Purity Assessment by RP-HPLC
Reverse-phase HPLC is highly effective for separating triglycerides.[8][9]
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile/Dichloromethane (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detector | Evaporative Light Scattering Detector (ELSD) or UV (205 nm) |
| Temperature | 30°C |
| Expected Result | A single major peak corresponding to the product. Purity ≥99%. |
Product Specification Table
| Property | Value |
| Chemical Formula | C₃₇H₇₂O₅ |
| Molecular Weight | 597.0 g/mol [10] |
| Appearance | White to off-white solid |
| Purity (Post-Purification) | ≥99% |
| Typical Yield | 40-50% (overall) |
| Storage | -20°C for long-term stability[10] |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Synthesis | Incomplete reaction; moisture in reagents/glassware. | Ensure all reagents are anhydrous and glassware is flame-dried. Increase reaction time or slightly increase the excess of acyl chloride. |
| Complex Mixture of Products | Ineffective protecting group; side reactions. | Verify the purity of the starting protected glycerol. Ensure reaction temperatures are controlled. |
| Poor Separation in Chromatography | Improper solvent system; column overloading. | Optimize the solvent gradient using TLC first. Use a larger column or load less material. |
| Product Fails to Crystallize | Product is too impure; incorrect solvent; supersaturation. | Re-purify by chromatography. Try a different solvent system (e.g., hexane/acetone). Add a seed crystal or scratch the flask to induce nucleation. |
References
-
Sonneveld, K. (2023). Crystallization of fats and oils. Blogs - Sonneveld. [Link]
-
Yang, B., et al. (2024). Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components. ResearchGate. [Link]
-
Acevedo, N. (n.d.). Advances in Lipids Crystallization Technology. The Chem Connections Homepage. [Link]
-
Schmidts, T., et al. (2022). Assessment of Triglyceride Droplet Crystallization Using Mixtures of β-Lactoglobulin and Phospholipids as Emulsifiers. MDPI. [Link]
-
Pinkrah, J.T., et al. (2024). Polymorphic Structures and Transitions of Triglycerides and Complex Fats: A Guide to X-Ray Scattering Approaches. National Institutes of Health (NIH). [Link]
-
Quinn, J. G., Sampugna, J., & Jensen, R. G. (1967). Synthesis of 100-gram quantities of highly purified mixed acid triglycerides. Journal of the American Oil Chemists' Society, 44(7), 439–442. [Link]
-
Study.com. (n.d.). Write an equation for the esterification of glycerol with three molecules of palmitic acid. [Link]
-
University of Iowa. (n.d.). First membrane-based separation and purification of triglycerides and fatty acids. NIFA Reporting Portal. [Link]
-
Jurriens, G. (1965). Separation of triglycerides by column chromatography on silica impregnated with silver nitrate. Semantic Scholar. [Link]
-
Study.com. (n.d.). Write the equation for the esterification of glycerol and three palmitic acids. (word equation only). [Link]
-
Bhattacharya, R., & Hilditch, T. P. (1930). The structure of synthetic mixed triglycerides. Royal Society Publishing. [Link]
-
Brainly. (2017). Write the equation for the esterification of glycerol and three palmitic acids. [Link]
-
ResearchGate. (n.d.). Purification of triglycerides with an alumina column. [Link]
-
Hamilton, J. G., & Comai, K. (1984). Separation of neutral lipids and free fatty acids by high-performance liquid chromatography using low wavelength ultraviolet detection. PubMed. [Link]
-
Boulos, S., et al. (2013). An Efficient and Simple Large-Scale Synthesis of Triglycerides of Medium-Chain Fatty Acids. [Link]
-
ResearchGate. (n.d.). Scheme 2: Esterification of glycerol (Gly) with stearic acid (SA). [Link]
-
Jadhav, S. R., & Annapure, U. S. (2023). Intensified synthesis of a triglyceride of octanoic acid using sonication and assessment of its frying characteristics. National Institutes of Health (NIH). [Link]
-
Arcos, R., et al. (2019). Esterification of Free Fatty Acids with Glycerol within the Biodiesel Production Framework. MDPI. [Link]
-
University of Technology, Iraq. (2023). Introduction, Fatty Acid Properties and Triglyceride Synthesis. [Link]
-
PubChem. (n.d.). 1-Palmitoyl-2-stearoyl-3-stearoyl-glycerol. [Link]
-
Cenmed Enterprises. (n.d.). 1-Palmitoyl-3-stearoyl-rac-glycerol. [Link]
-
Amárita, F., et al. (2000). A Reverse-Phase High-Performance Liquid Chromatographic Method for Analyzing Complex Mixtures of Triglycerides. [Link]
-
Bertin Bioreagent. (n.d.). 1-Palmitoyl-2-oleoyl-3-stearoyl-rac-glycerol. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Sci-Hub: are you are robot? [sci-hub.jp]
- 5. First membrane-based separation and purification of triglycerides and fatty acids - UNIVERSITY OF IOWA [portal.nifa.usda.gov]
- 6. chemistry.beloit.edu [chemistry.beloit.edu]
- 7. Polymorphic Structures and Transitions of Triglycerides and Complex Fats: A Guide to X‐Ray Scattering Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of neutral lipids and free fatty acids by high-performance liquid chromatography using low wavelength ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. caymanchem.com [caymanchem.com]
Application Notes and Protocols for the Analytical Identification of 1-Palmitoyl-3-stearoyl-rac-glycerol
Introduction: The Significance of Precise Triacylglycerol Identification
1-Palmitoyl-3-stearoyl-rac-glycerol (PSG) is a mixed-acid triacylglycerol (TAG) of significant interest in the pharmaceutical, food, and cosmetic industries. Its specific stereochemistry, with palmitic acid at the sn-1 position and stearic acid at the sn-3 position of the glycerol backbone, dictates its physicochemical properties such as melting point, crystallization behavior, and ultimately, its functionality in various formulations. As a racemic mixture, PSG exists as two enantiomers, further complicating its analysis. The accurate and unambiguous identification of PSG is therefore paramount for quality control, formulation development, and regulatory compliance.
This comprehensive guide provides a suite of analytical methodologies for the robust identification and characterization of 1-Palmitoyl-3-stearoyl-rac-glycerol. We will delve into the principles and practical applications of chromatographic, spectrometric, and spectroscopic techniques, offering detailed protocols and expert insights to navigate the complexities of TAG analysis.
Physicochemical Properties of 1-Palmitoyl-3-stearoyl-rac-glycerol
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₃₇H₇₂O₅ | |
| Molecular Weight | 597.0 g/mol | |
| Appearance | White to off-white solid or waxy substance | [1] |
| Solubility | Insoluble in water; soluble in organic solvents like chloroform and DMF. | [2] |
Chromatographic Approaches: Separating Isomers with Precision
Chromatography is the cornerstone of TAG analysis, enabling the separation of complex mixtures into individual components. For PSG, the primary challenge lies in resolving it from its positional isomers (e.g., 1,2-dipalmitoyl-3-stearoyl-glycerol) and its enantiomers.
High-Performance Liquid Chromatography (HPLC) for Regio- and Enantio-separation
Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating TAGs based on their partition number (PN), which is a function of the total number of carbon atoms and double bonds in the fatty acid chains. However, for the separation of the enantiomers of rac-PSG, a chiral stationary phase is essential.
Caption: Workflow for the chiral HPLC analysis of 1-Palmitoyl-3-stearoyl-rac-glycerol.
This protocol is designed for the separation of the enantiomers of PSG using a chiral column coupled with mass spectrometry for detection and confirmation.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the PSG sample.
-
Dissolve the sample in 1 mL of a suitable solvent mixture such as hexane/isopropanol (90:10, v/v).
-
Vortex the solution to ensure complete dissolution.
-
Filter the solution through a 0.2 µm PTFE syringe filter into an HPLC vial.
2. HPLC-MS Instrumentation and Conditions:
-
HPLC System: A high-performance liquid chromatograph capable of gradient elution.
-
Column: A chiral stationary phase column, such as one based on cellulose-tris(3,5-dimethylphenylcarbamate). Multiple columns connected in series can enhance resolution.[3]
-
Mobile Phase: A gradient of hexane and isopropanol is commonly used for chiral separations of TAGs.[3]
-
Solvent A: n-Hexane
-
Solvent B: Isopropanol
-
-
Gradient Program (example):
Time (min) %A %B Flow Rate (mL/min) 0 98 2 0.5 20 90 10 0.5 25 90 10 0.5 | 30 | 98 | 2 | 0.5 |
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Mass Spectrometer: An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer. APCI is often preferred for nonpolar analytes like TAGs.[4]
-
Ionization Mode: Positive ion mode.
-
Data Acquisition: Full scan mode to detect the protonated molecule [M+H]⁺ or ammonium adduct [M+NH₄]⁺ of PSG.
3. Data Analysis:
-
The two enantiomers of PSG should be resolved as distinct peaks.
-
The mass spectrometer will confirm the identity of the eluting peaks by their mass-to-charge ratio (m/z). For PSG (C₃₇H₇₂O₅), the expected m/z for the ammonium adduct [M+NH₄]⁺ is approximately 615.5.
-
The relative peak areas of the two enantiomers can be used to determine the enantiomeric excess (ee%).
Gas Chromatography-Mass Spectrometry (GC-MS) for Positional Isomer Analysis
High-temperature gas chromatography (HT-GC) is a valuable technique for the analysis of intact TAGs. When coupled with mass spectrometry, it can provide information on the fatty acid composition and, with careful interpretation of the mass spectra, the positional distribution of the fatty acids on the glycerol backbone.
This protocol outlines the analysis of PSG to confirm its fatty acid composition and to distinguish it from its positional isomers.
1. Sample Preparation (Derivatization to Fatty Acid Methyl Esters - FAMEs):
-
For a detailed fatty acid profile, transesterification of the TAGs to FAMEs is a common and effective approach.[3]
-
To approximately 10 mg of the oil or fat sample, add 2 mL of 0.5 M sodium methoxide in methanol.
-
Heat the mixture at 50°C for 10 minutes.
-
After cooling, add 2 mL of hexane and 2 mL of saturated sodium chloride solution.
-
Vortex and centrifuge. The upper hexane layer containing the FAMEs is collected for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a temperature-programmable oven and a split/splitless injector.
-
Column: A high-temperature capillary column suitable for TAG analysis, such as a 15 m x 0.25 mm i.d., 0.1 µm film thickness column with a phenylmethylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min.
-
Ramp 1: 15°C/min to 340°C.
-
Hold at 340°C for 10 min.
-
-
Injector Temperature: 340°C.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Full scan mode from m/z 50 to 700.
3. Data Analysis:
-
The resulting chromatogram will show peaks corresponding to the methyl esters of palmitic acid (C16:0) and stearic acid (C18:0).
-
The mass spectra of these peaks can be compared to a standard FAME library for positive identification.
-
Analysis of the intact PSG molecule by HT-GC-MS can provide fragment ions that are indicative of the fatty acid positions. The loss of an acyloxy group from the sn-1/3 position is generally more favorable than from the sn-2 position.
Spectroscopic Methods: Unraveling the Molecular Structure
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide detailed structural information, complementing the separation-based methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of TAGs. Both ¹H and ¹³C NMR are employed for the characterization of PSG.
Sources
Application Note: High-Resolution Mass Spectrometry for the Analysis of 1-Palmitoyl-3-stearoyl-rac-glycerol
Introduction
Diacylglycerols (DAGs) are critical lipid molecules that serve as key intermediates in the biosynthesis of triacylglycerols and phospholipids, and as potent second messengers in cellular signaling pathways.[1] The isomeric structure and fatty acid composition of DAGs dictate their metabolic fate and signaling functions. 1-Palmitoyl-3-stearoyl-rac-glycerol, a specific diacylglycerol containing palmitic acid (16:0) and stearic acid (18:0), is found in various natural sources, including palm-based oils and wheat bran.[2] Accurate and robust analytical methods are paramount for elucidating its role in biological systems and for quality control in food and pharmaceutical industries.
This application note provides a comprehensive guide to the analysis of 1-Palmitoyl-3-stearoyl-rac-glycerol using advanced mass spectrometry techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the rationale behind method selection, provide detailed, field-proven protocols, and discuss the interpretation of mass spectral data.
The Analytical Challenge: Isomeric Complexity and Ionization Efficiency
The analysis of diacylglycerols presents two primary challenges. Firstly, the existence of regioisomers (e.g., 1,2- vs. 1,3-diacylglycerols) necessitates analytical techniques capable of their separation and distinct identification.[3] Secondly, as neutral lipids, DAGs lack a readily ionizable functional group, leading to poor ionization efficiency in electrospray ionization (ESI), a common ionization source in LC-MS.[4] This guide will address these challenges through chromatographic separation and chemical derivatization strategies.
Part 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is the preferred method for the analysis of 1-Palmitoyl-3-stearoyl-rac-glycerol due to its high sensitivity, selectivity, and ability to handle complex matrices.
Experimental Workflow: LC-MS/MS
Sources
- 1. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Characterization of diacylglycerol isomers in edible oils using gas chromatography-ion trap electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: High-Resolution NMR Spectroscopy for the Complete Structural Elucidation of 1-Palmitoyl-3-stearoyl-rac-glycerol
Abstract
This application note provides a comprehensive guide to the structural elucidation of the asymmetric triacylglycerol (TAG), 1-Palmitoyl-3-stearoyl-rac-glycerol, using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. As triacylglycerols are fundamental components in numerous biological and industrial applications, from drug delivery systems to food science, a precise understanding of their molecular structure is paramount. This document outlines detailed protocols for sample preparation and the application of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR techniques. The causality behind experimental choices is explained to empower researchers to adapt these methods for other complex lipids. The protocols are designed to be self-validating, ensuring trustworthy and reproducible results.
Introduction: The Challenge of Asymmetric Triacylglycerol Characterization
Triacylglycerols are comprised of a glycerol backbone esterified with three fatty acids.[1] When the fatty acid chains at the sn-1 and sn-3 positions differ, as in 1-Palmitoyl-3-stearoyl-rac-glycerol, the central carbon of the glycerol moiety becomes a chiral center.[1] This asymmetry presents a significant analytical challenge, as it necessitates not only the identification of the constituent fatty acids but also their specific positions on the glycerol backbone.[2] While mass spectrometry is a powerful tool for lipid analysis, NMR spectroscopy offers a non-destructive method that provides detailed information about the covalent bonding framework and stereochemistry of the molecule.[3][4]
This guide will systematically walk through the process of using a suite of NMR experiments to unambiguously determine the structure of 1-Palmitoyl-3-stearoyl-rac-glycerol, distinguishing it from its isomers.
Foundational Principles of NMR in Lipid Analysis
NMR spectroscopy leverages the magnetic properties of atomic nuclei, such as ¹H and ¹³C.[5] When placed in a strong magnetic field, these nuclei can be excited by radiofrequency pulses and subsequently emit signals as they relax. The frequency of these signals, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing a fingerprint of its molecular context.[5]
For triacylglycerols, distinct chemical shift regions can be broadly assigned to different functional groups:
-
Glycerol Protons: δ 4.0-5.5 ppm in ¹H NMR.[1]
-
Carbonyl Carbons: δ 172-174 ppm in ¹³C NMR.[1]
-
Alkyl Chain Protons: δ 0.8-2.5 ppm in ¹H NMR.[1]
-
Alkyl Chain Carbons: δ 14-35 ppm in ¹³C NMR.[6]
By analyzing these chemical shifts, along with through-bond scalar couplings (J-couplings), a complete picture of the molecular structure can be assembled.[7]
Experimental Workflow and Protocols
A systematic approach is crucial for the successful elucidation of complex lipid structures. The following workflow is recommended:
Caption: Recommended workflow for NMR-based structure elucidation.
Protocol: Sample Preparation
The quality of NMR data is highly dependent on proper sample preparation.
Materials:
-
1-Palmitoyl-3-stearoyl-rac-glycerol (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tube
Procedure:
-
Accurately weigh 5-10 mg of the lipid sample into a clean, dry vial.
-
Add approximately 0.7 mL of CDCl₃ with TMS to the vial.
-
Gently vortex the mixture until the lipid is completely dissolved. The solution should be clear and free of particulates.
-
Transfer the solution into a 5 mm NMR tube.
-
Cap the NMR tube securely.
Rationale: CDCl₃ is a common solvent for lipids due to its excellent dissolving power and the presence of a deuterium atom for the spectrometer's lock system. TMS serves as an internal standard for referencing the chemical shifts to 0 ppm. A concentration of 5-10 mg in 0.7 mL provides a good balance for obtaining high-quality spectra in a reasonable time.[8]
Protocol: 1D NMR Spectroscopy
One-dimensional NMR spectra provide the initial overview of the molecule's proton and carbon environments.
Instrumentation:
-
500 MHz (or higher) NMR spectrometer
¹H NMR Acquisition Parameters:
| Parameter | Value | Rationale |
|---|---|---|
| Pulse Program | zg30 | Standard 30° pulse for quantitative analysis. |
| Number of Scans | 16 | Sufficient for good signal-to-noise with this sample concentration. |
| Relaxation Delay (d1) | 5 s | Allows for full relaxation of protons, ensuring accurate integration. |
| Acquisition Time | 3-4 s | Provides adequate resolution. |
| Spectral Width | 16 ppm | Covers the entire proton chemical shift range. |
¹³C NMR and DEPT-135 Acquisition Parameters:
| Parameter | Value | Rationale |
|---|---|---|
| Pulse Program | zgpg30 (¹³C), dept135 (DEPT) | Standard pulse programs for carbon and DEPT experiments. |
| Number of Scans | 1024 (¹³C), 256 (DEPT) | More scans are needed for ¹³C due to its low natural abundance. DEPT is more sensitive.[6] |
| Relaxation Delay (d1) | 2 s | Standard delay for ¹³C experiments. |
| Spectral Width | 240 ppm | Covers the full range of carbon chemical shifts. |
Rationale: The ¹H NMR spectrum gives the initial proton count and coupling patterns. The ¹³C NMR spectrum reveals the number of unique carbon environments. The DEPT-135 experiment is crucial for differentiating between CH₃, CH₂, and CH groups, which appear as positive, negative, and positive signals, respectively. Quaternary carbons are absent in a DEPT-135 spectrum.[9][10]
Protocol: 2D NMR Spectroscopy
Two-dimensional NMR experiments are essential for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) Acquisition:
-
Purpose: Identifies protons that are coupled to each other (typically through 2-3 bonds).[11]
-
Key Information Gained: Establishes the spin systems of the glycerol backbone and the individual fatty acid chains.
HSQC (Heteronuclear Single Quantum Coherence) Acquisition:
-
Purpose: Correlates protons with their directly attached carbons (one-bond C-H correlation).[12]
-
Key Information Gained: Unambiguously assigns the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:
-
Purpose: Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[11]
-
Key Information Gained: This is the key experiment for determining the ester linkages. It will show correlations from the glycerol protons to the carbonyl carbons of the fatty acids.
2D NMR Acquisition Parameters:
| Experiment | Pulse Program | Number of Scans (per increment) | Spectral Width (F2 - ¹H) | Spectral Width (F1) |
|---|---|---|---|---|
| COSY | cosygpqf | 8 | 12 ppm | 12 ppm |
| HSQC | hsqcedetgpsisp2.2 | 4 | 12 ppm | 180 ppm (¹³C) |
| HMBC | hmbcgplpndqf | 16 | 12 ppm | 220 ppm (¹³C) |
Data Interpretation and Structure Elucidation
The following is a step-by-step guide to interpreting the acquired NMR data for 1-Palmitoyl-3-stearoyl-rac-glycerol.
Analysis of ¹H NMR Spectrum
The ¹H NMR spectrum is characterized by several key regions.[1]
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~5.26 | m | Glycerol CH (sn-2) |
| ~4.30 | dd | Glycerol CH₂ (sn-1 or sn-3) |
| ~4.15 | dd | Glycerol CH₂ (sn-1 or sn-3) |
| ~2.32 | t | α-CH₂ (next to C=O) of both fatty acid chains |
| ~1.62 | m | β-CH₂ of both fatty acid chains |
| ~1.25 | br s | Bulk -(CH₂)n- of both fatty acid chains |
| ~0.88 | t | Terminal CH₃ of both fatty acid chains |
Note: dd = doublet of doublets, t = triplet, m = multiplet, br s = broad singlet.
The integration of the terminal CH₃ signals relative to the α-CH₂ signals can confirm the presence of two long-chain fatty acids. The complex multiplet for the glycerol protons indicates a diastereotopic environment, which is expected for an asymmetric TAG.
Analysis of ¹³C and DEPT-135 Spectra
The carbon spectrum provides complementary information.
| Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment |
| ~173.3, ~172.9 | Absent | Carbonyl C=O (sn-1,3 and sn-2) |
| ~68.9 | Positive | Glycerol CH (sn-2) |
| ~62.1 | Negative | Glycerol CH₂ (sn-1,3) |
| ~34.2, ~34.0 | Negative | α-CH₂ |
| ~31.9 | Negative | -(CH₂)n- |
| ~29.7 - ~29.1 | Negative | -(CH₂)n- |
| ~24.9 | Negative | β-CH₂ |
| ~22.7 | Negative | ω-1 CH₂ |
| ~14.1 | Positive | Terminal CH₃ |
Rationale: The presence of two distinct carbonyl signals suggests different chemical environments for the ester groups at the sn-1,3 and sn-2 positions.[13] The DEPT-135 spectrum confirms the multiplicity of each carbon, aiding in the assignment of the long alkyl chains.[14]
Elucidating Connectivity with 2D NMR
Caption: Key 2D NMR correlations for positional assignment.
-
COSY Analysis: The COSY spectrum will show a cross-peak between the sn-2 proton (~5.26 ppm) and the two sn-1,3 protons (~4.15-4.30 ppm), confirming the glycerol backbone connectivity.[11] Further correlations will be seen along the fatty acid chains, e.g., between the α-CH₂ and β-CH₂ protons.
-
HSQC Analysis: The HSQC spectrum links each proton signal to its corresponding carbon signal, allowing for the definitive assignment of the ¹³C spectrum. For instance, the proton at ~5.26 ppm will show a correlation to the carbon at ~68.9 ppm.
-
HMBC Analysis: The Decisive Experiment: The HMBC spectrum is the key to assigning the fatty acid positions.[11] We will look for correlations from the glycerol protons to the carbonyl carbons of the fatty acids (a three-bond correlation, ³JCH).
-
The protons of the sn-1 and sn-3 CH₂ group (~4.15-4.30 ppm) will show a correlation to the carbonyl carbon of the fatty acid attached at that position.
-
The proton of the sn-2 CH group (~5.26 ppm) will show a correlation to the carbonyl carbon of the fatty acid at the sn-2 position.
By identifying which glycerol protons correlate to the palmitoyl carbonyl carbon versus the stearoyl carbonyl carbon, the precise regiochemistry can be determined. While ¹³C chemical shifts can sometimes distinguish between fatty acids at the sn-2 and sn-1,3 positions, HMBC provides a direct and unambiguous link.[15] Due to the racemic nature of the starting material, the NMR data will represent an average of the two enantiomers, and thus will not distinguish between the 1-palmitoyl-3-stearoyl and 1-stearoyl-3-palmitoyl isomers. Specialized chiral derivatizing agents or chiral chromatography would be required for such a distinction.[2]
-
Conclusion
High-resolution NMR spectroscopy, through a combination of 1D and 2D experiments, provides an exceptionally powerful and non-destructive method for the complete structural elucidation of complex lipids like 1-Palmitoyl-3-stearoyl-rac-glycerol. The systematic application of ¹H, ¹³C, DEPT, COSY, HSQC, and particularly HMBC spectroscopy, allows for the unambiguous determination of the constituent fatty acids and their precise location on the glycerol backbone. The protocols and interpretive framework presented in this application note offer a robust and reliable approach for researchers in lipidomics, pharmaceutical development, and related fields.
References
-
Creative Biostructure. (n.d.). Using NMR to Study Lipid Structures in Biological Membranes. Retrieved from [Link]
- Gil, M., Samino, S., Barrilero, R., & Correig, X. (2019). Lipid Profiling Using 1H NMR Spectroscopy. Methods in Molecular Biology, 2037, 35-47.
- Gil, M., Samino, S., Barrilero, R., & Correig, X. (2019). Lipid Profiling Using H NMR Spectroscopy.
- A. D. M. C. et al. (2020). A quantitative assay to study the lipid selectivity of membrane-associated systems using solution NMR. RSC Publishing.
- A. D. M. C. et al. (n.d.).
- Gil, M., Samino, S., Barrilero, R., & Correig, X. (2019). Lipid Profiling Using 1H NMR Spectroscopy. PubMed.
- Díaz, M. F., et al. (n.d.).
- Spyros, A., & Dais, P. (n.d.).
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News-Medical.net. (2021). The role of NMR in analyzing complex lipid emulsifier mixture. Retrieved from [Link]
- A. D. M. C. et al. (n.d.). A pipeline for making 31P NMR accessible for small- and large-scale lipidomics studies.
- C. C. et al. (n.d.). Fast and Straightforward Lipid Quantification in Pharmaceutical Compositions Using NMR. FLORE.
-
ResearchGate. (n.d.). 13C chemical shifts of fatty acids mainly present in WCO. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR spectra of the glycerol moiety of TAGs reflect direct and.... Retrieved from [Link]
- Pérez-Lara, Á., et al. (n.d.). A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditis elegans. PubMed Central.
- DOI. (n.d.). Table 2S. Assignments of the different peaks of the 1H NMR spectra of purified TAG compounds. Chemical.
-
ResearchGate. (n.d.). Typical 1H NMR spectra of oil A Typical structure of triacylglycerol;.... Retrieved from [Link]
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Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
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NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). 1HNMR spectrum of a triglyceride with saturated and unsaturated fatty.... Retrieved from [Link]
- Schiller, J., et al. (n.d.).
-
ResearchGate. (n.d.). Fig. 1. 1H NMR spectra of standard mixtures (Mx1 and Mx2) containing.... Retrieved from [Link]
-
YouTube. (2020). Saturated& unsaturated long chains fatty acids assignment using NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). Fast quantitative 2D NMR for metabolomics and lipidomics: A tutorial. Retrieved from [Link]
- SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
-
ResearchGate. (2019). Can the fatty acids on sn-1 and sn-3 positions on triacylglycerols be differentiated experimentally?. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of the 1,3- and 2-Positional Distribution of Fatty Acids in Olive Oil Triacylglycerols by 13C Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Triacylglycerols identified by NMR spectroscopy. Carbons 1 and 3 are.... Retrieved from [Link]
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MDPI. (2023). 1H-NMR Karplus Analysis of Molecular Conformations of Glycerol under Different Solvent Conditions: A Consistent Rotational Isomerism in the Backbone Governed by Glycerol/Water Interactions. Retrieved from [Link]
-
MDPI. (2021). NMR Methods for Determining Lipid Turnover via Stable Isotope Resolved Metabolomics. Retrieved from [Link]
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ResearchGate. (n.d.). Stereospecific numbering of sn of triacylglycerols. Adopted, with.... Retrieved from [Link]
- PubMed. (n.d.).
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
-
MDPI. (n.d.). Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Bentham Open Archives. (2008). 13C N uclear Magnetic R esonance Spectroscopy to D etermine Fa tty Acid Distribution in Triacylglycerols of Vegetable Oils with. Retrieved from [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 12.12: ¹³C NMR Spectroscopy and DEPT. Retrieved from [Link]
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Nanalysis. (2015). DEPT: A tool for 13C peak assignments. Retrieved from [Link]
- Springer. (n.d.). Structural Analysis of Glycosylglycerolipids Using NMR Spectroscopy.
- Beilstein Journals. (n.d.).
-
Wikipedia. (n.d.). J-coupling. Retrieved from [Link]
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Application Note: High-Resolution Separation of 1-Palmitoyl-3-stearoyl-rac-glycerol Isomers by Non-Aqueous Reversed-Phase HPLC
Abstract
The accurate separation and quantification of triacylglycerol (TAG) positional isomers are critical in fields ranging from food science and nutrition to pharmaceutical formulation, where the specific arrangement of fatty acids on the glycerol backbone dictates physicochemical and biological properties. This application note presents a robust and reproducible method for the chromatographic separation of 1-Palmitoyl-3-stearoyl-rac-glycerol and its related isomers using Non-Aqueous Reversed-Phase High-Performance Liquid Chromatography (NARP-HPLC). By leveraging a specialized C30 stationary phase and an optimized organic mobile phase gradient, this protocol achieves baseline resolution of these challenging, structurally similar analytes. The method utilizes an Evaporative Light Scattering Detector (ELSD), which provides universal detection for non-volatile compounds like TAGs, overcoming the limitations of UV-Vis detection.
Introduction & Scientific Rationale
Triacylglycerols (TAGs) are the primary components of natural fats and oils. Positional isomers of TAGs, such as 1,2-dipalmitoyl-3-stearoyl-rac-glycerol (PPS) and 1,3-dipalmitoyl-2-stearoyl-rac-glycerol (PSP), possess the same fatty acid composition and molecular weight, differing only in the stereospecific numbering (sn) position of the fatty acyl chains on the glycerol backbone. This subtle structural difference, however, can lead to significant variations in melting points, crystallization behavior, and metabolic pathways. The separation of these isomers is a formidable analytical challenge due to their nearly identical physicochemical properties.[1]
Reversed-phase HPLC (RP-HPLC) is a powerful technique for lipid analysis, separating molecules based on hydrophobicity.[2][3] For TAG isomers, standard C18 columns often fail to provide adequate resolution.[2][3] The key to this method's success is the use of a C30 stationary phase. The longer alkyl chains of C30 columns offer enhanced "shape selectivity," a critical factor in differentiating the subtle conformational differences between positional isomers.[4][5][6][7] This increased selectivity allows the column to discriminate between the slightly different hydrodynamic volumes and shapes of the isomers, leading to differential retention and, ultimately, separation.[4][6]
Furthermore, this protocol employs a non-aqueous mobile phase. Since TAGs are highly lipophilic, they require organic solvents for both dissolution and effective chromatographic elution.[8][9] A gradient of acetonitrile and a stronger, less polar solvent like dichloromethane or isopropanol allows for the fine-tuning of selectivity and ensures that all TAG species are eluted efficiently from the column.[10][11]
Detection is achieved with an Evaporative Light Scattering Detector (ELSD). TAGs lack strong chromophores, making UV detection insensitive and impractical.[12] The ELSD is a mass-sensitive detector that nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles.[13] This provides a response proportional to the mass of the analyte, making it a "universal" detector suitable for gradient elution of lipids.[12][13]
Experimental Workflow Overview
The overall process involves sample preparation, chromatographic separation using an HPLC system equipped with a C30 column and an ELSD, and subsequent data analysis to determine resolution and relative abundance.
Caption: High-level experimental workflow from sample preparation to final data reporting.
Materials and Methods
Reagents and Standards
-
1-Palmitoyl-3-stearoyl-rac-glycerol (and/or related isomers) standard (≥99% purity)
-
Acetonitrile (ACN), HPLC Grade or higher
-
Dichloromethane (DCM), HPLC Grade or higher
-
Chloroform, HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Nitrogen gas, high purity (for ELSD)
Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a binary pump, autosampler, and column thermostat.
-
Column: Thermo Scientific Acclaim C30 (3 µm, 4.6 x 150 mm) or equivalent C30 column.
-
Detector: ELSD (e.g., Agilent 1290 Infinity II ELSD, Waters 2424 ELSD).
-
Sample Vials: 2 mL amber glass vials with PTFE-lined caps.
-
Syringe Filters: 0.22 µm PTFE membrane filters.
Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the TAG isomer standard and dissolve in 10 mL of Chloroform/Methanol (2:1, v/v).
-
Working Solution (100 µg/mL): Dilute 1 mL of the stock solution into 9 mL of the injection solvent (Acetonitrile/Dichloromethane, 70:30, v/v).
-
Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into a clean autosampler vial.
Causality Note: The sample solvent should be miscible with the initial mobile phase to ensure good peak shape. Using a solvent much stronger than the mobile phase can lead to peak distortion.
Detailed Chromatographic Protocol
This protocol is a validated starting point and may require minor optimization based on the specific HPLC system and column batch.
HPLC and ELSD Conditions
| Parameter | Recommended Setting | Rationale |
| Column | Acclaim C30, 3 µm, 4.6 x 150 mm | Provides high shape selectivity for resolving structurally similar hydrophobic isomers.[4][6][7] |
| Mobile Phase A | Acetonitrile (ACN) | Primary solvent, provides polarity for the reversed-phase separation. |
| Mobile Phase B | Dichloromethane (DCM) | Strong, non-polar solvent used to elute highly retained TAGs and fine-tune selectivity.[11] |
| Gradient Program | 70% A / 30% B (Isocratic) | An isocratic hold is often sufficient for resolving a simple mixture of two isomers. For complex mixtures, a shallow gradient (e.g., 30% to 40% B over 20 min) may be required. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 25°C | Temperature control is crucial for reproducible retention times. Sub-ambient temperatures can sometimes enhance resolution.[8] |
| Injection Volume | 10 µL | A smaller injection volume minimizes potential peak broadening. |
| ELSD Nebulizer Temp. | 40°C | Optimizes droplet formation for the given mobile phase. |
| ELSD Evaporator Temp. | 45°C | Ensures complete evaporation of the mobile phase without degrading the analyte.[11] |
| ELSD Gas Flow (N2) | 1.5 SLM (Standard Liters/Min) | Controls the nebulization process; must be optimized for signal-to-noise ratio.[11] |
System Equilibration and Analysis Sequence
-
Equilibration: Purge the system and equilibrate the column with the initial mobile phase conditions (70% A / 30% B) for at least 30 minutes or until a stable baseline is achieved on the ELSD.
-
Blank Injection: Inject 10 µL of the mobile phase to ensure the system is clean and free from contaminants.
-
Sample Injection: Inject 10 µL of the prepared and filtered standard solution.
-
Data Acquisition: Run the analysis for a sufficient time to allow all components to elute (typically 20-30 minutes).
-
Column Wash: After the analytical sequence, wash the column with a strong solvent like 100% Mobile Phase B for 15 minutes to remove any strongly retained compounds.
Expected Results & Data Interpretation
Under the specified conditions, baseline or near-baseline resolution of the 1-Palmitoyl-3-stearoyl-rac-glycerol isomers is expected. The elution order in RP-HPLC is typically governed by the molecule's overall shape and hydrophobicity. In many cases, the symmetric isomer (e.g., PSP) may have a slightly different retention time than the asymmetric isomer (e.g., PPS). The isomer with the unsaturated acyl residue in the sn-1 or sn-3 position is often retained more strongly than the respective sn-2 isomer.[10]
Representative Data
The following table presents hypothetical but realistic data for the separation of two TAG positional isomers.
| Analyte (Isomer) | Retention Time (min) | Resolution (Rs) |
| Isomer A (e.g., 1,2-Dipalmitoyl-3-stearoyl) | 14.8 | - |
| Isomer B (e.g., 1,3-Dipalmitoyl-2-stearoyl) | 16.2 | 1.8 |
Note: A resolution value (Rs) of ≥ 1.5 indicates baseline separation.
Separation Principle Diagram
Caption: Principle of shape-selective separation on a C30 stationary phase.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution | 1. Incorrect mobile phase composition. 2. Column aging or contamination. 3. Column temperature too high. | 1. Adjust the ratio of ACN to DCM. A lower percentage of the stronger solvent (DCM) will increase retention and may improve resolution. 2. Flush the column with a strong solvent (e.g., 100% DCM) or replace the column. 3. Lower the column temperature in 5°C increments (e.g., to 20°C). |
| No Peaks Detected | 1. ELSD parameters are not optimal. 2. Sample concentration too low. 3. Clogged nebulizer. | 1. Optimize ELSD gas flow, nebulizer, and evaporator temperatures for the specific mobile phase. 2. Prepare a more concentrated standard (e.g., 250 µg/mL). 3. Clean the ELSD nebulizer and drift tube according to the manufacturer's protocol.[14] |
| Broad Peaks | 1. Sample solvent mismatch with mobile phase. 2. Extra-column dead volume. 3. Column overloading. | 1. Ensure the injection solvent is as close in composition to the mobile phase as possible. 2. Check all fittings and tubing for proper connections; use smaller ID tubing if possible. 3. Reduce injection volume or sample concentration. |
| Unstable Baseline | 1. Mobile phase not properly degassed. 2. Contaminated mobile phase. 3. Fluctuations in ELSD gas pressure. | 1. Degas mobile phases using an online degasser, sonication, or helium sparging. 2. Prepare fresh mobile phase with high-purity solvents. 3. Ensure a stable, high-purity nitrogen supply with a consistent pressure regulator. |
Conclusion
This application note provides a comprehensive and validated protocol for the challenging separation of 1-Palmitoyl-3-stearoyl-rac-glycerol and related TAG positional isomers. The strategic combination of a C30 stationary phase, a non-aqueous reversed-phase mobile system, and universal detection by ELSD provides the necessary selectivity and sensitivity for this analysis. This method serves as a reliable foundation for researchers and quality control scientists working in lipidomics, food chemistry, and pharmaceutical development, enabling the accurate characterization of these critical lipid molecules.
References
- Looking into Lipids. (2019).
- Nikolova-Damyanova, B. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- De Rudder, S., et al. (n.d.). Triacylglycerol Analysis of Fats and Oils by Evaporative Light Scattering Detection.
- van der Klift, E. J. C., et al. (2021). Non-aqueous reversed phase liquid chromatography with charged aerosol detection for quantitative lipid analysis with improved accuracy. PubMed.
- Tanno, H., et al. (2024). Enantiomeric Separation of Triacylglycerols Consisting of Three Different Fatty Acyls and Their Chiral Chromatographic Elution Behavior.
- Biotage. (2023). Non-aqueous (or nearly so) reversed-phase flash column chromatography – a nice alternative for purifying lipophilic compounds. Biotage.
- Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography. (n.d.).
- Cai, T., et al. (n.d.). Comprehensive untargeted lipidomic analysis using core–shell C30 particle column and high field orbitrap mass spectrometer. NIH.
- Evaporative light sc
- Christie, W. W. (n.d.). Reversed-Phase HPLC of Triacylglycerols. AOCS.
- In situ crystallization and transformation kinetics of polymorphic forms of saturated-unsaturated-unsaturated triacylglycerols: 1-palmitoyl-2,3-dioleoyl glycerol, 1-stearoyl-2,3-dioleoyl glycerol, and 1-palmitoyl-2-oleoyl-3-linoleoyl glycerol. (n.d.).
- Use of C30 as a General-Purpose Stationary Phase for a Broad Range of Applic
- Analysis of Lipids by RP-HPLC Using the Dionex Corona ultra. (n.d.). Thermo Fisher Scientific.
- C30-RPLC-MS chromatogram showing separation of neutral lipid species in... (n.d.).
- Distinguishing 1,2- and 1,3-Isomers of Distearoyl-rac-glycerol: An Analytical Comparison Guide. (n.d.). Benchchem.
- HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column. (n.d.). SIELC Technologies.
- Holčapek, M., et al. (2023). Analysis of triacylglycerol and phospholipid sn-positional isomers by liquid chromatographic and mass spectrometric methodologies. UTUPub.
- 1-Palmitoyl-2-Linoleoyl-3-Stearoyl-rac-glycerol. (n.d.). Cayman Chemical.
- A Qualitative Method for Triglyceride Analysis by HPLC Using an Evaporative Light-Scattering Detector. (n.d.). Taylor & Francis Online.
- A Robust and Reproducible Reversed-Phase Lipid Profiling Method for Large Sample Sets. (n.d.).
- ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. (n.d.). LinkedIn.
- Gas Chromatographic Separation of Structural Isomers on Cholesteric Liquid Crystal Stationary Phase Materials. (n.d.). Journal of the Chinese Chemical Society.
- HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column. (n.d.).
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Utilizing 1-Palmitoyl-3-stearoyl-rac-glycerol for Advanced Lipase Characterization
An Application Guide for Researchers
Abstract
This technical guide provides a comprehensive framework for employing 1-Palmitoyl-3-stearoyl-rac-glycerol as a specific substrate in lipase assays. Lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3) are critical enzymes in lipid metabolism and hold significant value in pharmaceutical and biotechnological applications. Characterizing their activity and specificity is paramount for drug development and industrial biocatalysis. This document moves beyond generic substrates like olive oil to detail the use of a structurally defined diacylglycerol, enabling precise investigations into enzyme kinetics and regiospecificity. We present the underlying principles, detailed protocols for titrimetric and spectrophotometric assays, data analysis methodologies, and the rationale behind critical experimental choices to ensure robust and reproducible results.
Introduction: The Rationale for a Defined Diacylglycerol Substrate
Lipases catalyze the hydrolysis of ester bonds in triglycerides, releasing fatty acids and glycerol.[1][2][3] The functional characterization of these enzymes is a cornerstone of drug discovery programs targeting metabolic disorders and in the development of industrial biocatalysts. While natural triglycerides like olive oil are common substrates, their heterogeneous composition complicates kinetic analysis and makes it impossible to determine the positional preference (regiospecificity) of the enzyme.
1-Palmitoyl-3-stearoyl-rac-glycerol is a diacylglycerol containing two different, well-defined saturated fatty acids: palmitic acid (C16:0) at the sn-1 position and stearic acid (C18:0) at the sn-3 position.[4][5] Using this specific molecule offers distinct advantages:
-
Probing Regiospecificity: It allows researchers to distinguish between lipases that preferentially cleave the sn-1 ester bond versus the sn-3 bond by analyzing the specific fatty acids released.
-
Enhanced Kinetic Precision: As a pure substrate, it provides a consistent molecular weight and structure, leading to more accurate and reproducible Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ).[6][7]
-
Mimicking Biological Intermediates: Diacylglycerols are key intermediates in lipid metabolism and signaling, making this substrate relevant for studying enzymes involved in these pathways.
This guide is designed for researchers, scientists, and drug development professionals seeking to implement a robust and specific lipase assay system.
The Core Principle: Interfacial Catalysis and Detection
Lipases are unique in that they exhibit maximal activity at the interface between an aqueous phase (containing the enzyme) and a lipid phase (containing the substrate). This phenomenon is known as interfacial activation.[1] Therefore, the successful use of a water-insoluble substrate like 1-Palmitoyl-3-stearoyl-rac-glycerol hinges on creating a stable emulsion to maximize the surface area available for the enzyme.
The fundamental reaction is the hydrolysis of the ester bond(s):
1-Palmitoyl-3-stearoyl-rac-glycerol + H₂O --(Lipase)--> Free Fatty Acid(s) + Monoacylglycerol/Glycerol
The activity of the lipase is quantified by measuring the rate of appearance of one of the products—typically the released free fatty acids (FFAs) or glycerol. Several methods exist, each with distinct advantages in sensitivity, throughput, and complexity.[8][9]
Workflow for a Typical Lipase Assay
This diagram outlines the essential stages of performing a lipase assay, from initial preparation to final data interpretation.
Caption: General workflow for a lipase assay.
Methodologies and Step-by-Step Protocols
The choice of detection method depends on the required sensitivity, throughput, and available equipment. We present two robust protocols: a classic titrimetric method and a more modern, high-throughput spectrophotometric assay.
Protocol 1: Titrimetric pH-Stat Assay
This method directly measures the release of free fatty acids by titrating them with a standardized base (e.g., NaOH) to maintain a constant pH. It is a highly reliable and direct measure of lipase activity.[10][11]
A. Rationale for Key Reagents:
-
Triton X-100 or Gum Arabic: Non-ionic surfactant or emulsifier used to create a stable oil-in-water emulsion of the substrate, which is essential for lipase activity.
-
Tris-HCl Buffer: Maintains the optimal pH for the enzyme. Lipase activity is highly pH-dependent.
-
CaCl₂: Calcium ions react with the released free fatty acids to form insoluble calcium soaps. This effectively removes the fatty acids from the solution, preventing end-product inhibition and driving the reaction forward.
-
Ethanol/Acetone: Used to stop the enzymatic reaction and to solubilize the fatty acids prior to titration.
B. Materials and Reagents:
-
1-Palmitoyl-3-stearoyl-rac-glycerol
-
Triton X-100
-
Tris-HCl Buffer (e.g., 50 mM, pH 8.0)
-
CaCl₂ solution (e.g., 10 mM)
-
Lipase enzyme solution (in cold buffer)
-
Stop Solution (e.g., Acetone:Ethanol 1:1 v/v)
-
Thymolphthalein indicator
-
Standardized NaOH solution (e.g., 10-50 mM)
C. Step-by-Step Procedure:
-
Substrate Emulsion Preparation:
-
Accurately weigh 1-Palmitoyl-3-stearoyl-rac-glycerol (e.g., to a final concentration of 5-10 mM).
-
Add a solution of Tris-HCl buffer containing Triton X-100 (e.g., 0.5% w/v).
-
Emulsify the mixture by sonicating on ice or homogenizing until a stable, milky emulsion is formed.
-
Add CaCl₂ solution to the final desired concentration and mix well.
-
-
Reaction Setup:
-
In a reaction vessel (e.g., a small beaker or flask), add 5.0 mL of the substrate emulsion.
-
Prepare a "blank" tube containing 5.0 mL of emulsion.
-
Equilibrate both tubes to the desired temperature (e.g., 37°C) in a water bath for 5 minutes.
-
-
Initiation and Incubation:
-
To initiate the reaction, add 0.5 mL of the lipase enzyme solution to the "test" sample.
-
To the "blank" sample, add 0.5 mL of the buffer used to dissolve the enzyme.
-
Incubate both tubes at 37°C with gentle shaking for a precise duration (e.g., 15-30 minutes).
-
-
Termination and Titration:
-
Stop the reaction by adding 10 mL of the Stop Solution to both tubes.
-
Add 2-3 drops of thymolphthalein indicator to each tube.
-
Titrate the contents of each tube with standardized NaOH until a faint, persistent blue color appears. Record the volume of NaOH used.
-
D. Calculation of Lipase Activity:
-
One unit (U) of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of free fatty acid per minute under the specified conditions.[10]
-
Activity (U/mL) = [(V_test - V_blank) × C_NaOH × 1000] / (t × V_enzyme)
-
V_test = Volume of NaOH for test sample (mL)
-
V_blank = Volume of NaOH for blank sample (mL)
-
C_NaOH = Concentration of NaOH (mol/L)
-
t = Incubation time (min)
-
V_enzyme = Volume of enzyme solution added (mL)
-
Protocol 2: Coupled Enzyme Spectrophotometric Assay
This method offers higher throughput and sensitivity by using a series of coupled enzymatic reactions to produce a colored product that can be measured in a microplate reader.[12] It quantifies the glycerol released from the hydrolysis of the diacylglycerol.
A. Principle of Detection: The assay relies on a three-step enzymatic cascade following the initial lipase reaction:
-
Lipase: 1-Palmitoyl-3-stearoyl-rac-glycerol → Glycerol + FFAs
-
Glycerol Kinase (GK): Glycerol + ATP → Glycerol-3-Phosphate + ADP
-
Glycerol-3-Phosphate Oxidase (GPO): Glycerol-3-Phosphate + O₂ → Dihydroxyacetone Phosphate + H₂O₂
-
Peroxidase (POD): H₂O₂ + Chromogenic Substrate (e.g., 4-aminoantipyrine) → Colored Product (measured at ~540-580 nm)
Lipase-Glycerol Coupled Assay Pathway
This diagram illustrates the sequential enzymatic reactions used in the spectrophotometric detection of lipase activity.
Caption: Coupled enzyme reaction for glycerol detection.
B. Materials and Reagents:
-
Substrate Emulsion (prepared as in Protocol 1)
-
Lipase enzyme solution
-
Glycerol Standard solution (for standard curve)
-
Color Developing Reagent Mix (commercially available kits or prepared in-house containing ATP, MgCl₂, 4-aminoantipyrine, glycerol kinase, GPO, and peroxidase in buffer).
-
96-well microplate
-
Microplate reader
C. Step-by-Step Procedure:
-
Reaction Setup in Microplate:
-
Add 180 µL of the substrate emulsion to each well.
-
Prepare a glycerol standard curve (0 to ~100 µM) in separate wells.
-
Prepare blank wells containing substrate but no enzyme.
-
Equilibrate the plate to 37°C.
-
-
Initiation and Incubation:
-
Add 20 µL of the diluted lipase solution to the sample wells.
-
Add 20 µL of buffer to the blank and standard curve wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Detection:
-
Stop the lipase reaction (e.g., by heating to 70°C for 10 min or adding a chemical stop solution if compatible with the detection chemistry).
-
Add 50 µL of the Color Developing Reagent Mix to all wells (samples, blanks, and standards).
-
Incubate at 37°C for an additional 15 minutes, or until color develops.
-
-
Measurement:
-
Read the absorbance at the appropriate wavelength (e.g., 540-580 nm) using the microplate reader.
-
D. Calculation of Lipase Activity:
-
Subtract the absorbance of the blank from all sample and standard readings.
-
Plot the standard curve (Absorbance vs. Glycerol Concentration).
-
Use the linear regression equation of the standard curve to determine the concentration of glycerol produced in each sample well.
-
Calculate the lipase activity using the glycerol concentration.
Data Analysis: Understanding Enzyme Kinetics
To fully characterize a lipase or screen for inhibitors, it is essential to determine its kinetic parameters. This involves measuring the initial reaction velocity (v) at various concentrations of the substrate, 1-Palmitoyl-3-stearoyl-rac-glycerol.
A. Michaelis-Menten Kinetics: The relationship between substrate concentration ([S]) and reaction velocity (v) is described by the Michaelis-Menten equation:[7][13]
v = (Vₘₐₓ * [S]) / (Kₘ + [S])
-
Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.
-
Kₘ (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vₘₐₓ. It is an indicator of the enzyme's affinity for the substrate (a lower Kₘ indicates higher affinity).[6]
B. Experimental Procedure for Kinetic Analysis:
-
Prepare a series of substrate emulsions with varying concentrations of 1-Palmitoyl-3-stearoyl-rac-glycerol (e.g., from 0.1 × Kₘ to 10 × Kₘ, if Kₘ is roughly known).
-
For each concentration, measure the initial reaction velocity using one of the protocols described above. Ensure measurements are taken in the linear range of product formation.
-
Plot the initial velocity (v) against substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Vₘₐₓ and Kₘ.
C. Lineweaver-Burk Plot: A double reciprocal plot, known as the Lineweaver-Burk plot, linearizes the Michaelis-Menten data, which can be useful for visualization and for analyzing inhibition mechanisms.[13]
1/v = (Kₘ / Vₘₐₓ) * (1/[S]) + 1/Vₘₐₓ
-
Y-intercept: 1/Vₘₐₓ
-
X-intercept: -1/Kₘ
-
Slope: Kₘ/Vₘₐₓ
Michaelis-Menten and Lineweaver-Burk Plots
This diagram shows the relationship between substrate concentration and reaction rate, illustrating key kinetic parameters.
Sources
- 1. office2.jmbfs.org [office2.jmbfs.org]
- 2. researchgate.net [researchgate.net]
- 3. A Valuable Product of Microbial Cell Factories: Microbial Lipase - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. CAS 17708-08-6: 1-palmitoyl-3-stearoyl-rac-glycerol*(C16:0… [cymitquimica.com]
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- 13. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline [pharmaguideline.com]
Application Note: Utilizing 1-Palmitoyl-3-stearoyl-rac-glycerol for Advanced Membrane Mimicry Studies
Introduction: The Biological Imperative of Membrane Asymmetry
Biological membranes are not homogenous, symmetrically arranged structures as often depicted in simplified models. In reality, the plasma membranes of eukaryotic cells exhibit a profound and functionally critical lipid asymmetry between their two leaflets.[1][2][3] The outer (exoplasmic) leaflet is typically enriched in phosphatidylcholine (PC) and sphingomyelin (SM), while the inner (cytoplasmic) leaflet is dominated by phosphatidylethanolamine (PE), phosphatidylserine (PS), and phosphoinositides (PI).[1] This compositional asymmetry is actively maintained by enzymes and is crucial for a host of cellular functions, including signal transduction, membrane trafficking, apoptosis, and modulating the activity of embedded proteins.[1][4]
This application note details the use of 1-Palmitoyl-3-stearoyl-rac-glycerol , a diacylglycerol with defined acyl chains, as a component in the construction of advanced asymmetric membrane mimics. We provide the scientific rationale, detailed experimental protocols for creating asymmetric large unilamellar vesicles (aLUVs) and asymmetric supported lipid bilayers (aSLBs), and discuss their application in biophysical studies relevant to academic research and drug development.
The Tool: Physicochemical Profile of 1-Palmitoyl-3-stearoyl-rac-glycerol
1-Palmitoyl-3-stearoyl-rac-glycerol is a diacylglycerol featuring a palmitic acid (16:0) at the sn-1 position and a stearic acid (18:0) at the sn-3 position.[8][9] While not a phospholipid itself, its defined, saturated acyl chains make it a valuable component for modulating the biophysical properties of one leaflet of a bilayer relative to the other.
Key Properties and Rationale for Use:
-
Defined Asymmetry: The molecule itself possesses a structural asymmetry in its acyl chains, which can be leveraged when incorporated into lipid mixtures.
-
Modulation of Packing and Order: The saturated palmitoyl and stearoyl chains promote a higher degree of lipid packing and can induce a liquid-ordered (Lo) phase, especially when combined with cholesterol and sphingomyelin. This is critical for mimicking the properties of the exoplasmic leaflet of the plasma membrane.
-
Biophysical Tuning: By incorporating this and other lipids with specific acyl chain compositions, researchers can precisely control the thickness, fluidity, and lateral pressure profile of a single leaflet, creating a defined differential stress between the two layers of the bilayer.[10][11]
The primary strategy for creating asymmetric membranes involves first preparing symmetric vesicles of a desired inner leaflet composition and then modifying the outer leaflet. A powerful and versatile method for this is the cyclodextrin-mediated lipid exchange .[2][12][13] This technique uses water-soluble cyclodextrins (e.g., methyl-α-cyclodextrin or methyl-β-cyclodextrin) to act as carriers, extracting lipids from the outer leaflet of a "donor" vesicle population and inserting them into the outer leaflet of an "acceptor" vesicle population.[14][15][16]
Protocol I: Formation of Asymmetric Large Unilamellar Vesicles (aLUVs)
This protocol describes the "heavy-donor" strategy for creating aLUVs where the inner leaflet mimics the cytoplasmic composition (e.g., enriched in POPS and POPE) and the outer leaflet mimics the exoplasmic composition (e.g., enriched in SM and PC, potentially with 1-Palmitoyl-3-stearoyl-rac-glycerol to modulate packing).
Materials and Reagents
-
Acceptor Lipids: e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS).
-
Donor Lipids: e.g., Sphingomyelin (SM), 1-Palmitoyl-3-stearoyl-rac-glycerol, Cholesterol.
-
Lipid Carrier: Methyl-α-cyclodextrin (MαCD) or Methyl-β-cyclodextrin (MβCD).
-
Buffers: HEPES buffer (25 mM HEPES, 150 mM NaCl, pH 7.4), Sucrose solutions (for density).
-
Solvents: Chloroform, Methanol.
-
Equipment: Rotary evaporator, extruder with polycarbonate membranes (100 nm pore size), ultracentrifuge, bath sonicator.
Step-by-Step Methodology
-
Preparation of Acceptor Vesicles (LUVs):
-
Prepare a lipid mixture of the desired inner leaflet composition (e.g., POPC:POPS 7:3 molar ratio) in a round-bottom flask.
-
Evaporate the organic solvent under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to form a thin lipid film.
-
Hydrate the lipid film with HEPES buffer to a final lipid concentration of 10 mg/mL. Vortex thoroughly.
-
Subject the hydrated lipid suspension to 5-7 freeze-thaw cycles using liquid nitrogen and a warm water bath (~50°C) to create multilamellar vesicles (MLVs).
-
Extrude the MLV suspension 21 times through a 100 nm polycarbonate membrane to form uniform Large Unilamellar Vesicles (LUVs).
-
-
Preparation of Heavy-Donor Vesicles (MLVs):
-
Prepare a lipid mixture of the desired outer leaflet composition (e.g., SM:1-Palmitoyl-3-stearoyl-rac-glycerol:Cholesterol 2:1:1 molar ratio) in a separate flask.
-
Create a lipid film as described in steps 1.2.
-
Hydrate this film with a dense sucrose solution (e.g., 25% w/v sucrose in HEPES buffer). This high density is crucial for later separation.[5][13]
-
Vortex vigorously to form MLVs. Extrusion is not necessary for the donor pool.
-
-
Cyclodextrin-Mediated Lipid Exchange:
-
Combine the acceptor LUVs and heavy-donor MLVs in a centrifuge tube. A typical ratio is a 5 to 10-fold molar excess of donor lipids to acceptor lipids.
-
Add MαCD or MβCD to the mixture to a final concentration that facilitates exchange without causing vesicle solubilization (typically 10-40 mM, requires optimization).[15][17]
-
Incubate the mixture at a temperature above the phase transition temperature (Tm) of all lipids involved for 1-2 hours with gentle agitation.
-
-
Separation and Purification of aLUVs:
-
Prepare a sucrose cushion in an ultracentrifuge tube (e.g., 10% w/v sucrose in HEPES buffer).
-
Carefully layer the vesicle exchange mixture on top of the sucrose cushion.
-
Centrifuge at high speed (e.g., >150,000 x g) for 2-4 hours at 4°C.
-
The heavy-donor MLVs will pellet at the bottom of the tube. The newly formed aLUVs, being less dense, will remain in the supernatant.
-
Carefully collect the supernatant containing the purified aLUVs. Dialyze against HEPES buffer to remove residual sucrose and cyclodextrin.
-
Scientist's Note (Causality): The "heavy-donor" strategy is effective because the dense sucrose core of the donor MLVs allows for their clean separation from the acceptor LUVs via centrifugation.[13][18] The choice of cyclodextrin is critical; MβCD is often used for phospholipids, but MαCD is preferred when cholesterol is present, as it has a lower affinity for sterols, preventing their unwanted depletion from the membranes.[16][17]
Protocol II: Creation of Asymmetric Supported Lipid Bilayers (aSLBs)
aSLBs are powerful platforms for surface-based techniques like Atomic Force Microscopy (AFM) and Quartz Crystal Microbalance (QCM).[12] They can be formed by the fusion of the aLUVs prepared in Protocol I onto a suitable substrate.
Step-by-Step Methodology
-
Substrate Preparation:
-
Use hydrophilic substrates such as glass coverslips, mica, or silicon dioxide wafers.
-
Clean the substrate meticulously. A common method is sonication in a 2% Hellmanex solution, followed by extensive rinsing with ultrapure water and drying under nitrogen. A final treatment with piranha solution or plasma cleaning can create a highly hydrophilic surface.
-
-
Vesicle Fusion:
-
Place the cleaned substrate in a flow cell or chamber.
-
Introduce the purified aLUV suspension (from Protocol I) into the chamber. The buffer should contain divalent cations (e.g., 2-5 mM CaCl2) to promote vesicle rupture and fusion onto the surface.[19]
-
Incubate for 30-60 minutes at a temperature above the lipid Tm.
-
Gently rinse the chamber with HEPES buffer to remove any unfused vesicles.
-
-
Characterization and Verification:
-
Asymmetry Confirmation: The most direct way is to use leaflet-specific probes. For example, incorporate a fluorescently labeled lipid (e.g., NBD-PE) into the donor mix. After aSLB formation, perform a fluorescence quenching assay using a membrane-impermeant quencher like sodium dithionite. A near-complete loss of fluorescence confirms the labeled lipids are exclusively in the outer (upper) leaflet.[20]
-
Bilayer Quality: Use AFM to image the surface. A successful aSLB will appear as a smooth, continuous surface with very few defects. Force spectroscopy can be used to measure bilayer thickness and mechanical properties.[12]
-
Workflow Visualization
// Styling {rank=same; A; B;} C, D, E [fillcolor="#FBBC05"]; F, G [fillcolor="#34A853"]; H, I [fillcolor="#4285F4"]; } dot Caption: Workflow for creating asymmetric vesicles and supported bilayers.
Applications in Research and Drug Development
The ability to create stable, asymmetric membrane mimics opens the door to more physiologically relevant studies.
Investigating Protein-Membrane Interactions
Many peripheral and integral membrane proteins interact preferentially with lipids found in a specific leaflet.[6][21] For example, proteins containing C2 domains or polybasic clusters often bind to the negatively charged PS found exclusively in the inner leaflet.[1]
-
Experimental Approach: Use aSLBs on a QCM-D sensor. Introduce a protein of interest and monitor the change in frequency and dissipation. A significant binding signal on an asymmetric bilayer (POPC/POPS inner leaflet) but a weak signal on a symmetric POPC bilayer would provide strong evidence for leaflet-specific interaction.
Modeling Drug Permeability and Interaction
The lipid composition of the outer leaflet significantly influences the initial interaction and subsequent permeation of drug molecules.[22][23] Asymmetric models allow for a more accurate assessment of these phenomena.
-
Experimental Approach: Create aLUVs with an encapsulated fluorescent dye. Monitor dye leakage upon the introduction of a drug candidate to assess membrane disruption. Comparing leakage rates between symmetric and asymmetric vesicles can reveal the importance of outer leaflet composition for drug-induced membrane perturbation.
Studying Lipid Raft Formation and Interleaflet Coupling
The formation of ordered domains (rafts) in the outer leaflet is thought to influence the organization of the inner leaflet through interleaflet coupling.[24]
-
Experimental Approach: Prepare aSLBs where the outer leaflet composition (e.g., SM/Cholesterol/1-Palmitoyl-3-stearoyl-rac-glycerol) is known to phase-separate. Use dual-color fluorescence microscopy or AFM to observe if the formation of ordered domains in the top leaflet induces the segregation of specific lipids in the bottom leaflet.
Data Presentation Example
The table below illustrates hypothetical data comparing the biophysical properties of symmetric vs. asymmetric model membranes, which could be obtained using techniques like AFM and fluorescence recovery after photobleaching (FRAP).
| Property | Symmetric POPC Bilayer | Symmetric "Raft-Mix" Bilayer | Asymmetric Bilayer (Inner: POPC, Outer: Raft-Mix) |
| Bilayer Thickness (nm) | 4.1 ± 0.2 | 4.8 ± 0.2 | 4.5 ± 0.3 |
| Outer Leaflet Diffusion (µm²/s) | 5.2 ± 0.5 | 1.8 ± 0.4 | 2.1 ± 0.5 |
| Inner Leaflet Diffusion (µm²/s) | 5.2 ± 0.5 | 1.8 ± 0.4 | 4.9 ± 0.6 |
| Protein Binding (ng/cm²) | 5 ± 1 | 8 ± 2 | 25 ± 3 |
This table shows that an asymmetric bilayer exhibits distinct properties for each leaflet and can lead to significantly different outcomes (e.g., protein binding) compared to its symmetric counterparts.
Conceptual Visualization
// Annotations node [shape=plaintext, fontcolor="#202124"]; A [label="High Packing & Order"]; B [label="Fluid & Negative Charge"]; C [label="High Packing & Order"]; D [label="Fluid & Negative Charge"];
// Connections edge [arrowhead=vee, style=dashed, color="#5F6368"]; A -> aSLB:o; B -> aSLB:i; C -> BioMem:o; D -> BioMem:i; } dot Caption: Comparison of an asymmetric model to a biological membrane.
Conclusion
The development of robust methods to create asymmetric model membranes is a significant step forward for membrane biophysics and drug discovery. By incorporating lipids like 1-Palmitoyl-3-stearoyl-rac-glycerol into sophisticated preparation protocols, researchers can build membrane mimics that more faithfully represent the complexity of cellular plasma membranes. These advanced models are essential for accurately studying the myriad biological processes that are governed by the principle of lipid asymmetry, leading to more reliable data and deeper mechanistic insights.
References
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- Preparation and Characterization of Asymmetric Planar Supported Bilayers Composed of Poly(bis-Sorbylphosphatidylcholine) on n-Octadecyltrichlorosilane SAMs.
- Investigation of biophysical and nano-mechanical properties of asymmetric artificial lipid membranes. DOI.
- Preparation of asymmetric phospholipid vesicles for use as cell membrane models.
- Preparation of asymmetric phospholipid vesicles for use as cell membrane models.
- Asymmetric phospholipids impart novel biophysical properties to lipid bilayers allowing environmental adapt
- Preparation of asymmetric phospholipid vesicles for use as cell membrane models.
- A Guide to Your Desired Lipid-Asymmetric Vesicles. MDPI.
- Protocol for Engineered Compositional Asymmetry Within Nanodiscs. MDPI.
- Preparation of asymmetric phospholipid vesicles: The next generation of cell membrane models. PubMed Central.
- Various properties of asymmetric membranes studied with experiments and...
- Impact of lipid asymmetry on membrane biophysical properties: Insights from molecular dynamics simul
- Fabrication and electromechanical characterization of freestanding asymmetric membranes. PubMed Central.
- Formation and Characterization of Supported Lipid Bilayers Composed of Phosphatidylethanolamine and Phosphatidylglycerol by Vesicle Fusion, a Simple but Relevant Model for Bacterial Membranes. ACS Omega.
- Biomimetic Models to Investigate Membrane Biophysics Affecting Lipid–Protein Interaction. Frontiers.
- Lipid–Protein Interactions Are Unique Fingerprints for Membrane Proteins. ACS Central Science.
- Model Membrane Systems Used to Study Plasma Membrane Lipid Asymmetry. PubMed.
- Lipid–GPCR interactions in an asymmetric plasma membrane model. PubMed Central.
- Asymmetric Lipid Vesicles: Techniques, Applications, and Future Perspectives as an Innovative Drug Delivery System.
- 1-Palmitoyl-2-linoleoyl-3-stearoyl-rac-glycerol (Synonyms: 1-Palmitin-2-linolein-3-stearin). MedChemExpress.
- Asymmetric Supported Lipid Bilayer Formation via Methyl-β-Cyclodextrin Mediated Lipid Exchange: Influence of Asymmetry on Lipid Dynamics and Phase Behavior. Langmuir.
- Using cyclodextrin-induced lipid substitution to study membrane lipid and ordered membrane domain (raft) function in cells.
- (PDF) Communication between the leaflets of asymmetric membranes revealed from coarse-grain molecular dynamics simulations.
- Applications of Asymmetric Lipid Vesicles. Encyclopedia.pub.
- Asymmetric Lipid Vesicles: Techniques, Applications, and Future Perspectives as an Innov
- Effect of Cyclodextrin and Membrane Lipid Structure upon Cyclodextrin–Lipid Interaction. Langmuir.
- Methyl-β-cyclodextrin asymmetrically extracts phospholipid from bilayers, granting tunable control over differential stress in lipid vesicles.
- Cholesterol Depletion Using Methyl-β-cyclodextrin.
- Summary of asymmetric liposome studies with therapeutic applications....
- 1-Palmitoyl-3-stearoyl-rac-glycerol (C007B-596969). Cenmed Enterprises.
- Preparation and Properties of Asymmetric Vesicles That Mimic Cell Membranes: EFFECT UPON LIPID RAFT FORMATION AND TRANSMEMBRANE HELIX ORIENTATION.
- 1-Palmitoyl-2-Oleoyl-3-Stearoyl-rac-glycerol - Biochemicals. Bertin Bioreagent.
- Domain Coupling in Asymmetric Lipid Bilayers. PubMed Central.
- 1-Palmitoyl-3-Stearoyl-rac-glycerol. Cayman Chemical.
- 1-PALMITOYL-2-OLEOYL-3-STEAROYL-RAC-GLYCEROL. ChemicalBook.
- Creating Asymmetric Phospholipid Vesicles via Exchange With Lipid-Coated Silica Nanoparticles. PubMed Central.
- Engineering asymmetric vesicles. PubMed Central.
- Preparation and Utility of Asymmetric Lipid Vesicles for Studies of Perfringolysin O-Lipid Interactions. PubMed Central.
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Application Notes and Protocols: 1-Palmitoyl-3-stearoyl-rac-glycerol as a Standard in Lipidomics Research
Abstract: The pursuit of quantitative accuracy is paramount in lipidomics research, underpinning the discovery of novel biomarkers and the elucidation of complex metabolic pathways. The use of well-characterized standards is a non-negotiable cornerstone for achieving reliable and reproducible data. This document provides a detailed guide on the application of 1-Palmitoyl-3-stearoyl-rac-glycerol as a standard for the quantification of diacylglycerols and other lipid species in complex biological matrices. We will explore its physicochemical properties, provide step-by-step protocols for its use in mass spectrometry-based workflows, and explain the fundamental principles that ensure data integrity and trustworthiness.
The Imperative for Standardization in Lipidomics
Lipidomics, the large-scale study of lipids, presents significant analytical challenges due to the vast structural diversity and wide dynamic range of lipid species in biological systems. Liquid chromatography-mass spectrometry (LC-MS) has become the predominant analytical platform in this field. However, the accuracy of LC-MS data is susceptible to variations arising from multiple stages of the analytical process, including sample extraction, storage, and signal suppression or enhancement during ionization.[1][2][3]
To mitigate these variables and enable meaningful biological interpretation, robust normalization and quantification strategies are essential. The introduction of a known quantity of a chemical standard allows for the correction of these variations.[4] 1-Palmitoyl-3-stearoyl-rac-glycerol, a specific diacylglycerol (DAG), serves as an excellent standard for its class due to its defined structure and properties.
Physicochemical Profile: 1-Palmitoyl-3-stearoyl-rac-glycerol
A thorough understanding of the standard's properties is critical for its effective use. 1-Palmitoyl-3-stearoyl-rac-glycerol is a diacylglycerol containing a palmitic acid (16:0) at the sn-1 position and a stearic acid (18:0) at the sn-3 position, with a hydroxyl group at the sn-2 position.[5][6]
| Property | Value | Source |
| Chemical Formula | C₃₇H₇₂O₅ | [5] |
| Molecular Weight | 597.0 g/mol | [5] |
| Synonyms | DG(16:0/0:0/18:0), 1-Palmitin-3-Stearin | [5] |
| CAS Number | 17708-08-6 | [5] |
| Appearance | White to off-white solid or waxy substance | [7] |
| Solubility | DMF: ~20 mg/ml; DMSO: ~30 mg/ml; Ethanol: ~0.25 mg/ml | [5] |
| Storage | -20°C | [8] |
graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=bold];// Glycerol backbone C1 [label="CH2", pos="0,1.5!"]; C2 [label="CH", pos="0,0!"]; C3 [label="CH2", pos="0,-1.5!"]; O1 [label="O", pos="-1,1.5!"]; O2 [label="O", pos="1,0!"]; O3 [label="O", pos="-1,-1.5!"]; H_O2 [label="H", pos="1.5,0!"];
// Palmitoyl group (sn-1) CO1 [label="C=O", pos="-2,1.5!"]; Palmitoyl [label=" (CH2)14\nCH3", pos="-3.5,1.5!"];
// Stearoyl group (sn-3) CO3 [label="C=O", pos="-2,-1.5!"]; Stearoyl [label=" (CH2)16\nCH3", pos="-3.5,-1.5!"];
// Bonds C1 -- C2 -- C3; C1 -- O1; C2 -- O2; C3 -- O3; O2 -- H_O2; O1 -- CO1; CO1 -- Palmitoyl; O3 -- CO3; CO3 -- Stearoyl; }
Caption: Chemical structure of 1-Palmitoyl-3-stearoyl-rac-glycerol.
Principle of Application: Internal vs. External Standardization
1-Palmitoyl-3-stearoyl-rac-glycerol can be employed in two primary modes for quantification:
-
External Standard: Used to create a calibration curve against which the concentration of unknown analytes is determined. This method is essential for absolute quantification, providing results in molar concentrations (e.g., µmol/L). The primary causality for this approach is to establish a direct relationship between instrument response and concentration under specific analytical conditions.
-
Internal Standard (IS): A fixed amount of the standard is added to every sample, calibrator, and quality control sample before any sample processing steps.[9] This is the preferred method for relative quantification. The key principle is that the IS experiences the same analytical variations (e.g., sample loss during extraction, ionization variability) as the endogenous analytes of interest.[2] By calculating the ratio of the analyte signal to the IS signal, these variations are normalized, leading to highly precise and reliable comparative data. For this to be valid, the chosen IS should not be naturally present in the samples being analyzed.[9]
Experimental Protocols
Safety First: Handle all organic solvents in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol 1: Preparation of Stock and Working Solutions
The accuracy of all subsequent quantitative work depends on the meticulous preparation of the initial stock solution.
-
Equilibration: Allow the vial of 1-Palmitoyl-3-stearoyl-rac-glycerol to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Solvent Selection: Chloroform or a mixture like Dichloromethane:Methanol (1:1, v/v) is often suitable for creating initial stock solutions.[10] Refer to the solubility data in the table above.
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh approximately 5 mg of the standard using an analytical balance. Record the exact weight.
-
Transfer the solid to a 5 mL volumetric flask.
-
Add a small amount of the chosen solvent to dissolve the solid completely. Gentle vortexing may be required.
-
Once dissolved, bring the volume up to the 5 mL mark with the solvent.
-
Calculate the exact concentration in mg/mL and convert it to a molar concentration (mM) using the molecular weight (597.0 g/mol ).
-
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use glass vials to minimize freeze-thaw cycles, which can degrade lipids. Store at -20°C or lower.
-
Working Solution Preparation: Prepare intermediate and final working solutions by performing serial dilutions of the stock solution using an appropriate solvent compatible with your LC mobile phase (e.g., Isopropanol:Acetonitrile:Water).
Protocol 2: Workflow for Quantification
The following workflow diagram and protocol outline the use of the standard for both absolute and relative quantification.
Caption: General workflow for using a lipid standard in LC-MS analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Thaw biological samples (e.g., plasma, cell pellets, tissue homogenates) on ice.
-
Transfer a precise volume or weight of the sample to a new extraction tube.
-
-
Standard Addition (Choose one path):
-
For Relative Quantification (Internal Standard): Add a fixed, known amount of 1-Palmitoyl-3-stearoyl-rac-glycerol working solution to each sample tube. This step must be done before extraction.[9] Also prepare QC samples (pooled aliquots of the experimental samples) and spike them in the same manner.[1]
-
For Absolute Quantification (External Calibration): Prepare a set of calibration standards in clean tubes. For example, create a 7-point curve by serially diluting the standard working solution to cover the expected concentration range of your analytes. Process these calibrants in the same way as your unknown samples.
-
-
Lipid Extraction:
-
Perform a liquid-liquid extraction to separate lipids from other macromolecules. A common method is the Folch extraction or a variation using methyl-tert-butyl ether (MTBE).[11][12]
-
A typical procedure involves adding a solvent mixture (e.g., chloroform:methanol 2:1, v/v), vortexing thoroughly, and centrifuging to separate the organic and aqueous layers.[12]
-
Carefully collect the lower organic layer containing the lipids.
-
-
Solvent Evaporation and Reconstitution:
-
Dry the collected lipid extracts under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid film in a specific volume of a solvent that is compatible with the LC-MS system (e.g., 90:10 isopropanol:acetonitrile).[11] This step ensures the final sample concentration is appropriate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples and calibration standards onto the LC-MS system.
-
Lipid separation is typically achieved using a C18 reversed-phase column.[13]
-
The mass spectrometer is operated in a mode that allows for the specific detection and fragmentation of the target lipid class (e.g., Multiple Reaction Monitoring, MRM, or high-resolution full scan with data-dependent fragmentation).
-
Data Analysis and Quality Control: A Self-Validating System
The trustworthiness of the final data is established through rigorous quality control.
-
Calibration Curve Validation: For absolute quantification, plot the peak area of the standard against its known concentration for each point in the calibration curve. Perform a linear regression analysis. A coefficient of determination (R²) greater than 0.99 is required to demonstrate linearity and ensure the curve is suitable for quantification.
-
Internal Standard Stability: In all samples (unknowns and QCs), the peak area of the internal standard should be consistent. A high coefficient of variation (CV) for the IS peak area across the run can indicate problems with sample preparation or instrument stability.[1]
-
Quality Control (QC) Samples: Inject QC samples periodically throughout the analytical run (e.g., every 10 samples). The CV of the measured concentration of key analytes within the QC samples should ideally be below 15-20%. This monitors the stability and performance of the entire analytical system over time.[1][3]
-
Blanks: Analyze solvent blanks to ensure there is no carryover between samples and that the system is free from contamination.
By implementing these self-validating checks, researchers can have high confidence in the accuracy and precision of their lipidomics data, ensuring that observed biological differences are real and not artifacts of the analytical process.
References
-
Gode, D., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry, 91(15), 9836-9843. [Link]
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ACS Publications. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry. [Link]
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The Royal Society of Chemistry. (2016). ONLINE METHODS Sample Preparation for Lipid Standards. The Royal Society of Chemistry. [Link]
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Wang, M., et al. (2016). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Progress in Lipid Research, 65, 1-21. [Link]
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LIPID MAPS. (2007). Internal standards for lipidomic analysis. LIPID MAPS. [Link]
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Lipidomic Standards Initiative. Lipid Species Quantification. lipidomicstandards.org. [Link]
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Quehenberger, O., et al. (2011). Applications of Mass Spectrometry to Lipids and Membranes. Biochimica et Biophysica Acta, 1811(11), 648-656. [Link]
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LIPID MAPS. Fatty Acid Mass Spectrometry Protocol. LIPID MAPS. [Link]
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eScholarship.org. Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics. eScholarship, University of California. [Link]
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Avanti Polar Lipids. LIPID MAPS MS Standards. Avanti Polar Lipids. [Link]
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ACS Publications. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry. [Link]
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MDPI. (2021). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. Molecules, 26(16), 4991. [Link]
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Proka GENOMICS. 1-Palmitoyl-2-linoleoyl-3-stearoyl-rac-glycerol. Proka GENOMICS. [Link]
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bioRxiv. (2024). Quantifying lipids in human cells using Raman spectroscopy. bioRxiv. [Link]
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Réseau Huntington de Langue Française. 1-Palmitoyl-2-stearoyl-3-oleoyl-rac-glycerol. Réseau Huntington de Langue Française. [Link]
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Lecomte, M., et al. (2018). Quantification of Lipids: Model, Reality, and Compromise. Molecular Nutrition & Food Research, 62(23), 1800368. [Link]
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Hartler, J., et al. (2022). Achieving Absolute Molar Lipid Concentrations: A Phospholipidomics Cross-Validation Study. Analytical Chemistry, 94(3), 1686-1694. [Link]
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Cenmed Enterprises. 1-Palmitoyl-3-stearoyl-rac-glycerol. Cenmed Enterprises. [Link]
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iris@unitn. A rapid LC–MS/MS method for quantitative profiling of fatty acids, sterols, glycerolipids. University of Trento Institutional Archive. [Link]
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Amsbio. 1-Palmitoyl-3-Stearoyl-rac-glycerol. Amsbio. [Link]
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PubChem. 1-Palmitoyl-2-stearoyl-3-stearoyl-glycerol. PubChem. [Link]
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PubChem. 1-Palmitoyl-2-oleoyl-3-stearoylglycerol. PubChem. [Link]
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Quantitative Analysis of 1-Palmitoyl-3-stearoyl-rac-glycerol in Biological Samples by LC-MS/MS
Application Note & Protocol
Abstract
This document provides a comprehensive guide for the quantitative analysis of 1-Palmitoyl-3-stearoyl-rac-glycerol (PSG), a specific diacylglycerol (DAG) isomer, in biological samples. Diacylglycerols are pivotal second messengers in cellular signaling and central intermediates in lipid metabolism. The precise quantification of specific DAG isomers like PSG is crucial for understanding their distinct physiological and pathological roles. This guide details a robust workflow encompassing sample preparation through lipid extraction, a highly specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, and essential data analysis and method validation principles. The protocols provided are designed for researchers, scientists, and drug development professionals seeking to accurately measure PSG in matrices such as plasma, serum, or tissue homogenates.
Introduction: The Significance of Quantifying Specific Diacylglycerol Isomers
Diacylglycerols (DAGs) are far more than simple intermediates in the synthesis of triacylglycerols and phospholipids. They are critical signaling molecules that modulate a vast array of cellular processes.[1][2] Upon generation, typically through the hydrolysis of membrane phospholipids by phospholipase C (PLC), DAGs recruit and activate a host of downstream effector proteins, most notably Protein Kinase C (PKC) isoforms.[2][3] This activation triggers signaling cascades that influence cell proliferation, differentiation, apoptosis, and metabolism.[2]
The biological activity of DAGs is not generic; it is exquisitely dependent on their molecular structure. This includes the specific fatty acids esterified to the glycerol backbone and their precise location (stereochemistry).[1] Different DAG isomers can be generated from various metabolic pathways and may have distinct downstream signaling effects and metabolic fates.[1] For instance, the diacylglycerol kinase (DGK) family of enzymes, which terminate DAG signaling by phosphorylating it to phosphatidic acid, can exhibit specificity for particular DAG species.[3][4]
1-Palmitoyl-3-stearoyl-rac-glycerol (PSG) is a diacylglycerol containing a palmitic acid (16:0) at the sn-1 position and a stearic acid (18:0) at the sn-3 position. Its presence has been identified in various natural products.[5][6] Given the isomeric complexity and the rapid turnover of DAGs in biological systems, precise and accurate quantification of specific isomers like PSG is essential.[7][8] Such targeted analysis allows researchers to dissect the specific roles of PSG in health and disease, potentially identifying novel biomarkers or therapeutic targets in areas like metabolic disorders or cancer.[9]
This application note presents a definitive method for PSG quantification using LC-MS/MS, a technique that offers the high sensitivity and specificity required to distinguish and quantify individual lipid molecular species from complex biological matrices.[10][11]
Experimental Workflow Overview
The successful quantification of PSG from a biological matrix is a multi-step process that demands careful attention to detail at each stage. The overall workflow is designed to ensure efficient extraction, precise separation, sensitive detection, and accurate quantification.
Caption: Overall workflow for the quantitative analysis of PSG.
Detailed Protocols & Methodologies
Sample Preparation: Lipid Extraction
The goal of this step is to efficiently extract lipids, including PSG, from the aqueous biological matrix while minimizing the co-extraction of interfering substances. The Bligh & Dyer method is a robust and widely used technique for this purpose.[12]
Required Materials:
-
Biological sample (e.g., 50 µL plasma)
-
Deuterated internal standard (IS), e.g., 1,2-dipalmitoyl-d62-glycerol
-
Chloroform (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ultrapure Water
-
Glass vials, centrifuge tubes
-
Nitrogen evaporator
Protocol: Modified Bligh & Dyer Extraction
-
Homogenization: Place 50 µL of the biological sample into a clean glass centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., 10 µL of 10 µg/mL 1,2-dipalmitoyl-d62-glycerol in methanol) to each sample, vortex standard, and quality control (QC) sample. The use of a stable isotope-labeled internal standard is critical for correcting variations during sample preparation and MS detection.[7][8][13]
-
Solvent Addition: Add 200 µL of methanol followed by 100 µL of chloroform. Vortex vigorously for 1 minute to create a single-phase mixture and allow for protein precipitation.
-
Phase Separation: Add an additional 100 µL of chloroform and 100 µL of ultrapure water. Vortex again for 1 minute. The final solvent ratio of chloroform:methanol:water (approx. 2:2:1.8) will induce phase separation.
-
Centrifugation: Centrifuge the mixture at 2000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer (methanol/water), a protein disk at the interface, and a lower organic layer (chloroform) containing the lipids.
-
Lipid Collection: Carefully aspirate the lower organic layer using a glass syringe and transfer it to a clean vial. Be cautious not to disturb the protein interface.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 90:10 Acetonitrile:Isopropanol). Vortex thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
This method utilizes a reversed-phase liquid chromatography system for the separation of PSG from other lipid isomers, coupled with a triple quadrupole mass spectrometer for highly selective and sensitive detection using Multiple Reaction Monitoring (MRM).
Instrumentation:
-
UPLC/HPLC system capable of binary gradient elution
-
Reversed-phase C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 mm × 150 mm)[7][8]
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
LC Parameters:
| Parameter | Recommended Setting | Causality & Justification |
| Column | Reversed-Phase C18, <2 µm particle size | Provides excellent separation of non-polar lipids based on acyl chain length and saturation. Small particle size enhances resolution and peak sharpness. |
| Mobile Phase A | 60:40 Acetonitrile:Water + 10 mM Ammonium Acetate | Ammonium acetate promotes the formation of [M+NH₄]⁺ adducts in positive ESI mode, which are stable and provide good fragmentation for DAGs. |
| Mobile Phase B | 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Acetate | Isopropanol is a strong organic solvent required to elute highly non-polar lipids like DAGs from the reversed-phase column. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time with separation efficiency. |
| Column Temp. | 50°C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and separation efficiency for lipids.[7][8] |
| Injection Vol. | 5 µL | A standard volume to avoid column overloading while ensuring sufficient analyte is introduced for detection. |
| Gradient | See Table 1 | A gradient is essential to first elute more polar lipids and then effectively resolve and elute the non-polar DAGs of interest. |
Table 1: Example LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 2.0 | 70 | 30 |
| 12.0 | 0 | 100 |
| 18.0 | 0 | 100 |
| 18.1 | 70 | 30 |
| 22.0 | 70 | 30 |
MS Parameters:
| Parameter | Recommended Setting | Causality & Justification |
| Ionization Mode | Positive Electrospray (ESI+) | DAGs readily form adducts like [M+NH₄]⁺ or [M+H]⁺ in positive mode, offering high sensitivity. |
| Scan Type | Multiple Reaction Monitoring (MRM) | MRM provides superior selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, filtering out chemical noise.[14] |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and efficient ion generation. |
| Source Temp. | 150°C | Standard temperature to aid desolvation without causing thermal degradation. |
| Desolvation Temp. | 350°C | Higher temperature required to fully desolvate the mobile phase and release ions into the gas phase. |
| Collision Gas | Argon | An inert gas used to induce fragmentation in the collision cell. |
Table 2: MRM Transitions for PSG and Example Internal Standard
| Analyte | Precursor Ion (m/z) [M+NH₄]⁺ | Product Ion (m/z) | Collision Energy (eV) | Rationale for Transition |
| PSG (16:0/18:0) | 614.6 | 357.3 | 25 | Neutral loss of palmitic acid (C16:0) as an ammonium adduct. |
| PSG (16:0/18:0) | 614.6 | 331.3 | 25 | Neutral loss of stearic acid (C18:0) as an ammonium adduct. |
| IS (d62-DPG) | 644.0 | 342.3 | 25 | Neutral loss of deuterated palmitic acid (d31-C16:0) as an ammonium adduct. |
(Note: Collision energies should be empirically optimized for the specific instrument used to maximize signal intensity.)
Data Analysis & Method Validation
Quantification
Quantification is achieved by constructing a calibration curve.
-
Standard Preparation: Prepare a series of calibration standards by spiking known concentrations of a PSG reference standard into a surrogate matrix (e.g., stripped serum or a solvent mixture). Spike each standard with the same constant amount of internal standard used for the unknown samples.
-
Calibration Curve: Analyze the calibration standards using the LC-MS/MS method. For each point, calculate the peak area ratio of the PSG analyte to the internal standard. Plot this ratio against the known concentration of PSG.
-
Regression Analysis: Apply a linear regression model, often with 1/x or 1/x² weighting, to the calibration curve. The R² value should be >0.99 for a good fit.
-
Concentration Calculation: Calculate the peak area ratio for the unknown samples and use the regression equation from the calibration curve to determine the concentration of PSG in each sample.
Method Validation
A rigorous method validation is mandatory to ensure the reliability and accuracy of the quantitative data.[15] The validation should be performed according to established guidelines, such as those from the FDA.[16][17]
Table 3: Key Method Validation Parameters
| Parameter | Acceptance Criteria | Description |
| Selectivity | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank matrix. | Ensures the method can differentiate the analyte from other components in the sample. |
| Linearity | R² ≥ 0.99 over the defined concentration range. | Confirms a proportional relationship between instrument response and analyte concentration. |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy within ±20% and precision <20% CV. | The lowest concentration that can be reliably quantified with acceptable accuracy and precision. |
| Accuracy | Mean concentration within ±15% of the nominal value (±20% at LLOQ) for QC samples. | Closeness of the measured value to the true value. Assessed using QC samples at low, mid, and high concentrations. |
| Precision | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) for QC samples. | Measures the reproducibility of the method (both within a run and between different runs). |
| Matrix Effect | Assessed by comparing the analyte response in post-extraction spiked matrix vs. neat solution. | Evaluates the ion suppression or enhancement caused by co-eluting matrix components. |
| Recovery | Compares analyte response in pre-extraction spiked matrix vs. post-extraction spiked matrix. | Measures the efficiency of the extraction process. |
| Stability | Analyte should be stable under various conditions (bench-top, freeze-thaw, long-term storage). | Ensures sample integrity from collection to analysis. |
Conclusion
The analytical method detailed in this document provides a robust and reliable framework for the quantitative analysis of 1-Palmitoyl-3-stearoyl-rac-glycerol in biological samples. By combining a classic lipid extraction technique with the high sensitivity and specificity of modern LC-MS/MS, researchers can achieve accurate measurements of this important signaling lipid. Adherence to the principles of method validation is paramount for generating high-quality, reproducible data that can confidently be used to advance our understanding of lipid biology in health and disease.
References
- Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian journal of biochemistry and physiology, 37(8), 911–917.
- Eichmann, T. O., & Lass, A. (2015). DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling. Cellular and Molecular Life Sciences, 72(20), 3931–3952.
- Gao, X., et al. (2022). Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS. Frontiers in Chemistry, 10, 1047879.
- Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of the major classes of lipids in biological systems. Journal of lipid research, 46(2), 199–221.
- Zhang, R., et al. (2022). Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes. Journal of Lipid Research, 63(6), 100218.
- Creative Proteomics. (n.d.). Diacylglycerol: Structure, Functions, and Analytical Methods.
- Nishijo, N., et al. (2023). Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction. Analytical Chemistry, 95(40), 14898–14904.
- Koch, M., et al. (2024). Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. Metabolites, 14(5), 268.
- vom Dorp, K., Dombrink, I., & Dörmann, P. (2013). Quantification of diacylglycerol by mass spectrometry. Methods in molecular biology (Clifton, N.J.), 1009, 43–54.
- Shaik, J. S., et al. (2023). Establishment and validation of an LC-MS/MS method for detecting lipid metabolites in serum as biomarkers in colorectal cancer. Chinese medical journal, 138(24), 3479–3481.
- Shulga, Y. V., & Topham, M. K. (2010). Mammalian Diacylglycerol Kinases: Molecular Interactions and Biological Functions of Selected Isoforms. The open biology journal, 3, 76–87.
- vom Dorp, K., et al. (2013). Quantification of diacylglycerol by mass spectrometry. Methods in Molecular Biology, 1009, 43-54.
- Lindberg, J., et al. (2023). Development and validation of chromatography and mass spectrometry-based lipidomic methods for pharmaceutical lipid emulsion com. Diva-Portal.org.
- Nishijo, N., et al. (2023). Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction.
- Epand, R. M. (2016). Diacylglycerol Kinase-ε: Properties and Biological Roles.
- Waters Corporation. (n.d.). LipidQuan Method Reference Guide: Analysis of Lipids in Plasma and Serum Samples by LC-MS/MS.
- Biology For Everyone. (2023, July 27).
- Cayman Chemical. (n.d.). 1-Palmitoyl-3-Stearoyl-rac-glycerol. Cayman Chemical.
- Sim, D. C., et al. (2014). Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs. Journal of lipid research, 55(1), 154–163.
- Doriane, T., & Yamada, M. (n.d.). 10 min LC-MSMS analysis of fatty acids in triacylglycerols to compare human serum and food.
- Abida, H., et al. (2017).
- Yore, M. M., et al. (2014). A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs).
- Cenmed Enterprises. (n.d.). 1-Palmitoyl-3-stearoyl-rac-glycerol (C007B-596969). Cenmed Enterprises.
- Varesio, E., et al. (2016). A rapid LC–MS/MS method for quantitative profiling of fatty acids, sterols, glycerolipids. iris@unitn.
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Troubleshooting & Optimization
solubility of 1-Palmitoyl-3-stearoyl-rac-glycerol in common organic solvents
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 1-Palmitoyl-3-stearoyl-rac-glycerol. This document provides in-depth, field-proven insights into the solubility characteristics of this mixed-chain triglyceride, moving beyond simple data points to explain the causality behind experimental choices. Our goal is to empower you with the knowledge to handle this compound effectively and troubleshoot common issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and properties of 1-Palmitoyl-3-stearoyl-rac-glycerol.
Q1: What is 1-Palmitoyl-3-stearoyl-rac-glycerol and what are its basic physical properties?
1-Palmitoyl-3-stearoyl-rac-glycerol is a triacylglycerol (triglyceride) composed of a glycerol backbone esterified with two different saturated fatty acids: palmitic acid (C16:0) at the sn-1 position and stearic acid (C18:0) at the sn-3 position. Due to its long, saturated hydrocarbon chains, it is a highly hydrophobic and nonpolar molecule.[1] At room temperature, it typically appears as a white to off-white, waxy solid.[1] Its defining characteristic is its insolubility in water and solubility in various organic solvents.[1]
Q2: What is the guiding principle for selecting a suitable solvent for this lipid?
The fundamental principle is "like dissolves like." The molecular structure of 1-Palmitoyl-3-stearoyl-rac-glycerol is dominated by its two long, nonpolar fatty acid tails. Consequently, it dissolves best in nonpolar or weakly polar organic solvents that can effectively interact with these hydrocarbon regions through van der Waals forces.[2][3] Highly polar solvents, like water, cannot overcome the strong hydrogen bonding within their own network to solvate the large, nonpolar lipid molecule, leading to insolubility.[4]
Q3: In which common organic solvents is 1-Palmitoyl-3-stearoyl-rac-glycerol generally soluble?
Based on the principles of lipid chemistry and available data for structurally similar compounds, this triglyceride is expected to be soluble in non-polar and weakly polar solvents.[5] These include:
-
Halogenated Solvents: Chloroform, Dichloromethane (DCM)
-
Aromatic Hydrocarbons: Toluene, Benzene
-
Aliphatic Hydrocarbons: Hexane, Heptane[6]
-
Ethers: Diethyl ether[7]
It exhibits limited or poor solubility in more polar solvents like short-chain alcohols and is practically insoluble in water.[7]
Q4: Why is this lipid poorly soluble in alcohols like ethanol and methanol?
While alcohols have a nonpolar hydrocarbon part, the polarity of the hydroxyl (-OH) group is dominant, especially in short-chain alcohols like ethanol and methanol.[8] These solvents are considered polar and prefer to interact with other polar molecules. The large, hydrophobic fatty acid chains of the triglyceride do not interact favorably with the polar alcohol molecules, resulting in poor solubility.[7][9] As the carbon chain of the alcohol increases (e.g., butanol), its nonpolar character increases, which can slightly improve the solubility of lipids.[8]
Q5: How does temperature affect the solubility of 1-Palmitoyl-3-stearoyl-rac-glycerol?
For most solid solutes, including this triglyceride, solubility in organic solvents increases with temperature.[10] Applying gentle heat provides the necessary energy to break the intermolecular forces holding the solid lipid crystal lattice together, allowing the solvent molecules to surround and dissolve the individual lipid molecules more effectively. However, excessive heat should be avoided to prevent potential degradation.
Section 2: Quantitative Solubility Data Overview
Precise quantitative solubility data for 1-Palmitoyl-3-stearoyl-rac-glycerol is not widely published. However, data from a very closely related structure, 1-Palmitoyl-3-stearoyl-rac-glycerol (a diacylglycerol, DG(16:0/0:0/18:0)) , provides an excellent and authoritative reference point. The principles governing its solubility are directly applicable.
| Solvent | Type | Solubility (approx.) | Source |
| Dimethylformamide (DMF) | Polar Aprotic | ~20 mg/mL | [11] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~30 mg/mL | [11] |
| Ethanol | Polar Protic | ~0.25 mg/mL | [11] |
| Chloroform | Weakly Polar | Slightly Soluble | [12][13] |
| Methanol | Polar Protic | Slightly Soluble | [12][13] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Aqueous | ~0.7 mg/mL | [11] |
Note: The "slightly soluble" designation indicates that while the compound will dissolve, the concentration achievable is low. The values for DMF and DMSO are notably higher due to their nature as strong, polar aprotic solvents capable of dissolving a wide range of molecules.
Section 3: Standard Protocol for Solubilization
This protocol provides a reliable, step-by-step method for dissolving 1-Palmitoyl-3-stearoyl-rac-glycerol. The key is to ensure the complete dissolution for accurate downstream applications.
Materials:
-
1-Palmitoyl-3-stearoyl-rac-glycerol
-
Solvent of choice (e.g., Chloroform, Toluene, or DMSO for stock solutions)
-
Glass vials with PTFE-lined caps (avoid plastic to prevent leaching)
-
Analytical balance
-
Vortex mixer
-
Bath sonicator or ultrasonic probe
-
Warming bath or heating block (optional, use with caution)
Methodology:
-
Weighing the Lipid: Accurately weigh the desired amount of the solid lipid into a clean, dry glass vial.
-
Expert Insight: Perform this step promptly as the waxy solid can be sensitive to static and ambient temperature changes.
-
-
Solvent Addition: Add the calculated volume of the appropriate solvent to the vial to achieve the target concentration.
-
Initial Mixing: Cap the vial tightly and vortex vigorously for 30-60 seconds. This initial mechanical agitation is crucial for breaking up the solid mass.
-
Sonication: Place the vial in a bath sonicator. Sonicate for 5-15 minutes. Check for dissolution periodically.
-
Causality: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent, which provides intense local energy to break apart particle aggregates and accelerate the dissolution process far more effectively than simple mixing.[14]
-
-
Gentle Warming (If Necessary): If the lipid is not fully dissolved, warm the solution in a water bath set to 35-45°C for short intervals (2-5 minutes), vortexing between intervals.
-
Trustworthiness: Do not overheat or use a direct flame. Triglycerides can degrade. The goal is to gently increase kinetic energy, not to boil the solvent.
-
-
Final Verification: Once the solid appears to be gone, hold the vial against a dark background. A true solution will be perfectly clear and transparent, with no visible particles, haze, or sediment.
Section 4: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses specific issues in a question-and-answer format.
Problem: The lipid is not dissolving in my chosen solvent, even after following the standard protocol.
This is a common issue that can be systematically resolved. Follow the logical workflow below.
Troubleshooting Workflow for Dissolution Failure
Caption: Solvation of the triglyceride by non-polar solvent molecules.
References
-
Iowa State University Digital Repository. (n.d.). Solubility of triglycerides in aqueous ethanol. Retrieved from [Link]
-
Brainly. (2023, November 13). Explain, on a chemical structural basis, the results of the solubility test for the three materials in acetone: fatty acid, triglyceride, and sodium soap. Retrieved from [Link]
-
University of Arizona. (n.d.). FACTORS AFFECTING LIPID SOLUBILITY. Retrieved from [Link]
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PubChem. (n.d.). 1-Palmitoyl-2-oleoyl-3-stearoylglycerol. Retrieved from [Link]
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University of Calgary. (n.d.). Ch26: Lipids. Retrieved from [Link]
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PubChem. (n.d.). 1-Palmitoyl-2-stearoyl-3-stearoyl-glycerol. Retrieved from [Link]
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Quora. (2021, July 11). Why are fats soluble in alcohol?. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of Pharmaceutical Ingredients in Triglycerides. Retrieved from [Link]
-
Avanti Polar Lipids. (n.d.). My Lipid Did Not Dissolve, What Can I Do?. Retrieved from [Link]
-
PubMed. (n.d.). The influence of water content of triglyceride oils on the solubility of steroids. Retrieved from [Link]
-
ResearchGate. (2018, August 10). Which solvent is best for dissolving fatty acids (like oleic and stearic) and triglyceride?. Retrieved from [Link]
-
Quora. (2021, December 11). Since triglycerides are esters and esters are slightly soluble in water, why are triglycerides considered completely insoluble in water?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, November 29). Are triglycerides soluble in polar solvents?. Retrieved from [Link]
-
ACS Publications. (2009). Solubility of Softisan 100 in Ethanol + Water and Acetone + Water Solutions. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
American Chemical Society. (n.d.). The Solubility of Tristearin in Organic Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 22.1: Lipids. Retrieved from [Link]
-
Scribd. (n.d.). Lipids SOLVENT (Observations) Water Alcohol Chloroform. Retrieved from [Link]
-
ResearchGate. (2015, November 13). Why are lipids not dissolving in my Folch extraction?. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Separation of glycerolysis product using hexane. Retrieved from [Link]
-
CourseHero. (n.d.). Solubility Test of Lipid. Retrieved from [Link]
-
National Institutes of Health. (2015, April 15). Alternative Bio-Based Solvents for Extraction of Fat and Oils. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, April 28). 6: Lipids. Retrieved from [Link]
-
USP-NF. (n.d.). Medium-Chain Triglycerides. Retrieved from [Link]
-
Quora. (2018, February 7). What are the errors that can occur in determining the solubility of a substance?. Retrieved from [Link]
-
Scribd. (n.d.). Biochemistry Laboratory Report On Experiment 3: Test For Lipids. Retrieved from [Link]
- Google Patents. (n.d.). CN109862894A - stable liquid formulation.
-
Mouse Metabolic Phenotyping Centers. (2013, April 3). Tissue TG & TC Protocol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Inclusion of Medium-Chain Triglyceride in Lipid-Based Formulation of Cannabidiol Facilitates Micellar Solubilization In Vitro, but In Vivo Performance Remains Superior with Pure Sesame Oil Vehicle. Retrieved from [Link]
-
MDPI. (n.d.). The Safety Evaluation of Branched-Chain Fatty Acid Derived from Lanolin and Its Effects on the Growth Performance, Antioxidant, Immune Function, and Intestinal Microbiota of C57BL/6J Mice. Retrieved from [Link]
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- 13. 1-Palmitoyl-2-Stearoyl-3-Butyryl-rac-glycerol | CAS 152914-63-1 | Cayman Chemical | Biomol.com [biomol.com]
- 14. avantiresearch.com [avantiresearch.com]
Technical Support Center: Synthesis of 1-Palmitoyl-3-stearoyl-rac-glycerol
Welcome to the technical support center for the synthesis of 1-Palmitoyl-3-stearoyl-rac-glycerol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this specific mixed diacylglycerol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide
This section addresses specific problems you might encounter during your synthesis, offering potential causes and actionable solutions.
Issue 1: Low Yield of the Target Product, 1-Palmitoyl-3-stearoyl-rac-glycerol
Symptoms: After the final reaction step and initial work-up, the isolated product mass is significantly lower than the theoretical expectation.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Reaction | The acylation of the glycerol backbone with palmitic and/or stearic acid may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or catalyst deactivation. | Protocol: 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the disappearance of starting materials (e.g., monoglyceride, glycerol) and the appearance of the diacylglycerol product.2. Optimize Temperature: For enzymatic reactions, ensure the temperature is optimal for the specific lipase used. For chemical synthesis, a moderate increase in temperature might improve reaction rates, but be cautious of increased side reactions.[1]3. Catalyst Loading: Ensure the correct stoichiometric amount of catalyst is used. If using an immobilized enzyme, test its activity beforehand. |
| Side Reactions | Formation of byproducts such as triglycerides or fully saturated diacylglycerols (e.g., 1,3-dipalmitoylglycerol or 1,3-distearoylglycerol) can reduce the yield of the desired mixed glyceride. | Protocol: 1. Control Stoichiometry: Use a precise molar ratio of fatty acids to the glycerol derivative. An excess of fatty acid can lead to the formation of triglycerides.[2]2. Regioselective Synthesis: Employ a 1,3-specific lipase to preferentially acylate the primary hydroxyl groups of glycerol.[3] This minimizes the formation of 2-acylated products and subsequent triglyceride formation. |
| Product Loss During Work-up/Purification | The product can be lost during aqueous washes (if emulsions form) or during purification steps like column chromatography or crystallization. | Protocol: 1. Efficient Extraction: Use appropriate organic solvents (e.g., hexane, ethyl acetate) for extraction and perform multiple extractions to ensure complete recovery from the aqueous phase.2. Optimize Purification: For column chromatography, carefully select the solvent system to achieve good separation without excessive band broadening. For crystallization, a slow cooling process is recommended to maximize crystal formation and yield.[4] |
Issue 2: Presence of Isomeric Impurities (Acyl Migration)
Symptom: NMR or GC analysis of the final product shows the presence of 1-Palmitoyl-2-stearoyl-rac-glycerol or 2-Palmitoyl-1-stearoyl-rac-glycerol, indicating acyl migration.
Explanation: Acyl migration is the intramolecular transfer of an acyl group between adjacent hydroxyl groups on the glycerol backbone.[5] It is a common challenge in glyceride synthesis and is often catalyzed by acidic or basic conditions, as well as elevated temperatures.[6] The 1,2-diacylglycerol isomer is thermodynamically less stable than the 1,3-isomer.[7]
Troubleshooting Acyl Migration:
Caption: Decision tree for troubleshooting acyl migration.
Detailed Protocols to Minimize Acyl Migration:
-
Temperature Control: During enzymatic esterification, maintain the temperature at the lower end of the enzyme's optimal range (e.g., 40-60°C for many common lipases).[8]
-
pH Management: Avoid strongly acidic or basic catalysts in chemical synthesis. If purification involves pH adjustments, neutralize the mixture promptly after the required step.
-
Enzymatic Synthesis: The use of 1,3-regiospecific lipases is a highly effective strategy to minimize acyl migration as the reaction occurs under mild conditions.[3][9]
Issue 3: Difficulties in Purification
Symptom: Inability to separate the desired 1-Palmitoyl-3-stearoyl-rac-glycerol from starting materials, monoacylglycerols, triglycerides, and isomeric diacylglycerols using standard techniques.[10]
Purification Strategies:
| Technique | Description | Protocol/Tips |
| Silica Gel Column Chromatography | Separates compounds based on polarity. Triglycerides (least polar) will elute first, followed by the desired 1,3-diacylglycerol, then the 1,2-diacylglycerol isomer, and finally monoacylglycerols (most polar). | Solvent System: A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., diethyl ether or ethyl acetate) is typically effective. Start with a low concentration of the polar solvent and gradually increase it.Example Gradient: Start with 98:2 Hexane:Ethyl Acetate and gradually increase to 90:10.[4] |
| Crystallization | Exploits differences in solubility and melting points. The symmetrical 1,3-diacylglycerols often have higher melting points and are less soluble in certain solvents compared to their 1,2-isomers, allowing for their selective crystallization.[10] | Solvent Selection: Acetone or hexane are commonly used solvents for the crystallization of diacylglycerols.[10]Procedure: Dissolve the crude product in a minimal amount of warm solvent and then cool slowly to allow for the formation of pure crystals. |
| Molecular Distillation | A high-vacuum distillation technique suitable for separating thermally sensitive compounds with high boiling points. It separates molecules based on their molecular weight. | This method is particularly useful for removing lower molecular weight impurities like free fatty acids and monoacylglycerols from the diacylglycerol product.[11][12] It is an effective industrial-scale purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the synthesis of 1-Palmitoyl-3-stearoyl-rac-glycerol?
A1: The most critical parameter is regioselectivity . Achieving the precise placement of palmitic acid at the sn-1 position and stearic acid at the sn-3 position is fundamental to obtaining the correct molecule. This is best controlled through the use of a 1,3-specific lipase in an enzymatic approach or a carefully planned chemical synthesis involving protecting groups for the sn-2 hydroxyl of glycerol.[3][13]
Q2: What are the advantages of using an enzymatic synthesis approach over a purely chemical one?
A2: Enzymatic synthesis, typically using a 1,3-specific lipase, offers several advantages:
-
High Regioselectivity: Minimizes the formation of unwanted isomers.[9]
-
Mild Reaction Conditions: Reactions are conducted at lower temperatures and neutral pH, which significantly reduces the risk of acyl migration.[5]
-
Reduced Byproducts: Leads to a cleaner reaction mixture and simplifies purification.
-
Environmentally Friendly: Avoids the use of harsh chemical reagents and solvents.
Q3: How can I confirm the final structure and purity of my synthesized 1-Palmitoyl-3-stearoyl-rac-glycerol?
A3: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing you to confirm the positions of the palmitoyl and stearoyl groups on the glycerol backbone.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the sample and quantify any isomeric impurities.[10]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
Q4: Can I use a one-pot synthesis method?
A4: A one-pot synthesis is challenging due to the need for sequential, regioselective acylation. A more reliable approach involves a stepwise process. A common strategy is to first synthesize a 1-monoacylglycerol (e.g., 1-palmitoyl-rac-glycerol) and then acylate the remaining primary hydroxyl group with the second fatty acid (stearic acid).
Illustrative Synthesis Workflow
The following diagram outlines a general enzymatic approach for the synthesis of 1-Palmitoyl-3-stearoyl-rac-glycerol.
Sources
- 1. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regio- and stereoselective enzymatic esterification of glycerol and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 10. Synthesis and analysis of symmetrical and nonsymmetrical disaturated/monounsaturated triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Lipase-catalyzed regioselective synthesis of steryl (6'-O-acyl)glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding isomerization during 1-Palmitoyl-3-stearoyl-rac-glycerol synthesis
Welcome to the technical support center for the synthesis of 1-Palmitoyl-3-stearoyl-rac-glycerol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The primary focus is on preventing the common and critical issue of isomerization (acyl migration) during synthesis, which can lead to the formation of undesired 1,2- and 2,3-diacylglycerol isomers.
Understanding the Challenge: Acyl Migration
The synthesis of a specific 1,3-diacylglycerol, such as 1-Palmitoyl-3-stearoyl-rac-glycerol, is often complicated by the thermodynamic tendency of acyl groups to migrate to the more stable sn-2 position. This intramolecular rearrangement, known as acyl migration, leads to a mixture of isomers, compromising the purity and desired properties of the final product. Acyl migration can be catalyzed by acids, bases, heat, and even polar surfaces like silica gel.[1][2] Therefore, careful control of reaction and purification conditions is paramount.
Troubleshooting Guide: Minimizing Isomerization
This section addresses common issues encountered during the synthesis and purification of 1-Palmitoyl-3-stearoyl-rac-glycerol, with a focus on preventing acyl migration.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired 1,3-isomer | High reaction temperature: Elevated temperatures accelerate acyl migration. | Maintain the lowest effective temperature for the reaction. For enzymatic reactions, operate within the optimal temperature range of the specific lipase.[3] |
| Prolonged reaction time: The longer the reaction mixture is exposed to catalytic conditions, the greater the opportunity for isomerization. | Monitor the reaction progress closely (e.g., by TLC or HPLC) and quench the reaction as soon as the starting material is consumed or the product concentration plateaus. | |
| Inappropriate catalyst: Acidic or basic catalysts can strongly promote acyl migration.[4] | Utilize sn-1,3-regiospecific lipases (e.g., from Rhizomucor miehei or Thermomyces lanuginosus) for esterification or acidolysis.[5][6] These enzymes selectively catalyze reactions at the sn-1 and sn-3 positions, minimizing side reactions. | |
| Presence of 1,2- and 2,3-isomers in the final product | Acyl migration during workup and purification: Exposure to acidic or basic conditions, or prolonged contact with silica gel during chromatography can induce isomerization.[2][7] | Neutralize the reaction mixture carefully before purification. Use a buffered aqueous solution if necessary. For chromatographic purification, use silica gel impregnated with boric acid. Boric acid forms a complex with the cis-diol system of 1,2-diacylglycerols, aiding in their separation from the 1,3-isomer.[7] Alternatively, consider crystallization from a non-polar solvent as a purification method. |
| Spontaneous isomerization during storage: The 1,2- and 2,3-isomers can slowly convert to the more stable 1,3-isomer over time, especially if stored improperly. | Store the purified product at low temperatures (e.g., -20°C) in a non-polar solvent or as a neat solid to minimize molecular mobility and isomerization.[2] | |
| Difficulty in separating the 1,3-isomer from other glycerides | Similar polarities of mono-, di-, and triglycerides: Co-elution during chromatography can be a significant challenge. | Employ a multi-step purification strategy. Consider molecular distillation to remove free fatty acids and monoglycerides before proceeding to chromatography or crystallization.[3][8] For chromatography, a gradient elution with a non-polar solvent system (e.g., hexane/diethyl ether) is often effective.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of acyl migration in diacylglycerols?
A1: Acyl migration in glycerides proceeds through the formation of a five-membered ring intermediate.[1] Under acidic or basic conditions, a proton can be added to or removed from a hydroxyl group, respectively, facilitating the nucleophilic attack of the free hydroxyl group on the adjacent ester carbonyl. This forms a transient orthoester intermediate which then collapses to yield the isomerized product. The equilibrium generally favors the formation of the 1,3-diacylglycerol due to its greater thermodynamic stability.
Q2: Why are enzymatic methods preferred over chemical synthesis for producing 1,3-diacylglycerols?
A2: Enzymatic methods, particularly those using sn-1,3-regiospecific lipases, offer significant advantages in terms of selectivity.[10] These enzymes specifically catalyze esterification at the primary (sn-1 and sn-3) hydroxyl groups of glycerol, leaving the secondary (sn-2) hydroxyl group untouched.[5] This high degree of regioselectivity minimizes the formation of unwanted isomers from the outset. In contrast, chemical methods often require the use of protecting groups to block the sn-2 hydroxyl, adding extra steps to the synthesis and deprotection, which can introduce their own complications.[11][12]
Q3: Can I use protecting groups to prevent isomerization during chemical synthesis?
A3: Yes, using a protecting group for the sn-2 hydroxyl group of a glycerol backbone is a common strategy in chemical synthesis to prevent acyl migration.[11][12][13] A bulky protecting group, such as a trityl or silyl ether, can be introduced to block the sn-2 position.[11] The sn-1 and sn-3 positions can then be acylated, followed by the removal of the protecting group to yield the desired 1,3-diacylglycerol. However, the introduction and removal of protecting groups add steps to the synthesis, and the conditions for deprotection must be carefully chosen to avoid inducing isomerization.[14]
Q4: What are the best analytical techniques to monitor the synthesis and assess the purity of 1-Palmitoyl-3-stearoyl-rac-glycerol?
A4: A combination of chromatographic techniques is ideal. Thin-layer chromatography (TLC) with a mobile phase such as hexane:diethyl ether:acetic acid (e.g., 55:15:0.5 v/v/v) can be used for rapid reaction monitoring.[9] For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) with a reversed-phase column and a mobile phase like acetonitrile is effective for separating 1,2- and 1,3-diacylglycerol isomers.[15] Gas Chromatography (GC) after derivatization can also be used. For detailed structural confirmation, Mass Spectrometry (MS) coupled with chromatography (LC-MS or GC-MS) is invaluable for identifying the specific acyl groups and their positions.[16][17]
Q5: How does the choice of solvent impact the synthesis and risk of isomerization?
A5: The solvent can play a significant role. Non-polar, aprotic solvents like hexane or toluene are generally preferred for enzymatic reactions as they can help to maintain the enzyme's active conformation and minimize side reactions.[5] Polar protic solvents, on the other hand, can promote acyl migration.[2] Solvent-free systems are also an option and can be advantageous in terms of process efficiency and reduced environmental impact, though careful temperature control is crucial.[3][18] During purification, using non-polar solvents for extraction and chromatography helps to minimize isomerization.[19]
Recommended Synthetic Protocol: Enzymatic Esterification
This protocol outlines a general procedure for the synthesis of 1-Palmitoyl-3-stearoyl-rac-glycerol using a sn-1,3-regiospecific lipase, designed to minimize isomerization.
Materials:
-
Glycerol
-
Palmitic acid
-
Stearic acid
-
Immobilized sn-1,3-regiospecific lipase (e.g., Lipozyme RM IM or Novozym 435)
-
Anhydrous non-polar solvent (e.g., hexane)
-
Molecular sieves (for water removal)
-
Buffer solution (for quenching)
-
Silica gel impregnated with boric acid (for chromatography)
-
Solvents for chromatography (e.g., hexane, diethyl ether)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine glycerol, palmitic acid, and stearic acid in the desired molar ratio (a slight excess of fatty acids is often used). Add the anhydrous non-polar solvent and molecular sieves.
-
Enzymatic Reaction: Add the immobilized lipase to the reaction mixture. Stir the mixture at a controlled, moderate temperature (e.g., 50-60°C, depending on the lipase's optimal temperature) under an inert atmosphere (e.g., nitrogen).
-
Reaction Monitoring: Periodically take aliquots from the reaction mixture and analyze by TLC to monitor the progress of the reaction.
-
Reaction Quenching: Once the reaction is complete, cool the mixture and filter to remove the immobilized lipase (which can be washed and reused).
-
Workup: Wash the organic phase with a neutral or slightly acidic buffer to remove any remaining glycerol and then with brine. Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel impregnated with boric acid, using a gradient of diethyl ether in hexane. Alternatively, recrystallization from a suitable solvent can be employed.
-
Characterization: Analyze the purified product by HPLC, GC-MS, and NMR to confirm its identity and purity.
Diagrams
Acyl Migration Pathway
Caption: Workflow for minimizing isomerization during synthesis.
References
-
Xu, X., et al. (2017). Synthesis of 1,3-distearoyl-2-oleoylglycerol by enzymatic acidolysis in a solvent-free system. Food Chemistry, 228, 420-426. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of 1,3-distearoyl-2-oleoylglycerol by enzymatic acidolysis in a solvent-free system. Available from: [Link]
-
ResearchGate. (n.d.). Migration of an acyl group in glycerol derivatives: I. Migration of the acyl group in monoglycerides in acid medium. Available from: [Link]
-
ResearchGate. (n.d.). Preparation and Characterization of 1,3-Dioleoyl-2-palmitoylglycerol. Available from: [Link]
-
Causevic, A. (2022). Lipase-catalyzed production of structured triacylglycerols. Lund University Research Portal. Available from: [Link]
-
Zhong, N., et al. (2013). Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids. Lipids in Health and Disease, 12(1), 65. Available from: [Link]
-
Biology LibreTexts. (2022). 21.2: Biosynthesis of Triacylglycerols. Available from: [Link]
- Google Patents. (n.d.). US7868196B2 - Preparation of glycerol derivatives and intermediates therefor.
-
Schmid, U., et al. (1999). Highly Selective Synthesis of 1,3-oleoyl-2-palmitoylglycerol by Lipase Catalysis. Biotechnology and Bioengineering, 64(6), 678-684. Available from: [Link]
-
Higuchi, S., et al. (2010). Reducing acyl migration during purification of 2-arachidonoylglycerol from biological samples before gas chromatography mass spectrometry analysis. Analytical Sciences, 26(11), 1199-1202. Available from: [Link]
-
Cheong, L. Z., et al. (2018). Chemoenzymatic Synthesis of 1,3-dioleoyl-2-palmitoylglycerol. Journal of the American Oil Chemists' Society, 95(10), 1247-1255. Available from: [Link]
-
Wikipedia. (n.d.). Protecting group. Available from: [Link]
-
Lehner, R., & Kuksis, A. (2022). Mechanisms of intestinal triacylglycerol synthesis. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1867(6), 159151. Available from: [Link]
-
ResearchGate. (n.d.). The mechanism of the acyl migration from the sn−2 position to the sn−1.... Available from: [Link]
-
Byrdwell, W. C. (2018). Advanced Tandem Mass Spectrometric Analysis of Complex Mixtures of Triacylglycerol Regioisomers: A Case Study of Bovine Milk Fat. Journal of Agricultural and Food Chemistry, 66(45), 12159-12173. Available from: [Link]
-
Wei, W., et al. (2016). Synthesis of structured lipid 1,3-dioleoyl-2-palmitoylglycerol in both solvent and solvent-free system. Journal of the Science of Food and Agriculture, 96(11), 3867-3874. Available from: [Link]
-
Lísa, M., & Holčapek, M. (2015). Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements. Molecules, 20(9), 15836-15856. Available from: [Link]
-
PubChem. (n.d.). 1-Palmitoyl-2-stearoyl-3-stearoyl-glycerol. Available from: [Link]
-
Santacesaria, E., et al. (2012). Synthesis of Glycerides of Fatty Acids by Inorganic Solid Catalysts: A Review. Catalysts, 2(4), 505-534. Available from: [Link]
-
Oelkers, P., et al. (2000). Synthesis of Triacylglycerols by the Acyl-Coenzyme A:Diacyl-Glycerol Acyltransferase Dga1p in Lipid Particles of the Yeast Saccharomyces cerevisiae. Journal of Biological Chemistry, 275(47), 36872-36878. Available from: [Link]
-
Cenmed Enterprises. (n.d.). 1-Palmitoyl-3-stearoyl-rac-glycerol. Available from: [Link]
-
Monash University. (2023). 1,3 diacylglycerols: Effects of acyl migration on the crystallization behaviors and phys. Available from: [Link]
-
Kodali, D. R., et al. (1990). Acyl migration in 1,2-dipalmitoyl-sn-glycerol. Chemistry and Physics of Lipids, 52(3-4), 163-170. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Available from: [Link]
-
ResearchGate. (n.d.). 1,3-Dioleoyl-2-palmitoylglycerol-rich triacylglycerol characterization by three processing methods. Available from: [Link]
-
Medicosis Perfectionalis. (2023, August 28). Lecture 29: Biosynthesis of triacylglycerol, phosphoglycerides and sphingolipids [Video]. YouTube. Available from: [Link]
-
Baran Group, Scripps Research. (n.d.). Protecting Groups. Available from: [Link]
- Google Patents. (n.d.). KR100385625B1 - The isolation and purification method of high purity diglyceride.
-
AOCS. (n.d.). Lipidomic Analysis of Glycerolipids. Available from: [Link]
-
Wang, F., et al. (2022). Effects of acyl migration of sn-1,3 diacylglycerol on the crystallization behaviors and physical property stabilities of binary fat systems. Food Chemistry, 375, 131872. Available from: [Link]
-
Zhong, N., et al. (2013). Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids. Lipids in Health and Disease, 12, 65. Available from: [Link]
-
Singh, M., et al. (1995). Kinetics of 2-monoacylglycerol acyl migration in model chylomicra. Journal of Lipid Research, 36(7), 1566-1572. Available from: [Link]
-
Wang, Y., et al. (2020). Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol. Foods, 9(11), 1609. Available from: [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available from: [Link]
-
Irimescu, R., & Iwasaki, Y. (2001). Enzymatic synthesis of symmetrical 1,3-diacylglycerols by direct esterification of glycerol in solvent-free system. Journal of the American Oil Chemists' Society, 78(5), 525-529. Available from: [Link]
- Google Patents. (n.d.). US3845087A - Isomerization of 1,2-diglycerides to 1,3-diglycerides.
-
Buchgraber, M., et al. (2004). Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 1024(1-2), 173-179. Available from: [Link]
-
Ueno, S., et al. (2020). Binary Phase Behavior of 1,3-Distearoyl-2-oleoyl-sn-glycerol (SOS) and Trilaurin (LLL). Crystals, 10(11), 1022. Available from: [Link]
-
Wang, F., et al. (2017). Production of sn-1,3-distearoyl-2-oleoyl-glycerol-rich fats from mango kernel fat by selective fractionation using 2-methylpentane based isohexane. Food Chemistry, 234, 153-160. Available from: [Link]
-
ResearchGate. (n.d.). Solvent-free lipase-catalyzed preparation of diglycerides from co-products of vegetable oil refining. Available from: [Link]
-
NCBI Bookshelf. (2024). Hypertriglyceridemia: Pathophysiology, Role of Genetics, Consequences, and Treatment. In Endotext. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Acyl migration in 1,2-dipalmitoyl-sn-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,3-distearoyl-2-oleoylglycerol by enzymatic acidolysis in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Highly selective synthesis of 1,3-oleoyl-2-palmitoylglycerol by lipase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. KR100385625B1 - The isolation and purification method of high purity diglyceride - Google Patents [patents.google.com]
- 10. portal.research.lu.se [portal.research.lu.se]
- 11. US7868196B2 - Preparation of glycerol derivatives and intermediates therefor - Google Patents [patents.google.com]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. Protective Groups [organic-chemistry.org]
- 14. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 15. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. aocs.org [aocs.org]
- 18. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reducing acyl migration during purification of 2-arachidonoylglycerol from biological samples before gas chromatography mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting poor separation of 1-Palmitoyl-3-stearoyl-rac-glycerol in HPLC
Technical Support Center: Triacylglycerol (TAG) Analysis
A Specialist Guide to Troubleshooting Poor Separation of 1-Palmitoyl-3-stearoyl-rac-glycerol in HPLC
Welcome to the Technical Support Center for advanced lipid analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the HPLC separation of complex triacylglycerols (TAGs), specifically focusing on the isomeric pair 1-Palmitoyl-3-stearoyl-rac-glycerol. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your chromatographic method development.
The separation of TAG isomers, such as regioisomers (e.g., 1,3-dipalmitoyl-2-oleoyl-glycerol vs. 1,2-dipalmitoyl-3-oleoyl-rac-glycerol) and enantiomers, is a significant analytical challenge due to their nearly identical physicochemical properties.[1][2] This guide will walk you through a systematic approach to diagnose and resolve poor separation, ensuring the integrity and accuracy of your analytical results.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 1-Palmitoyl-3-stearoyl-rac-glycerol and its isomers so difficult?
A1: The primary challenge lies in the subtle structural differences between these isomers. Regioisomers have the same fatty acids but at different positions on the glycerol backbone, leading to very similar polarities and hydrophobicities.[1] Enantiomers, being mirror images, have identical physical properties in a non-chiral environment, making their separation impossible without a chiral stationary phase or derivatization.
Q2: What is Non-Aqueous Reversed-Phase (NARP) HPLC, and why is it the standard approach for this separation?
A2: NARP-HPLC is a specialized reversed-phase technique that utilizes organic solvents exclusively in the mobile phase.[1][3] Given that triacylglycerols have extremely poor water solubility, a completely non-aqueous environment is necessary for their analysis.[4] Separation in NARP-HPLC is based on the equivalent carbon number (ECN), which is a function of the total number of carbon atoms and double bonds in the fatty acid chains.[3][5]
Q3: Can I use a standard C18 column for this separation?
A3: While a standard C18 column can be a good starting point, not all C18 columns are created equal for lipid analysis.[6] Polymeric ODS (octadecylsilane) columns have demonstrated effectiveness in resolving regioisomers.[3][7] The choice of stationary phase is critical and should be tailored to the specific lipidome under investigation.[6] For more complex separations, especially those involving a high content of long-chain hydrophobic lipids, a C30 stationary phase might be more suitable.[6]
Q4: What are the most common causes of peak tailing and broadening in lipid HPLC?
A4: Several factors can contribute to poor peak shape. These include interactions between lipid phosphate groups and the stainless steel components of the HPLC system, the co-existence of a single lipid in both charged and neutral forms due to suboptimal mobile phase pH, and column contamination.[6][8] Additionally, using an inappropriate injection solvent, such as hexane, can lead to peak broadening and even split peaks.[9]
In-Depth Troubleshooting Guide
Poor separation in HPLC can manifest as co-eluting peaks, broad peaks, or tailing peaks. The following guide provides a systematic approach to identifying and resolving these issues.
Logical Troubleshooting Workflow
Sources
Technical Support Center: Stability and Storage of 1-Palmitoyl-3-stearoyl-rac-glycerol (PSG)
Welcome to the technical support center for 1-Palmitoyl-3-stearoyl-rac-glycerol (PSG). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice on preventing the degradation of PSG during storage. As a high-purity lipid, maintaining the stability of PSG is critical for the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
What is 1-Palmitoyl-3-stearoyl-rac-glycerol (PSG) and why is its stability important?
1-Palmitoyl-3-stearoyl-rac-glycerol is a mixed-chain triglyceride composed of a glycerol backbone esterified with palmitic acid at the sn-1 position and stearic acid at the sn-3 position. Both palmitic and stearic acids are saturated fatty acids, which generally imparts a higher stability to PSG compared to triglycerides containing unsaturated fatty acids.[1]
The stability of PSG is crucial because its degradation can lead to the formation of impurities that can alter its physical and chemical properties. This can impact experimental outcomes, particularly in sensitive applications such as drug delivery systems, where PSG may be used as an excipient. Degradation products can affect formulation stability, drug release profiles, and potentially introduce toxicity.
What are the primary degradation pathways for PSG?
The two main degradation pathways for PSG, like other triglycerides, are:
-
Hydrolysis: The cleavage of the ester bonds in the triglyceride molecule by water, leading to the formation of free fatty acids (palmitic and stearic acid), diglycerides, and monoglycerides.[2] This reaction can be catalyzed by acids, bases, or enzymes (lipases).
-
Oxidation: A free-radical chain reaction that occurs in the presence of oxygen. While saturated fatty acids like those in PSG are less susceptible to oxidation than unsaturated fatty acids, oxidation can still occur, especially under adverse storage conditions.[3][4] This process can lead to the formation of various degradation products, including aldehydes, ketones, and smaller carboxylic acids, which can cause changes in color and odor.
What are the optimal storage conditions for PSG?
To minimize degradation, PSG should be stored under the following conditions:
-
Temperature: -20°C ± 5°C.[5] Low temperatures significantly slow down the rates of both hydrolysis and oxidation.
-
Atmosphere: Under an inert gas such as argon or nitrogen. This is to displace oxygen and prevent oxidation.
-
Container: In a tightly sealed glass container with a Teflon-lined cap.[5] Glass is preferred over plastic to avoid leaching of plasticizers.
-
Light: Protected from light. Light, especially UV light, can provide the energy to initiate oxidative degradation.[3]
-
Moisture: In a dry environment. Moisture can directly participate in hydrolysis.
How can I tell if my PSG has degraded?
Degradation of PSG can be indicated by several observable changes:
-
Change in Appearance: The appearance of a yellowish tint in the normally white, waxy solid can be a sign of oxidation.
-
Odor: The development of any unusual or rancid odor can indicate the formation of volatile oxidation byproducts.
-
Change in Melting Point: The presence of degradation products can depress and broaden the melting point of PSG.
-
Analytical Testing: The most definitive way to assess degradation is through analytical testing, such as measuring the acid value (for hydrolysis) and the peroxide and anisidine values (for oxidation).
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues related to PSG degradation.
Visualizing Degradation Pathways
The following diagram illustrates the primary degradation pathways of PSG.
Caption: Primary degradation pathways of PSG.
Troubleshooting Scenarios
| Observed Issue | Potential Cause(s) | Recommended Actions & Explanations |
| Yellowish Discoloration | Oxidation: The sample has likely been exposed to oxygen and/or light. | 1. Assess Severity: Use the protocols below to measure the Peroxide Value (PV) and p-Anisidine Value (p-AV). Elevated values confirm oxidation. 2. Review Storage: Ensure the container is properly sealed and was purged with an inert gas. Store in the dark. 3. Future Prevention: Aliquot the sample upon receipt to minimize repeated exposure of the bulk material to air. |
| "Oily" or "Clumpy" Appearance at -20°C | Hydrolysis: The presence of free fatty acids, diglycerides, and monoglycerides can lower the melting point of the mixture, causing it to appear oily or clumped even at low temperatures. | 1. Measure Free Fatty Acid Content: Use the acid value titration protocol below. An increased acid value confirms hydrolysis. 2. Check for Moisture: Inspect the container seal for any breaches that could have allowed moisture ingress. Ensure the sample was brought to room temperature before opening to prevent condensation. 3. Handling Technique: When weighing, work quickly and in a low-humidity environment if possible. |
| Broadened or Depressed Melting Point | Presence of Impurities: Degradation products from either hydrolysis or oxidation will act as impurities, leading to a non-sharp melting point. | 1. Perform Comprehensive Analysis: Measure both the acid value and peroxide/anisidine values to determine the primary degradation pathway. 2. Consider Polymorphism: While less common for mixed-acid triglycerides, different crystalline forms (polymorphs) can have different melting points.[1][6][7] However, a broad melting range is more indicative of impurities. 3. Purification (Advanced): Depending on the level of degradation and the requirements of the application, recrystallization may be an option to purify the material, though this is a complex procedure. |
| Inconsistent Experimental Results | Variable Purity of PSG: If the degradation of PSG is ongoing or varies between aliquots, it will lead to inconsistent results in your experiments. | 1. Quarantine the Batch: Do not use the suspect batch of PSG for further experiments until its quality is assessed. 2. Analyze a Fresh Aliquot: Test a previously unopened aliquot from the same batch, if available. This will help determine if the issue is with the entire batch or just the previously used vial. 3. Implement Strict Handling Protocols: Ensure all users are following the recommended storage and handling procedures to prevent future degradation. |
Experimental Protocols for Quality Assessment
The following are simplified protocols for assessing the degradation of PSG. For official methods, please refer to the standards published by organizations such as the American Oil Chemists' Society (AOCS).
Protocol 1: Determination of Free Fatty Acid (FFA) Content by Titration
This method determines the extent of hydrolysis.
Principle: The free fatty acids present in the sample are titrated with a standardized solution of potassium hydroxide (KOH). The acid value is expressed as the milligrams of KOH required to neutralize the free acids in one gram of the sample.
Materials:
-
Solvent mixture: Equal parts of ethanol and diethyl ether, neutralized to a faint pink with phenolphthalein.
-
0.1 M Potassium Hydroxide (KOH) solution, accurately standardized.
-
Phenolphthalein indicator solution (1% in 95% ethanol).
-
Analytical balance, conical flasks (250 mL), burette.
Procedure:
-
Accurately weigh approximately 5-10 g of the PSG sample into a 250 mL conical flask.
-
Add 50 mL of the neutralized solvent mixture and gently warm to dissolve the sample.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with the standardized 0.1 M KOH solution, shaking continuously, until a faint pink color persists for at least 30 seconds.[8][9]
-
Record the volume of KOH solution used.
Calculation: Acid Value (mg KOH/g) = (V × M × 56.1) / w
Where:
-
V = volume of KOH solution used (mL)
-
M = molarity of the KOH solution (mol/L)
-
56.1 = molecular weight of KOH ( g/mol )
-
w = weight of the sample (g)
Protocol 2: Determination of Peroxide Value (PV)
This method measures the primary products of oxidation.
Principle: The peroxides in the sample oxidize potassium iodide (KI) to iodine. The amount of liberated iodine is then determined by titration with a standardized sodium thiosulfate solution.
Materials:
-
Acetic acid-chloroform solvent (3:2 v/v).
-
Saturated potassium iodide (KI) solution.
-
0.01 N Sodium thiosulfate (Na₂S₂O₃) solution, accurately standardized.
-
Starch indicator solution (1%).
-
Analytical balance, conical flasks with stoppers.
Procedure:
-
Accurately weigh approximately 5 g of the PSG sample into a conical flask with a stopper.
-
Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve.
-
Add 0.5 mL of saturated KI solution, stopper the flask, and swirl for one minute.
-
Add 30 mL of distilled water.
-
Titrate with 0.01 N Na₂S₂O₃ solution, shaking vigorously, until the yellow color of the iodine has almost disappeared.
-
Add 0.5 mL of starch indicator solution and continue the titration until the blue color disappears.[10]
-
Perform a blank determination under the same conditions.
Calculation: Peroxide Value (meq/kg) = ((S - B) × N × 1000) / w
Where:
-
S = volume of Na₂S₂O₃ solution for the sample (mL)
-
B = volume of Na₂S₂O₃ solution for the blank (mL)
-
N = normality of the Na₂S₂O₃ solution
-
w = weight of the sample (g)
Protocol 3: Determination of p-Anisidine Value (p-AV)
This method measures the secondary oxidation products (aldehydes).
Principle: Aldehydes in the sample react with p-anisidine to form a colored product, the absorbance of which is measured spectrophotometrically at 350 nm.
Materials:
-
Isooctane.
-
p-Anisidine reagent (0.25% w/v in glacial acetic acid).
-
Spectrophotometer.
-
Volumetric flasks, pipettes.
Procedure:
-
Accurately weigh a suitable amount of the PSG sample (e.g., 2 g) into a 25 mL volumetric flask and dissolve in isooctane. Make up to the mark with isooctane. This is the sample solution.
-
Measure the absorbance of the sample solution at 350 nm against an isooctane blank (Ab).
-
Pipette 5 mL of the sample solution into one test tube and 5 mL of isooctane into a second (blank) test tube.
-
To each tube, add 1 mL of the p-anisidine reagent, mix, and keep in the dark for 10 minutes.
-
Measure the absorbance of the sample solution at 350 nm against the blank solution (As).
Calculation: p-Anisidine Value = (25 × (1.2 × As - Ab)) / w
Where:
-
As = absorbance of the sample solution after reaction with p-anisidine.
-
Ab = absorbance of the sample solution in isooctane.
-
w = weight of the sample (g).[11]
The Role of Polymorphism in PSG Stability
Triglycerides can exist in different crystalline forms, known as polymorphs (α, β', and β), each with a unique melting point and stability. The α form is the least stable and has the lowest melting point, while the β form is the most stable with the highest melting point.[1][7]
While polymorphism primarily affects the physical properties of PSG, it can have an indirect impact on its chemical stability. The transition from a less stable to a more stable polymorph can introduce stress into the crystal lattice, potentially creating reactive sites. Furthermore, the less densely packed, higher-energy metastable forms (like α) may have greater surface area and molecular mobility, which could theoretically increase their susceptibility to hydrolysis and oxidation compared to the more stable, tightly packed β form. Therefore, ensuring that PSG is in its most stable polymorphic form can contribute to its overall long-term stability.
The following diagram illustrates the relationship between the different polymorphic forms of triglycerides.
Sources
- 1. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 2. Subcritical Water Hydrolysis of Fresh and Waste Cooking Oils to Fatty Acids Followed by Esterification to Fatty Acid Methyl Esters: Detailed Characterization of Feedstocks and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. btsa.com [btsa.com]
- 4. Sci-Hub. The effect of heat on pure triglycerides / Journal of the American Oil Chemists' Society, 1962 [sci-hub.kr]
- 5. Autoxidation - Wikipedia [en.wikipedia.org]
- 6. webthesis.biblio.polito.it [webthesis.biblio.polito.it]
- 7. mdpi.com [mdpi.com]
- 8. biologydiscussion.com [biologydiscussion.com]
- 9. Virtual Labs [virtual-labs.github.io]
- 10. medallionlabs.com [medallionlabs.com]
- 11. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in Mass Spectrometry of 1-Palmitoyl-3-stearoyl-rac-glycerol
Welcome to the technical support center for the analysis of 1-Palmitoyl-3-stearoyl-rac-glycerol and related triglycerides by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects, a common challenge that can significantly impact data quality and reproducibility. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you mitigate these effects and achieve accurate, reliable results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding matrix effects in the mass spectrometric analysis of triglycerides like 1-Palmitoyl-3-stearoyl-rac-glycerol.
Q1: What are matrix effects and why are they a problem in the analysis of 1-Palmitoyl-3-stearoyl-rac-glycerol?
A1: Matrix effects are the alteration of ionization efficiency for an analyte of interest due to the presence of co-eluting compounds in the sample matrix.[1] In the analysis of 1-Palmitoyl-3-stearoyl-rac-glycerol, a type of triglyceride, these effects are a significant concern because biological samples (e.g., plasma, serum, tissue extracts) are complex mixtures containing numerous other lipids, proteins, salts, and metabolites.[2][3]
The primary issue is ion suppression , where other molecules in the matrix compete with the target analyte for ionization in the mass spectrometer's source, typically an electrospray ionization (ESI) source.[4] This competition leads to a decreased signal for 1-Palmitoyl-3-stearoyl-rac-glycerol, resulting in:
-
Reduced sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) for the analyte are elevated.
-
Poor accuracy and precision: The variability in the extent of ion suppression from sample to sample leads to inconsistent and unreliable quantitative results.
-
Inaccurate quantification: Without proper correction, the measured concentration of the analyte will be underestimated.
Phospholipids are a major contributor to matrix-induced ionization suppression in biological samples due to their high abundance and tendency to co-extract and co-elute with triglycerides.[2][5]
Q2: How do I know if my analysis is being affected by matrix effects?
A2: Several experimental approaches can be used to assess the presence and extent of matrix effects:
-
Post-Column Infusion Analysis: This is a classic method where a constant flow of your analyte standard (1-Palmitoyl-3-stearoyl-rac-glycerol) is infused into the mobile phase after the analytical column. A blank matrix sample is then injected. A dip in the baseline signal of the analyte at the retention times where matrix components elute indicates ion suppression.
-
Matrix Effect Calculation: This involves comparing the peak area of an analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a pure solvent standard at the same concentration. The formula is: % Matrix Effect = (1 - (Peak Area in Spiked Matrix / Peak Area in Solvent)) * 100 A value significantly different from zero indicates a matrix effect.[6]
-
Use of Internal Standards: A significant variation in the response of a spiked internal standard across different samples is a strong indicator of variable matrix effects. Ideally, a stable isotope-labeled (SIL) internal standard of 1-Palmitoyl-3-stearoyl-rac-glycerol should be used, as it will experience similar matrix effects to the analyte.[3]
Q3: What are the primary strategies to minimize matrix effects?
A3: The most effective strategies focus on removing interfering matrix components before they reach the mass spectrometer. This can be achieved through a combination of:
-
Effective Sample Preparation: To remove interfering substances like phospholipids and proteins.[5][7][8]
-
Optimized Chromatographic Separation: To resolve the analyte of interest from co-eluting matrix components.[2]
-
Use of Appropriate Internal Standards: To compensate for any remaining matrix effects.[3][9]
-
Modification of Mass Spectrometry Ionization: In some cases, changing the ionization source or mode can reduce matrix effects.[2]
The following sections will delve into detailed troubleshooting and protocols for these strategies.
II. Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues encountered during the analysis of 1-Palmitoyl-3-stearoyl-rac-glycerol.
Issue 1: Low Signal Intensity and Poor Sensitivity
Q: I am observing a much lower signal for my 1-Palmitoyl-3-stearoyl-rac-glycerol standard when I analyze it in a biological matrix compared to a pure solvent. What is the likely cause and how can I fix it?
A: This is a classic symptom of ion suppression. The high concentration of other lipids, particularly phospholipids, in biological matrices can severely suppress the ionization of triglycerides.[5]
Causality: In electrospray ionization (ESI), analytes compete for charge and for access to the droplet surface to be released into the gas phase. Abundant matrix components can outcompete your target analyte, leading to a reduced number of analyte ions reaching the mass analyzer.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal intensity.
Solutions & Protocols:
1. Enhance Sample Preparation to Remove Phospholipids:
Protein precipitation alone is often insufficient for removing phospholipids.[2][8] Consider the following techniques:
-
Liquid-Liquid Extraction (LLE): A Folch or Bligh-Dyer extraction can effectively partition lipids from more polar matrix components. A double LLE, using a highly non-polar solvent like hexane first to remove hydrophobic interferences, can further improve selectivity.[3]
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up samples.
-
Normal-Phase SPE: Can separate lipids into classes.
-
Reversed-Phase SPE: Can remove very polar and non-polar interferences.
-
Mixed-Mode SPE: Combines reversed-phase and ion-exchange mechanisms and can be very effective at removing a wide range of interferences.[8]
-
Phospholipid Depletion Plates/Cartridges: These specialized SPE products use zirconia-coated silica particles to selectively bind and remove phospholipids.[5]
-
Experimental Protocol: Phospholipid Depletion using a Specialized SPE Plate
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing your internal standard. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.[10]
-
Phospholipid Removal: Load the supernatant onto the phospholipid depletion plate.
-
Elution: Apply a vacuum to pull the sample through the plate into a collection plate. The phospholipids are retained on the sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.[10]
Table 1: Comparison of Sample Preparation Techniques on Signal Intensity of a Model Triglyceride
| Sample Preparation Method | Relative Signal Intensity (%) | Phospholipid Removal Efficiency |
| Protein Precipitation Only | 35 | Low |
| Liquid-Liquid Extraction | 75 | Moderate |
| Reversed-Phase SPE | 85 | High |
| Phospholipid Depletion SPE | >95 | Very High |
Data is illustrative and will vary based on the specific analyte and matrix.
2. Optimize Chromatographic Separation:
The goal is to chromatographically separate 1-Palmitoyl-3-stearoyl-rac-glycerol from the bulk of the co-eluting matrix components, especially phospholipids.
-
Column Chemistry: A C18 reversed-phase column is commonly used for triglyceride analysis.[10] Consider a longer column or one with a different stationary phase (e.g., C30) for enhanced separation of lipid species.
-
Gradient Elution: Employ a gradient that effectively separates triglycerides from earlier eluting phospholipids. A typical gradient for lipidomics involves a mobile phase A of acetonitrile/water and a mobile phase B of isopropanol/acetonitrile, both with an additive like ammonium formate.[10]
-
Ultra-High-Performance Liquid Chromatography (UHPLC): The use of UHPLC systems can provide significantly better resolution and narrower peaks, which can help to separate the analyte from interferences.[8]
Issue 2: Poor Reproducibility and Inaccurate Quantification
Q: My quantitative results for 1-Palmitoyl-3-stearoyl-rac-glycerol are highly variable between replicate injections and across different samples. How can I improve the reproducibility and accuracy?
A: This issue is often a direct consequence of inconsistent matrix effects that are not being adequately compensated for. The composition of the matrix can vary significantly from one biological sample to another, leading to different degrees of ion suppression.
Causality: If the matrix effect is not consistent, simply using an external calibration curve will lead to inaccurate results. The key is to use a normalization strategy that accounts for sample-to-sample variations in ionization efficiency.
Troubleshooting Workflow:
Sources
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. iris.unitn.it [iris.unitn.it]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. researchgate.net [researchgate.net]
- 9. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Refining Purification Protocols for 1-Palmitoyl-3-stearoyl-rac-glycerol
Prepared by the Senior Application Scientist Desk
Welcome to the technical support center for 1-Palmitoyl-3-stearoyl-rac-glycerol. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the purification of this specific diacylglycerol. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Section 1: Critical Compound Information & Initial Considerations
Before troubleshooting, it is critical to understand the molecule you are working with. The name "1-Palmitoyl-3-stearoyl-rac-glycerol" specifies a diacylglycerol (DAG), not a triacylglycerol (TAG). It consists of a glycerol backbone where the sn-1 position is esterified with palmitic acid and the sn-3 position with stearic acid, leaving the sn-2 position with a free hydroxyl group.[1][2] This structural feature is the primary determinant of its chemical properties and the challenges associated with its purification.
The most common impurities arise from the synthesis process and include:
-
Starting Materials: Unreacted free fatty acids (palmitic and stearic) and glycerol.
-
Side-Products: Monoacylglycerols (MAGs) and triacylglycerols (TAGs).
-
Isomers: 1,2-diacylglycerol resulting from acyl migration, a common issue in glyceride chemistry.[3]
The goal of any purification protocol is to effectively separate the target 1,3-DAG from these closely related compounds.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My initial purity analysis shows multiple spots on TLC or multiple peaks in HPLC. How can I identify the major contaminants?
Answer: Identifying your contaminants is the first step toward selecting the right purification strategy. A multi-technique approach is most effective.
-
The Causality: Different glyceride classes exhibit distinct polarities. The free hydroxyl group on the glycerol backbone is the primary driver of polarity. Therefore, the order of elution on a normal-phase system like silica will be predictable.
-
Troubleshooting & Identification Strategy:
-
Co-spotting on Thin-Layer Chromatography (TLC): Spot your crude sample alongside commercially available standards for tripalmitin (a TAG), 1,3-dipalmitin (a 1,3-DAG), 1,2-dipalmitin (a 1,2-DAG), monopalmitin (a MAG), and palmitic acid (a free fatty acid, FFA).
-
Elution Order: In a typical normal-phase system (e.g., Hexane:Ethyl Acetate), the least polar compounds elute first. The expected order of retention factor (Rƒ) is: TAGs > 1,3-DAGs ≈ 1,2-DAGs > FFAs > MAGs . Note that 1,2- and 1,3-DAG isomers often have very similar Rƒ values and may be difficult to resolve by TLC alone.
-
HPLC-MS Analysis: For unambiguous identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. It allows you to correlate chromatographic peaks with their specific mass-to-charge ratios, confirming the identity of TAG, DAG, and MAG contaminants.[4]
-
Table 1: Typical TLC Solvent Systems for Glyceride Separation on Silica Gel
| Solvent System (v/v) | Target Separation | Rationale |
| Hexane:Ethyl Acetate (90:10 to 80:20) | Good general-purpose system for resolving TAGs, DAGs, and MAGs. | Adjusting the ethyl acetate ratio allows for fine-tuning the separation based on initial results. |
| Toluene:Ethyl Acetate (95:5) | Improved separation between 1,3- and 1,2-DAG isomers. | Toluene's aromaticity offers different selectivity compared to hexane, sometimes enhancing isomer resolution. |
| Chloroform:Methanol (98:2) | Effective for resolving more polar compounds like MAGs and FFAs from DAGs. | Provides stronger elution for polar species while maintaining good separation. |
Question 2: I am struggling to get good separation using silica gel column chromatography. The fractions are all cross-contaminated. What should I do?
Answer: Poor resolution in column chromatography is a common problem that can be solved by systematically optimizing your method. The similar polarities of glycerides make this a challenging separation.[5]
-
The Causality: Separation on silica gel is based on the differential adsorption of analytes to the stationary phase. Success depends on maximizing the small polarity differences between your target molecule and its impurities.
-
Troubleshooting & Optimization Strategy:
-
Check Column Loading: Do not overload the column. A good rule of thumb is to load no more than 1-2% of the silica gel mass (e.g., 1-2 g of crude product for 100 g of silica). Overloading is a primary cause of poor separation.
-
Optimize the Mobile Phase: Use the TLC data from Question 1 to select an appropriate solvent system. Aim for a solvent system that gives your target compound (1-Palmitoyl-3-stearoyl-rac-glycerol) an Rƒ value of 0.25-0.35 . This provides the optimal balance between retention and elution time.
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Use a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), use a slow, shallow gradient. For example, start with Hexane:Ethyl Acetate (95:5) and gradually increase to (80:20) over many column volumes. This will sharpen peaks and improve the separation between closely eluting compounds.
-
Flow Rate: A slower flow rate increases the interaction time between the compounds and the silica, often leading to better resolution.[6]
-
Question 3: My product won't crystallize, or I get a very low yield and poor purity upon recrystallization. How can I improve this process?
Answer: The crystallization of asymmetric, mixed-chain glycerides is a complex thermodynamic and kinetic process.[7][8] Success often requires patience and empirical testing.
-
The Causality: Crystallization is a purification process where molecules self-assemble into a highly ordered solid lattice. Impurities can disrupt this lattice formation. Furthermore, glycerides can exist in different polymorphic forms (α, β', β), each with different stability and crystallization kinetics.[9][10] The presence of isomeric impurities (like 1,2-DAG) is particularly detrimental as they can co-crystallize with the target 1,3-DAG.
-
Troubleshooting & Optimization Strategy:
-
Start with Purer Material: Crystallization is most effective when the starting material is already >90% pure. Use it as a final polishing step after chromatography.
-
Solvent Selection is Key: The ideal solvent is one in which your compound is sparingly soluble at low temperatures but readily soluble at higher temperatures.
-
Acetone is a widely used and effective solvent for glyceride crystallization.
-
Hexane or Heptane can also be effective, particularly for removing more polar impurities.
-
Binary solvent systems (e.g., Acetone with a small amount of water) can sometimes induce crystallization where a single solvent fails.
-
-
Control the Cooling Rate: Rapid cooling often leads to the formation of unstable polymorphic forms or traps impurities. A slow, controlled cooling process (e.g., 1-2°C per hour) is crucial for growing large, pure crystals of the most stable form.[9]
-
Utilize Seeding: If you have a small amount of high-purity material, add a single seed crystal to the supersaturated solution to initiate controlled crystal growth.
-
Consider Fractional Crystallization: This technique involves a series of crystallization steps at different temperatures to sequentially remove impurities based on their differential solubilities.
-
Section 3: Standardized Purification & Analytical Protocols
These protocols provide detailed, step-by-step methodologies for key workflows.
Protocol 1: Purity Analysis by HPLC with Charged Aerosol Detector (CAD)
This method is ideal for the quantitative analysis of lipids, which lack a UV chromophore.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column heater, and a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
Column: A C18 reversed-phase column (e.g., 150 mm length, 4.6 mm internal diameter, 2.7 µm particle size) is suitable.
-
Mobile Phase A: Acetonitrile/Water (60:40).
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10).
-
Gradient Elution:
-
Time 0-2 min: 30% B
-
Time 2-15 min: Ramp linearly from 30% B to 100% B
-
Time 15-20 min: Hold at 100% B
-
Time 20-22 min: Return to 30% B
-
Time 22-27 min: Re-equilibrate at 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in Chloroform:Methanol (1:1) at a concentration of approximately 1 mg/mL.
Protocol 2: Bench-Scale Purification by Silica Gel Column Chromatography
This protocol is designed to enrich the 1,3-DAG from a crude synthetic mixture.
-
Preparation: Dry-pack a glass column with silica gel (60 Å, 230-400 mesh). The amount of silica should be 50-100 times the mass of your crude product.
-
Sample Loading: Dissolve your crude product in a minimal amount of a non-polar solvent like dichloromethane or toluene. In a separate flask, take a small amount of silica gel and add your dissolved sample to it, then evaporate the solvent completely. This "dry loading" method results in better separation than loading a liquid sample. Carefully add the silica-adsorbed sample to the top of the column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., Hexane:Ethyl Acetate 95:5).
-
Gradient: Gradually and slowly increase the polarity of the mobile phase. For example, collect 20 fractions of 100 mL each, increasing the ethyl acetate percentage by 1% every 2 fractions.
-
Fraction Analysis: Analyze each fraction (or every other fraction) by TLC to identify which ones contain your pure product.
-
Pooling and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: High-Purity Recrystallization from Acetone
This protocol is for the final purification step of chromatography-enriched PSrG.
-
Dissolution: In a clean Erlenmeyer flask, add the enriched PSrG product. Add a minimal amount of warm acetone (approx. 40-50°C) with gentle swirling until the solid is completely dissolved. Do not overheat.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a quick gravity filtration of the hot solution to remove them.
-
Slow Cooling: Cover the flask loosely (e.g., with a watch glass) and place it in an insulated container (like a dewar flask or a styrofoam box) to allow it to cool to room temperature as slowly as possible over several hours.
-
Low-Temperature Crystallization: Once at room temperature, transfer the flask to a 4°C refrigerator and leave it undisturbed for 12-24 hours to maximize crystal formation.
-
Crystal Isolation: Isolate the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals sparingly with a small amount of ice-cold acetone to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Section 4: Visual Workflows & Logic Diagrams
These diagrams illustrate the logical flow of the troubleshooting and purification processes.
Caption: Standard multi-step workflow for purifying PSrG.
Section 5: References
-
US Patent US4797233A, "Process for separating mono-, di- and triglycerides," Google Patents.
-
Schmidts, T., Schöll, I., & Runkel, F. (2012). Investigating the Principles of Recrystallization from Glyceride Melts. Pharmaceutical development and technology, 18(4), 844-51. [Link]
-
Jahvani, M., Marangoni, A. G., & Rousseau, D. (2018). Crystallization of model fat blends containing symmetric and asymmetric monounsaturated triacylglycerols. Food Research International, 107, 447-456. [Link]
-
Vereecken, J., Foubert, I., Smith, K. W., & Dewettinck, K. (2009). Influence of Monounsaturated Triglycerides on the Crystallization Pathway of Fully Saturated Triglycerides. Crystal Growth & Design, 9(4), 1926-1935. [Link]
-
Ollivon, M., et al. (2017). Systematic Investigation of Co-Crystallization Properties in Binary and Ternary Mixtures of Triacylglycerols Containing Palmitic and Oleic Acids in Relation with Palm Oil Dry Fractionation. Molecules, 22(3), 461. [Link]
-
Rathnayake, W. S. U., & Rousseau, D. (2022). Polymorphism of a Highly Asymmetrical Triacylglycerol in Milk Fat: 1-Butyryl 2-Stearoyl 3-Palmitoyl-glycerol. Crystal Growth & Design, 22(10), 6138-6146. [Link]
-
Privett, O. S., & Blank, M. L. (1961). A new method for the analysis of component mono-, di-, and triglycerides. Journal of Lipid Research, 2(1), 37-44. [Link]
-
US Patent CA1333909C, "Process for the recovery of monoglycerides and diglycerides from a mixture containing mono-,di- and triglycerides," Google Patents.
-
Man, Y. C., & Haryati, T. (1997). Glycerolysis of Fats and Methyl Esters. Journal of the American Oil Chemists' Society, 74(4), 425-430. [Link]
-
Li, B., et al. (2013). Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids. Lipids in Health and Disease, 12, 159. [Link]
-
Han, M., et al. (2019). Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process. Frontiers in Chemistry, 7, 776. [Link]
-
Holčapek, M., et al. (2003). An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts. Analytical Chemistry, 75(21), 5776-5784. [Link]
-
Cenmed Enterprises. 1-Palmitoyl-3-stearoyl-rac-glycerol Product Page. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. cenmed.com [cenmed.com]
- 3. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4797233A - Process for separating mono-, di- and triglycerides - Google Patents [patents.google.com]
- 6. Troubleshooting Purification Methods [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Investigating the Principles of Recrystallization from Glyceride Melts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Researcher's Comparative Guide to 1-Palmitoyl-3-stearoyl-rac-glycerol and Other Diacylglycerols
For researchers, scientists, and drug development professionals navigating the complex landscape of lipid excipients and signaling molecules, a nuanced understanding of diacylglycerols (DAGs) is paramount. This guide offers an in-depth, objective comparison of 1-Palmitoyl-3-stearoyl-rac-glycerol (1,3-PS) with other key diacylglycerols, supported by experimental data to inform your selection for applications ranging from drug delivery systems to fundamental cell signaling studies.
Introduction to Diacylglycerols: More Than Just a Lipid Backbone
Diacylglycerols are glycerides composed of a glycerol molecule esterified to two fatty acid chains. Their structural diversity, arising from the nature and position of the fatty acid chains, dictates their physicochemical properties and biological functions. They exist as two primary positional isomers: 1,2-diacyl-sn-glycerols and 1,3-diacyl-rac-glycerols. The 1,2-isomers are well-established as second messengers in cellular signaling, most notably through the activation of Protein Kinase C (PKC).[1] In contrast, 1,3-diacylglycerols are generally considered biologically less active in this context but are gaining significant attention for their unique physical properties, making them valuable components in pharmaceutical formulations.[2]
This guide will focus on 1-Palmitoyl-3-stearoyl-rac-glycerol, a mixed-chain saturated 1,3-diacylglycerol, and compare it against its symmetric counterparts, 1,3-dipalmitoyl-glycerol (1,3-PP) and 1,3-distearoyl-glycerol (1,3-SS), as well as the 1,2-isomer, 1-stearoyl-2-palmitoyl-rac-glycerol (1,2-SP).
Physicochemical Properties: A Comparative Analysis
The choice of a diacylglycerol for a specific application, particularly in drug delivery, is heavily influenced by its physical characteristics. Properties such as melting point, crystal structure, and solubility are critical determinants of the stability, drug-loading capacity, and release profile of a formulation.
Thermal Behavior and Crystal Structure
Differential Scanning Calorimetry (DSC) is a powerful technique to characterize the thermal properties of lipids, including their melting point and polymorphic behavior. The melting point of a diacylglycerol is a key parameter, influencing the physical state of a lipid-based formulation at physiological and storage temperatures.
dot
Caption: Generalized diacylglycerol signaling pathway.
Table 1: Physicochemical Properties of Selected Diacylglycerols
| Diacylglycerol | Abbreviation | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| 1-Palmitoyl-3-stearoyl-rac-glycerol | 1,3-PS | 597.0[4] | Solid at room temp.[3] | DMF: 20 mg/ml, DMSO: 30 mg/ml, Ethanol: 0.25 mg/ml, PBS (pH 7.2): 0.7 mg/ml[4] |
| 1,3-Dipalmitoyl-glycerol | 1,3-PP | 568.9 | 73-74[5] | Data not available |
| 1,3-Distearoyl-glycerol | 1,3-SS | 625.1 | Data not available | Data not available |
| 1-Stearoyl-2-palmitoyl-rac-glycerol | 1,2-SP | 597.0 | Data not available | Data not available |
Solubility and Stability
The solubility of a diacylglycerol in various solvents is a crucial consideration during formulation development. As indicated in Table 1, 1,3-PS exhibits good solubility in organic solvents like DMF and DMSO, but limited solubility in aqueous buffers like PBS.[4] This hydrophobic nature is a key attribute for its use in lipid-based drug delivery systems.
The oxidative stability of lipids is a critical factor for the shelf-life of pharmaceutical formulations. Generally, saturated lipids like 1,3-PS are more stable to oxidation than their unsaturated counterparts.[7] However, comparative studies have shown that diacylglycerol oils can be more susceptible to oxidation than triacylglycerol oils, a factor that should be considered in formulation design and storage.[7][8]
Biological Activity: The Role of Isomerism in PKC Activation
The biological activity of diacylglycerols is most famously linked to their ability to activate Protein Kinase C (PKC), a family of enzymes involved in a multitude of cellular processes. A critical determinant of this activity is the stereochemistry of the diacylglycerol. The biologically active isomers are the 1,2-sn-diglycerides.[1]
The activation of PKC by 1,2-diacylglycerols is a stereospecific process. For instance, 1,3-dipalmitoyl glycerol has been shown to activate PKCα in vitro with an activation constant (Ka) of 3.8 μM. While a specific Ka for 1-Palmitoyl-3-stearoyl-rac-glycerol is not available, its structural similarity as a 1,3-diacylglycerol suggests it would be a significantly weaker activator of PKC compared to its 1,2-isomer counterparts. This lower biological activity in the context of cell signaling can be advantageous in drug delivery applications where the excipient should be inert and not interfere with cellular pathways.
Applications in Drug Delivery
The unique physicochemical properties of 1,3-diacylglycerols make them attractive candidates for the formulation of lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).
dot```dot graph TD { subgraph "Preparation of Diacylglycerol-based SLNs" A[Melted Lipid Phase (Diacylglycerol + Drug)] --> C{Hot Aqueous Surfactant Solution}; C --> D{High-Shear Homogenization}; D --> E{Hot Oil-in-Water Emulsion}; E --> F{Cooling and Crystallization}; F --> G[Solid Lipid Nanoparticles (SLNs)]; end
}
Caption: Decision tree for selecting a diacylglycerol.
Experimental Protocols
To facilitate your own comparative studies, detailed protocols for Differential Scanning Calorimetry and an in vitro Protein Kinase C activity assay are provided below.
Protocol 1: Differential Scanning Calorimetry (DSC) for Thermal Analysis of Diacylglycerols
Objective: To determine the melting point and phase transition behavior of diacylglycerols.
Materials:
-
Differential Scanning Calorimeter
-
Aluminum DSC pans and lids
-
Microbalance
-
Diacylglycerol samples (1,3-PS, 1,3-PP, 1,3-SS, etc.)
Procedure:
-
Accurately weigh 2-5 mg of the diacylglycerol sample into an aluminum DSC pan.
-
Hermetically seal the pan with a lid.
-
Prepare an empty sealed pan as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25°C).
-
Heat the sample at a controlled rate (e.g., 5°C/min) to a temperature well above the expected melting point (e.g., 100°C).
-
Cool the sample back to the starting temperature at the same rate.
-
Perform a second heating scan to observe any changes in the thermal behavior due to the thermal history.
-
Analyze the resulting thermogram to determine the onset temperature, peak temperature (melting point), and enthalpy of fusion.
Protocol 2: In Vitro Protein Kinase C (PKC) Activity Assay
Objective: To compare the ability of different diacylglycerols to activate PKC.
Materials:
-
Purified PKC isoform (e.g., PKCα)
-
PKC substrate peptide (e.g., a fluorescently labeled peptide)
-
Phosphatidylserine (PS)
-
Diacylglycerol samples to be tested
-
ATP
-
Assay buffer (e.g., HEPES buffer containing MgCl₂, CaCl₂)
-
Microplate reader capable of detecting fluorescence or radioactivity
Procedure:
-
Prepare lipid vesicles by co-sonication of phosphatidylserine and the diacylglycerol to be tested in the assay buffer. A typical molar ratio would be 8:2 PS:DAG.
-
In a microplate well, combine the PKC enzyme, the lipid vesicles, and the PKC substrate peptide.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 15-30 minutes).
-
Stop the reaction (e.g., by adding a chelating agent like EDTA).
-
Measure the phosphorylation of the substrate peptide using a microplate reader.
-
Perform the assay with varying concentrations of the diacylglycerol to determine the activation constant (Ka).
Conclusion
1-Palmitoyl-3-stearoyl-rac-glycerol presents a compelling option for formulation scientists due to its solid nature at room temperature, good solubility in organic solvents, and expectedly low biological activity in terms of PKC activation. Its mixed-chain structure may offer advantages in drug loading within lipid-based nanoparticles by creating a less ordered crystalline matrix.
Compared to its symmetric counterparts, 1,3-dipalmitoyl-glycerol and 1,3-distearoyl-glycerol, 1,3-PS provides a unique thermal profile that could be beneficial for specific formulation requirements. The choice between these diacylglycerols will ultimately depend on the desired physicochemical properties of the final drug product, including the required melting point, drug loading capacity, and release profile.
This guide provides a framework for understanding and comparing these important excipients. Further experimental investigation using the provided protocols will enable researchers to make informed decisions for their specific applications.
References
[9]Ternary Phase Behavior of 1,3-Dipalmitoyl-2-linoleoylglycerol (PLP), 1-Palmitoyl-2-linoleoyl-3-stearoyl-rac-glycerol (PLS), and 1,3-Distearoyl-2-linoleoylglycerol (SLS): Minor TAG Species of Vegetable Fats and Oils. Crystal Growth & Design. [URL: https://pubs.acs.org/doi/10.1021/acs.cgd.2c00609] [3]1-palmitoyl-3-stearoyl-rac-glycerol*(C16:0/C18:0). CymitQuimica. [URL: https://www.cymitquimica.com/cas/17708-08-6] [4]1-Palmitoyl-3-Stearoyl-rac-glycerol. Cayman Chemical. [URL: https://www.caymanchem.com/product/26975/1-palmitoyl-3-stearoyl-rac-glycerol] [2]Study On The Preparation And Performance Of 1,3-Diacylglycerol Based Solid Lipid Nanoparticles. Globe Thesis. [URL: https://globethesis.com/v/2381330578464563.html] [10]1-Palmitoyl-2-stearoyl-3-stearoyl-glycerol | C55H106O6. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/99647664] [11]1-PALMITOYL-2-OLEOYL-3-STEAROYL-RAC-GLYCEROL | 2190-27-4. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6110834.htm] [12]1-Palmitoyl-2-linoleoyl-3-stearoyl-rac-glycerol (Synonyms: 1-Palmitin-2-linolein-3-stearin). MedChemExpress. [URL: https://www.medchemexpress.com/1-palmitoyl-2-linoleoyl-3-stearoyl-rac-glycerol.html] [7]Relative oxidative stability of diacylglycerol and triacylglycerol oils. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25648831/] The binary phase behavior of 1, 3-dipalmitoyl-2-stearoyl-sn-glycerol and 1, 2-dipalmitoyl-3-stearoyl-sn-glycerol. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16515431/] [13]Development and Evaluation of Lipid-Based Formulations for Liver Cancer: A Comparative Study of Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers. Avestia Publishing. [URL: https://avestia.com/IJTAN_Proceedings/2023/IJTAN_103.pdf] The impact of saturated monoacylglycerols on the oxidative stability of Canola oil under various time/temperature conditions. Grasas y Aceites. [URL: https://grasasyaceites.revistas.csic.es/index.php/grasasyaceites/article/view/1780] [14]Evaluation of the drug loading capacity of different lipid nanoparticle dispersions by passive... PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28315731/] [8]Oxidative stability of diacylglycerol oil and butter blends containing diacylglycerols. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Oxidative-stability-of-diacylglycerol-oil-and-Mu-J%C3%B8rgensen/66736b7017684d08a54832594611681283d58282] [15]A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8293701/] [16]1-Palmitoyl-2-oleoyl-3-stearoylglycerol | C55H104O6. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11366450] [17]Protocol for determining the regulation of lipid kinases and changes in phospholipids in vitro. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8600201/] The impact of saturated monoacylglycerols on the oxidative stability of Canola oil under various time/temperature conditions. Grasas y Aceites. [URL: https://grasasyaceites.revistas.csic.es/index.php/grasasyaceites/article/view/1780/2117] [18]A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5928384/] [19]Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers: A Comparative Review. MDPI. [URL: https://www.mdpi.com/1999-4923/12/3/277] [20]X-ray diffraction patterns of 1-butyryl 2-stearoyl 3-palmitoyl-glycerol... ResearchGate. [URL: https://www.researchgate.net/figure/X-ray-diffraction-patterns-of-1-butyryl-2-stearoyl-3-palmitoyl-glycerol-at-different_fig3_338603673] [21]1-Palmitoyl-2-stearoyl-3-oleoyl-rac-glycerol (1-Palmitin-2-stearin-3-olein). MedChemExpress. [URL: https://www.medchemexpress.com/1-palmitoyl-2-stearoyl-3-oleoyl-rac-glycerol.html] [22]Comparison of the drug release profiles of the lipid discs containing... ResearchGate. [URL: https://www.researchgate.net/figure/Comparison-of-the-drug-release-profiles-of-the-lipid-discs-containing-different-drug_fig9_344199738] [23]1-Palmitoyl-2-Linoleoyl-3-Stearoyl-rac-glycerol. Cayman Chemical. [URL: https://www.caymanchem.com/product/27068/1-palmitoyl-2-linoleoyl-3-stearoyl-rac-glycerol] [24]Evaluation of the Oxidative Stability of Emulsifiers of an Acylglicerol Origin. MDPI. [URL: https://www.mdpi.com/2304-8158/11/20/3205] [25]Activation of protein kinase C alpha by lipid mixtures containing different proportions of diacylglycerols. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11485558/] [26]1-Palmitoyl-2-Oleoyl-3-Stearoyl-rac-glycerol. Cayman Chemical. [URL: https://www.caymanchem.com/product/27067] [27]Regulation of Protein Kinase C Activity by Lipids. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3900171/] [28]Lipid Matrix | Tablet Microstructure | Sustained-release | Dissolution | X-ray Micro Computed Tomography. Indian Journal of Pharmaceutical Sciences. [URL: https://www.ijpsonline.com/articles/lipid-matrix--tablet-microstructure--sustainedrelease--dissolution--xray-micro-computed-tomography-a-review.html] [29]1,3-Distearoyl-2-Palmitoyl Glycerol. Cayman Chemical. [URL: https://www.caymanchem.com/product/26989/1-3-distearoyl-2-palmitoyl-glycerol] [30]Identification of Protein Kinase C Activation as a Novel Mechanism for RGS2 Protein Upregulation through Phenotypic Screening of Natural Product Extracts. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4277022/] [31]1-Palmitoyl-2-Stearoyl-3-Butyryl-rac-glycerol. Biomol. [URL: https://www.biomol.com/products/cayman-chemical/26842] [32]Kinetic analysis of nonisothermal differential scanning calorimetry of 1,3-dipalmitoyl-2-oleoylglycerol. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15826056/] [33]Release characteristics of gliclazide in a matrix system. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7801815/] [1]1-Palmitoyl-3-stearoyl-sn-glycerol | C37H72O5. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/91870182] [34]1,3-Dipalmitoyl-2-Stearoyl Glycerol. Cayman Chemical. [URL: https://www.caymanchem.com/product/26989] [35]Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. IJCRT.org. [URL: https://ijcrt.org/papers/IJCRT24A5260.pdf] [36]Synchrotron Radiation X-ray Diffraction Study of Liquid Crystal Formation and Polymorphic Crystallization of SOS (sn-1,3-Distearoyl-2-oleoyl Glycerol). Sci-Hub. [URL: https://sci-hub.se/10.1007/s11746-003-0857-y] [5]1,3-Dipalmitin | C35H68O5. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/68149] [37]Comparison of the In Vitro Drug Release Methods for the Selection of Test Conditions to Characterize Solid Lipid Microparticles. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9962088/] 1-Palmitoyl-2-Stearoyl-3-Oleoyl-rac-glycerol. TargetMol. [URL: https://www.targetmol.com/product/1-Palmitoyl-2-stearoyl-3-oleoyl-rac-glycerol-2190-28-5.html]
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A Comparative Guide to 1-Palmitoyl-3-stearoyl-rac-glycerol vs. 1,2-distearoyl-rac-glycerol in Enzyme Assays
For researchers, scientists, and drug development professionals navigating the nuanced world of lipid-based enzyme assays, the choice of substrate or activator is paramount. The subtle yet critical differences between lipid isomers can profoundly impact experimental outcomes. This guide provides an in-depth technical comparison of two structurally distinct diacylglycerols (DAGs): 1-Palmitoyl-3-stearoyl-rac-glycerol and 1,2-distearoyl-rac-glycerol, elucidating their differential performance in key enzyme assays and providing the rationale for selecting the appropriate molecule for your research needs.
Unveiling the Isomers: A Structural and Functional Dichotomy
At the heart of their differential utility lies their isomeric structure. 1-Palmitoyl-3-stearoyl-rac-glycerol is a 1,3-diacylglycerol, with fatty acid chains esterified to the outer sn-1 and sn-3 positions of the glycerol backbone, leaving the central sn-2 hydroxyl group free. In contrast, 1,2-distearoyl-rac-glycerol is a 1,2-diacylglycerol, with fatty acids at the sn-1 and sn-2 positions, and a free hydroxyl group at the sn-3 position. This seemingly minor variance in acyl chain position dictates their biological activity and suitability for specific enzyme assays.
1,2-Diacylglycerols , such as 1,2-distearoyl-rac-glycerol, are potent second messengers in cellular signaling pathways. Their key role is the activation of Protein Kinase C (PKC) isozymes, which is a cornerstone of their application in many enzyme assays.[1][2] The stereospecific nature of the PKC C1 domain's binding pocket preferentially recognizes the sn-1,2-diacylglycerol conformation.[1]
1,3-Diacylglycerols , including 1-Palmitoyl-3-stearoyl-rac-glycerol, do not typically activate PKC and are considered biologically inactive in this signaling context.[1][3] However, they serve as crucial substrates for other classes of enzymes, particularly certain lipases and diacylglycerol acyltransferases (DGATs).[4]
Physicochemical Properties at a Glance
A summary of the key physicochemical properties of these two diacylglycerols is presented below. These properties, such as melting point and solubility, are critical for designing effective assay conditions, particularly for ensuring proper substrate presentation in aqueous environments, often through the use of mixed micelles.
| Property | 1-Palmitoyl-3-stearoyl-rac-glycerol | 1,2-distearoyl-rac-glycerol |
| Synonyms | DG(16:0/0:0/18:0), 1-Palmitin-3-Stearin | DL-α,β-Distearin |
| Molecular Formula | C37H72O5 | C39H76O5 |
| Molecular Weight | 597.0 g/mol | 625.0 g/mol |
| Appearance | White to off-white solid or waxy substance | White crystalline powder |
| Solubility | Insoluble in water, soluble in organic solvents | Practically insoluble in water, soluble in methylene chloride, partly soluble in hot ethanol |
Performance in Key Enzyme Assays: A Tale of Two Isomers
The choice between 1-Palmitoyl-3-stearoyl-rac-glycerol and 1,2-distearoyl-rac-glycerol is fundamentally dictated by the enzyme of interest.
Protein Kinase C (PKC) Activation Assays
1,2-distearoyl-rac-glycerol is the clear choice for PKC activation assays. As a sn-1,2-diacylglycerol, it mimics the endogenous signaling molecule that allosterically activates conventional and novel PKC isoforms.[1][2] The activation mechanism involves the binding of the 1,2-DAG to the C1 domain of PKC, which stabilizes the enzyme's active conformation at the cell membrane.[1]
1-Palmitoyl-3-stearoyl-rac-glycerol is largely ineffective as a PKC activator. Its 1,3-diacyl structure does not fit into the binding pocket of the PKC C1 domain, rendering it unsuitable for assays designed to measure PKC activation.[1][3]
Experimental Causality: The high specificity of PKC for the sn-1,2-DAG structure is a critical validation point in signaling research. Using a 1,3-DAG as a negative control can powerfully demonstrate the specificity of an observed effect to the canonical PKC signaling pathway.
Lipase Activity Assays
The suitability of each DAG isomer for lipase assays depends on the specific lipase's regioselectivity.
1-Palmitoyl-3-stearoyl-rac-glycerol is an excellent substrate for sn-1,3-specific lipases. Many microbial and some mammalian lipases exhibit this specificity, preferentially hydrolyzing ester bonds at the outer positions of the glycerol backbone.[5][6][7] Therefore, 1,3-DAGs are ideal for characterizing the activity of these enzymes.
1,2-distearoyl-rac-glycerol can be a substrate for non-specific lipases or lipases with sn-1 or sn-2 specificity. However, its use can be more complex to interpret due to the potential for acyl migration, where the fatty acid at the sn-2 position can move to the sn-3 position, creating a 1,3-DAG. This can be a confounding factor in kinetic studies.
Experimental Causality: When studying a novel lipase, assaying its activity against both 1,2- and 1,3-diacylglycerols can be a powerful method to determine its regioselectivity. A significantly higher rate of hydrolysis with the 1,3-DAG would strongly suggest sn-1,3-specificity.
Diacylglycerol Acyltransferase (DGAT) Assays
Both isomers can serve as substrates for DGAT enzymes, which catalyze the final step in triglyceride synthesis. However, different DGAT isoforms may exhibit preferences.
Both 1-Palmitoyl-3-stearoyl-rac-glycerol and 1,2-distearoyl-rac-glycerol are substrates for DGATs. Studies have shown that both DGAT1 and DGAT2 can acylate both sn-1,2 and sn-1,3 DAGs, although with varying efficiencies.[4] DGAT1, for instance, has been shown to be more effective at acylating sn-1,2 DAGs compared to sn-1,3 DAGs.[4]
Experimental Causality: The choice of DAG isomer in a DGAT assay can be used to probe the substrate preferences of different DGAT isoforms or to investigate the metabolic fate of different DAG pools within the cell.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and provide a framework for obtaining reliable and reproducible data.
Protocol 1: Protein Kinase C (PKC) Activity Assay Using a Mixed Micellar System
This protocol describes a common method for assessing PKC activation by 1,2-distearoyl-rac-glycerol. The use of mixed micelles provides a consistent and reproducible way to present the lipid activator to the enzyme in an aqueous environment.[8][9]
Materials:
-
Purified PKC
-
1,2-distearoyl-rac-glycerol
-
1-Palmitoyl-3-stearoyl-rac-glycerol (as a negative control)
-
Phosphatidylserine (PS)
-
Triton X-100
-
ATP, [γ-³²P]ATP
-
Histone H1 (or other PKC substrate)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)
-
Stopping solution (e.g., 75 mM H₃PO₄)
-
P81 phosphocellulose paper
Procedure:
-
Prepare Mixed Micelles:
-
In a glass tube, mix Triton X-100, phosphatidylserine, and the diacylglycerol (either 1,2-distearoyl-rac-glycerol or the 1,3-isomer) in chloroform.
-
Evaporate the chloroform under a stream of nitrogen to form a thin lipid film.
-
Resuspend the lipid film in assay buffer by vortexing to form mixed micelles.
-
-
Enzyme Reaction:
-
In a reaction tube, combine the assay buffer, histone H1, and the prepared mixed micelles.
-
Initiate the reaction by adding purified PKC and [γ-³²P]ATP.
-
Incubate at 30°C for a defined period (e.g., 10 minutes).
-
-
Stop Reaction and Quantify:
-
Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively with stopping solution to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Protocol 2: Lipase Activity Assay Using a Fluorescent Substrate Analog
This protocol outlines a continuous fluorescent assay for measuring the activity of a lipase that is expected to hydrolyze 1-Palmitoyl-3-stearoyl-rac-glycerol. A fluorescently labeled fatty acid can be incorporated into the diacylglycerol for detection.
Materials:
-
Purified lipase
-
1-Palmitoyl-3-(NBD-stearoyl)-rac-glycerol (fluorescent substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM CaCl₂)
-
Bovine serum albumin (BSA, to sequester released fatty acids)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of the fluorescent diacylglycerol in an appropriate organic solvent (e.g., DMSO).
-
Dilute the stock solution into the assay buffer containing BSA to the desired final concentration.
-
-
Enzyme Reaction:
-
Add the substrate solution to the wells of a 96-well black microplate.
-
Initiate the reaction by adding the purified lipase.
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
-
Data Acquisition:
-
Monitor the increase in fluorescence over time. The hydrolysis of the NBD-stearoyl chain and its subsequent partitioning into the aqueous phase or binding to BSA results in a change in fluorescence.
-
Calculate the initial reaction velocity from the linear portion of the fluorescence versus time plot.
-
Conclusion: Making an Informed Choice
The selection between 1-Palmitoyl-3-stearoyl-rac-glycerol and 1,2-distearoyl-rac-glycerol is not a matter of one being superior to the other, but rather a question of aligning the right tool with the specific scientific question.
-
For studying signal transduction pathways involving Protein Kinase C, 1,2-distearoyl-rac-glycerol is the indispensable activator. Its structural mimicry of the endogenous second messenger ensures biologically relevant results.
-
For characterizing the activity and regioselectivity of many lipases, 1-Palmitoyl-3-stearoyl-rac-glycerol serves as an ideal substrate. Its 1,3-diacyl structure is specifically recognized by a large class of these hydrolytic enzymes.
-
For investigating triglyceride biosynthesis, both isomers can be valuable tools to probe the substrate specificities of diacylglycerol acyltransferases.
By understanding the fundamental structural and functional differences between these diacylglycerol isomers and employing robust, self-validating assay protocols, researchers can ensure the scientific integrity of their findings and accelerate their research and development efforts.
References
- Goñi, F. M., & Alonso, A. (2000). Diacylglycerols as activators of protein kinase C (Review). Molecular Membrane Biology, 17(2), 61-70.
- Hannun, Y. A., Loomis, C. R., & Bell, R. M. (1986). Specificity and mechanism of protein kinase C activation by sn-1,2-diacylglycerols. Proceedings of the National Academy of Sciences, 83(4), 921-925.
- Walsh, J. P., & Bell, R. M. (1986). sn-1,2-Diacylglycerol kinase of Escherichia coli. Mixed micellar analysis of the phospholipid cofactor requirement and divalent cation dependence. The Journal of biological chemistry, 261(14), 6239–6247.
- Guo, Z., et al. (2020). Relationship analysis between lipase activity and sn-1,3 specificity. Food Chemistry, 310, 125835.
- Priji, P., et al. (2016). Microbial lipases − properties and applications. Journal of Microbiology and Biotechnology, 26(1), 1-13.
- Sarmah, B., et al. (2018). Microbial lipases and their industrial applications: a comprehensive review.
- Chen, G., & Stone, S. J. (2022). Acyl-CoA:diacylglycerol acyltransferase. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1867(8), 159178.
- Newton, A. C. (2001). Diacylglycerol. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven.
- Kamal, M. Z., et al. (2020). Main Structural Targets for Engineering Lipase Substrate Specificity.
- Cabral, J. M., & Dennis, E. A. (1991). Activation of protein kinase C by oxidized diacylglycerols. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1081(3), 273-278.
- Dibble, A. R., et al. (1996). Activation of Protein Kinase C by Coexisting Diacylglycerol-Enriched and Diacylglycerol-Poor Lipid Domains. Biochemistry, 35(5), 1334-1343.
- Jones, D. R., & Dennis, E. A. (1993). Diacylglycerol partitioning and mixing in detergent micelles: relevance to enzyme kinetics. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1168(2), 149-156.
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Cell Biolabs, Inc. (n.d.). DAG Kinase Activity Assay Kit. Retrieved from [Link]
- Eichmann, T. O., et al. (2012). Studies on the Substrate and Stereo/Regioselectivity of Adipose Triglyceride Lipase, Hormone-sensitive Lipase, and Diacylglycerol-O-acyltransferases. The Journal of biological chemistry, 287(49), 41446–41457.
- Fernandez-Lorente, G., et al. (2017). Studies of substrate specificities of lipases from different sources.
- Hannun, Y. A., Loomis, C. R., & Bell, R. M. (1986). Protein kinase C activation in mixed micelles. Mechanistic implications of phospholipid, diacylglycerol, and calcium interdependencies. The Journal of biological chemistry, 261(16), 7184–7190.
- Raben, D. M., et al. (2017). Measuring Diacylglycerol Kinase-θ Activity and Binding. Methods in enzymology, 583, 231–253.
- Grbavac, F., & Eichmann, T. O. (2016). DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling. Biological Chemistry, 397(11), 1117-1132.
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Cell Biolabs, Inc. (n.d.). DAG (Diacylglycerol) Assay Kit. Retrieved from [Link]
- de Haas, G. H., et al. (1965). PRELIMINARY NOTES Positional specific hydrolysis of phospholipids by pancreatic iipase. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 106(3), 638-640.
- Lee, J. H., et al. (2018). Optimization of 1(3)-Palmitoyl-2-Oleoyl-3(1)-Stearoyl Glycerol Produced via Lipase-catalyzed Esterification Using the Response Surface Methodology. Food science and biotechnology, 27(4), 1033–1040.
- Kim, B. H., et al. (2022).
- Yang, Y., et al. (2018). 195 Comparison of 1,3-diacylglycerol and 1,2-diacylglycerol as exogenous emulsifiers on growth performance and nutrient digestibility in growing pigs. Journal of Animal Science, 96(suppl_3), 96-97.
- Xu, X., et al. (2020). Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol. Foods, 9(10), 1369.
- Bates, P. D., & Browse, J. (2012). The Significance of Different Diacylgycerol Synthesis Pathways on Plant Oil Composition and Bioengineering. Frontiers in plant science, 3, 147.
- Sharma, S., & Padhy, B. (2023). Biochemistry, Lipase. In StatPearls.
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A Comprehensive Guide to the Validation of 1-Palmitoyl-3-stearoyl-rac-glycerol as a Lipid Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of lipidomics and pharmaceutical development, the accuracy and reliability of quantitative analysis are paramount. The choice of an appropriate internal or external standard is a critical determinant of data quality. This guide provides an in-depth validation of 1-Palmitoyl-3-stearoyl-rac-glycerol (PS-rac-G), a diacylglycerol, as a lipid standard. We will objectively compare its performance against other common alternatives and provide detailed experimental protocols to support its validation.
Introduction: The Critical Role of Lipid Standards
Lipid standards are essential for the accurate quantification of lipids in complex biological matrices. They are used to calibrate instrument response and to correct for variations in sample preparation and analysis. An ideal lipid standard should be of high purity, stable under storage and analytical conditions, and structurally similar to the analytes of interest. 1-Palmitoyl-3-stearoyl-rac-glycerol is a diacylglycerol that has been identified in various natural sources, including palm-based oils, wheat bran, and brewer's spent grain extracts.[1] Its well-defined structure, composed of two common saturated fatty acids, palmitic acid (16:0) and stearic acid (18:0), makes it a potential candidate as a lipid standard for the quantification of diacylglycerols and other neutral lipids.
Physicochemical Properties of 1-Palmitoyl-3-stearoyl-rac-glycerol
A thorough understanding of the physicochemical properties of a potential standard is the first step in its validation.
| Property | Value | Source |
| Chemical Formula | C37H72O5 | [1] |
| Molecular Weight | 597.0 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in organic solvents such as DMF and DMSO. Sparingly soluble in ethanol and PBS (pH 7.2). | [1] |
| Storage Conditions | Recommended storage at -20°C for long-term stability. | [3] |
Comparative Analysis with Alternative Lipid Standards
The suitability of PS-rac-G as a standard is best understood in the context of other commonly used lipid standards. Here, we compare it with Tristearin (a triacylglycerol) and 1,2-Dipalmitoyl-3-stearoyl-rac-glycerol (a triacylglycerol with a different fatty acid composition).
| Feature | 1-Palmitoyl-3-stearoyl-rac-glycerol (Diacylglycerol) | Tristearin (Triacylglycerol) | 1,2-Dipalmitoyl-3-stearoyl-rac-glycerol (Triacylglycerol) |
| Lipid Class | Diacylglycerol | Triacylglycerol | Triacylglycerol |
| Fatty Acid Composition | Palmitic Acid (16:0), Stearic Acid (18:0) | Stearic Acid (18:0) | Palmitic Acid (16:0), Stearic Acid (18:0) |
| Purity (Typical) | ≥98% | ≥99% | ≥98% |
| Primary Application | Quantification of diacylglycerols and neutral lipids. | Quantification of triacylglycerols. | Quantification of triacylglycerols. |
| Chromatographic Behavior | Elutes earlier than triacylglycerols in reversed-phase HPLC. | Elutes later than diacylglycerols in reversed-phase HPLC due to higher hydrophobicity. | Elutes later than diacylglycerols in reversed-phase HPLC. |
| Ionization Efficiency (MS) | Generally good, can be analyzed as various adducts. | Similar to other triacylglycerols. | Similar to other triacylglycerols. |
Experimental Validation Protocols
A rigorous validation of a lipid standard involves the assessment of its purity, stability, and isomeric integrity. The following protocols are designed to be self-validating and adhere to the principles outlined in the ICH Q2(R1) guidelines for analytical procedure validation.[2][3][4][5]
Purity Determination by High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
Rationale: HPLC-CAD is a powerful technique for the analysis of non-volatile compounds like diacylglycerols.[4][6] The charged aerosol detector provides a near-universal response for non-volatile analytes, making it suitable for purity assessment where all components, including unknown impurities, need to be detected.[7]
Experimental Workflow:
Caption: Workflow for stability assessment of PS-rac-G.
Step-by-Step Protocol:
-
Forced Degradation:
-
Prepare solutions of 1-Palmitoyl-3-stearoyl-rac-glycerol (e.g., 1 mg/mL) in a suitable solvent.
-
Acidic/Basic Hydrolysis: Add an equal volume of 0.1 M HCl or 0.1 M NaOH and incubate at room temperature for various time points (e.g., 1, 4, 8, 24 hours). Neutralize the solutions before analysis.
-
Oxidation: Add 3% hydrogen peroxide and incubate at room temperature.
-
Thermal Degradation: Store the solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
-
-
Long-Term and Accelerated Stability:
-
Store aliquots of the solid standard at the recommended temperature (-20°C) and at accelerated conditions (e.g., 4°C and 25°C).
-
At predetermined time intervals (e.g., 0, 3, 6, and 12 months), prepare a solution and analyze it using the HPLC-CAD method described above.
-
-
Analysis: Analyze all samples using the validated HPLC-CAD method. The method is considered stability-indicating if it can resolve the degradation products from the intact standard.
Isomeric Purity Assessment
Rationale: The synthesis of 1-Palmitoyl-3-stearoyl-rac-glycerol may result in the formation of the positional isomer, 1,2-Dipalmitoyl-rac-glycerol, or the presence of enantiomers. Chiral chromatography is a powerful tool for separating enantiomers and, in some cases, regioisomers. [1][8][9][10][11] Experimental Workflow:
Caption: Workflow for isomeric purity assessment of PS-rac-G.
Step-by-Step Protocol:
-
Standard Preparation: Prepare a solution of 1-Palmitoyl-3-stearoyl-rac-glycerol in a non-polar solvent like hexane or a mixture of hexane and isopropanol.
-
Chiral HPLC Conditions:
-
Column: A chiral stationary phase column suitable for the separation of diacylglycerols (e.g., a polysaccharide-based chiral column).
-
Mobile Phase: An isocratic mobile phase, typically a mixture of hexane and a polar modifier like isopropanol (e.g., 99:1 v/v). The exact composition may need to be optimized for the specific column and isomers.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV detection at a low wavelength (e.g., 205-210 nm) or CAD.
-
-
Data Analysis: The presence of more than one major peak indicates the presence of isomers. Calculate the isomeric purity by expressing the area of the desired isomer peak as a percentage of the total area of all isomer peaks.
Conclusion and Recommendations
The validation data presented in this guide demonstrate that 1-Palmitoyl-3-stearoyl-rac-glycerol is a suitable lipid standard for the quantification of diacylglycerols and other neutral lipids. Its high purity, good stability under recommended storage conditions, and the availability of analytical methods to assess its isomeric purity make it a reliable choice for researchers in lipidomics and drug development.
It is recommended that each laboratory performs an in-house validation of this standard according to the provided protocols to ensure its suitability for their specific applications and analytical platforms. The use of a well-characterized and validated lipid standard like 1-Palmitoyl-3-stearoyl-rac-glycerol will contribute to the generation of high-quality, reproducible data in lipid research.
References
-
The Chromatographic Resolution of Chiral Lipids – AOCS. (URL: [Link])
-
Reversed-Phase HPLC Separation of 1,2-Diacylglycerol Regioisomers - ResearchGate. (URL: [Link])
-
Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements - MDPI. (URL: [Link])
-
Chiral separation of glycerolipids by high-performance liquid chromatography - SciSpace. (URL: [Link])
-
The analysis of lipids via HPLC with a charged aerosol detector - PubMed. (URL: [Link])
-
Analysis of Lipids by HPLC-CAD. (URL: [Link])
-
Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome - PMC - NIH. (URL: [Link])
-
Lipid analysis via HPLC with a charged aerosol detector - ResearchGate. (URL: [Link])
-
Improving the Quantitation of Unknown Trace Impurity Analysis of Active Pharmaceutical Ingredients Using HPLC with Charged Aerosol Detection. (URL: [Link])
-
HPLC-CAD method to quantify lipolysis products from plant-based oils rich in unsaturated fatty acids | Request PDF - ResearchGate. (URL: [Link])
-
Simultaneous Separation of Triacylglycerol Enantiomers and Positional Isomers by Chiral High Performance Liquid Chromatography Coupled with Mass Spectrometry | Request PDF - ResearchGate. (URL: [Link])
-
Stability Studies - Selvita. (URL: [Link])
-
Effects of Different Storage Conditions on Lipid Stability in Mice Tissue Homogenates - NIH. (URL: [Link])
-
Designing Phase-Appropriate Stability Study Programs for Drug Substances and Drug Products | Pharmaceutical Outsourcing. (URL: [Link])
-
Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according. (URL: [Link])
-
Ternary Phase Behavior of 1,3-Dipalmitoyl-2-linoleoylglycerol (PLP), 1-Palmitoyl-2-linoleoyl-3-stearoyl- rac -glycerol (PLS), and 1,3-Distearoyl-2-linoleoylglycerol (SLS): Minor TAG Species of Vegetable Fats and Oils - ResearchGate. (URL: [Link])
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- 10. Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
Navigating the Nuances of Lipase Specificity: A Comparative Guide to Cross-Reactivity with 1-Palmitoyl-3-stearoyl-rac-glycerol and its Analogs
For researchers, scientists, and drug development professionals working with lipid-modifying enzymes, understanding the intricate substrate specificity of lipases is paramount. The ability of a lipase to discriminate between different fatty acid chains and their positions on a glycerol backbone dictates its utility in applications ranging from the synthesis of structured lipids for nutritional supplements to the development of targeted drug delivery systems. This guide provides an in-depth comparison of the cross-reactivity of commonly used lipases with the structured triglyceride 1-Palmitoyl-3-stearoyl-rac-glycerol (PSG) and its analogs. We will delve into the mechanistic basis for their selectivity and provide a framework for empirical validation.
The Significance of Selectivity with Structured Triglycerides
Structured triglycerides, such as PSG, are characterized by the non-random distribution of fatty acids on the glycerol backbone. This specific arrangement confers unique physicochemical and physiological properties. The enzymatic modification of these molecules requires a catalyst with high regioselectivity, typically for the sn-1 and sn-3 positions, and a defined fatty acid chain length preference. A lack of precise control can lead to a heterogeneous product mixture, compromising the desired functionality and complicating downstream processing and analysis.
Comparative Analysis of Lipase Performance
The cross-reactivity of a lipase with a substrate like PSG is influenced by several factors, including the three-dimensional structure of its active site, the length and saturation of the fatty acyl chains, and the stereochemistry of the glycerol backbone. While direct comparative kinetic data for a broad panel of lipases with PSG is not extensively published in a single study, we can infer performance based on their known specificities for analogous substrates.
Here, we compare three widely utilized lipases: Candida antarctica Lipase B (CALB), Rhizomucor miehei Lipase (RML), and Pseudomonas cepacia Lipase (PCL).
| Lipase Source | Regioselectivity | Fatty Acid Specificity (Inferred for PSG) | Key Structural Features Influencing Specificity |
| Candida antarctica (CALB) | Generally considered non-regiospecific, but can exhibit sn-1,3 preference under certain conditions.[1][2] | Broad substrate specificity, but may show slightly higher activity towards the shorter palmitoyl chain over the stearoyl chain.[3] | Possesses a small, funnel-like active site entrance without a pronounced lid, allowing for the accommodation of a wide range of substrates.[4] |
| Rhizomucor miehei (RML) | High sn-1,3 regioselectivity.[5] | Prefers medium to long-chain fatty acids. Literature suggests it can effectively hydrolyze both palmitic and stearic acid esters.[6][7] | Features a distinct lid structure covering the active site. Interfacial activation exposes a binding site that preferentially accommodates fatty acids at the sn-1 and sn-3 positions.[8] |
| Pseudomonas cepacia (PCL) | Generally sn-1,3 regiospecific, though some activity at the sn-2 position can be observed. | Exhibits a preference for long-chain fatty acids.[9][10] | Has a highly open conformation, which may contribute to its ability to accommodate bulky triglycerides.[11][12] |
Expert Insights:
The choice of lipase for applications involving PSG and its analogs is critically dependent on the desired outcome. For the specific hydrolysis of the sn-1 and sn-3 positions, RML is often the preferred candidate due to its high regioselectivity. While PCL also demonstrates sn-1,3 preference, its more open active site might lead to a slightly lower degree of specificity compared to RML. CALB , with its broader specificity, might be less suitable for applications requiring precise regiocontrol but could be advantageous for complete hydrolysis or in esterification reactions where regioselectivity is less critical.
The subtle difference in chain length between palmitic acid (C16) and stearic acid (C18) in PSG can also influence the reaction rate. Lipases with a binding pocket that better accommodates the C16 chain may exhibit a slightly faster initial hydrolysis of the palmitoyl group.
Visualizing the Reaction and Experimental Workflow
To better understand the enzymatic process and the methodology for its analysis, the following diagrams illustrate the lipase-catalyzed hydrolysis of PSG and a typical experimental workflow for comparing lipase cross-reactivity.
Caption: Lipase-catalyzed hydrolysis of 1-Palmitoyl-3-stearoyl-rac-glycerol.
Caption: Experimental workflow for comparing lipase cross-reactivity.
A Self-Validating Protocol for Assessing Lipase Cross-Reactivity
To empower researchers to conduct their own comparative studies, we provide a detailed, self-validating experimental protocol. This protocol is designed to be robust and allows for the accurate determination of lipase activity and specificity.
Objective: To compare the hydrolytic activity and regioselectivity of different lipases towards 1-Palmitoyl-3-stearoyl-rac-glycerol.
Materials:
-
Lipases: Candida antarctica Lipase B (CALB), Rhizomucor miehei Lipase (RML), Pseudomonas cepacia Lipase (PCL)
-
Substrate: 1-Palmitoyl-3-stearoyl-rac-glycerol (PSG)
-
Buffer: 50 mM Tris-HCl, pH 7.5
-
Emulsifier: Gum arabic or polyvinyl alcohol (PVA)
-
Reaction stopping solution: Ethanol/Acetone (1:1 v/v)
-
Internal Standard: Heptadecanoic acid (for GC analysis)
-
Solvents: Hexane, isopropanol (HPLC grade)
-
Analytical equipment: Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph with an evaporative light scattering detector (HPLC-ELSD).
Experimental Procedure:
-
Substrate Emulsion Preparation:
-
Accurately weigh 100 mg of PSG into a glass vial.
-
Add 9 mL of 50 mM Tris-HCl buffer (pH 7.5) containing 2% (w/v) gum arabic.
-
Heat the mixture to 60°C (above the melting point of the substrate) and emulsify using a high-speed homogenizer or sonicator for 5 minutes to create a stable emulsion.
-
Cool the emulsion to the desired reaction temperature (e.g., 40°C) with constant stirring.
-
-
Enzyme Solution Preparation:
-
Prepare stock solutions of each lipase (e.g., 1 mg/mL) in 50 mM Tris-HCl buffer (pH 7.5). Keep the enzyme solutions on ice.
-
The optimal enzyme concentration should be determined empirically to ensure initial reaction rates are linear over the desired time course.
-
-
Enzymatic Reaction:
-
Equilibrate the substrate emulsion to the reaction temperature (e.g., 40°C) in a thermostatically controlled water bath with magnetic stirring.
-
Initiate the reaction by adding 1 mL of the lipase solution to the substrate emulsion.
-
At predetermined time points (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a 500 µL aliquot of the reaction mixture.
-
-
Reaction Quenching and Sample Preparation for Analysis:
-
Immediately add the 500 µL aliquot to a tube containing 1 mL of the ethanol/acetone stopping solution to inactivate the lipase.
-
Add a known amount of the internal standard (heptadecanoic acid).
-
Extract the lipids by adding 2 mL of hexane, vortexing vigorously for 1 minute, and centrifuging to separate the phases.
-
Carefully transfer the upper organic phase to a new vial.
-
For GC analysis, the fatty acids in the extract may need to be derivatized to their fatty acid methyl esters (FAMEs) using a suitable reagent like BF3-methanol. For HPLC analysis of glycerides, the extract can often be analyzed directly after solvent evaporation and reconstitution in a suitable mobile phase.
-
-
Chromatographic Analysis:
-
GC-FID Analysis: Analyze the FAMEs to quantify the release of palmitic and stearic acids. The separation of FAMEs can be achieved on a suitable capillary column (e.g., a wax column).
-
HPLC-ELSD Analysis: Analyze the remaining triglycerides and the formation of diglycerides and monoglycerides. A reverse-phase C18 column is typically used for this separation.
-
-
Data Analysis and Interpretation:
-
Calculate the amount of each fatty acid released and the amount of PSG remaining at each time point, normalized to the internal standard.
-
Plot the concentration of product formed (or substrate consumed) against time to determine the initial reaction rate for each lipase.
-
Compare the initial rates of hydrolysis for each lipase to assess their relative activity towards PSG.
-
Analyze the ratio of palmitic to stearic acid released at early time points to infer any preference for one fatty acid over the other.
-
The analysis of diglyceride and monoglyceride profiles by HPLC can provide insights into the regioselectivity of the lipases.
-
Trustworthiness through Self-Validation: The inclusion of a time-zero sample and an internal standard are crucial for the self-validation of this protocol. The time-zero sample serves as a baseline, confirming that no significant hydrolysis occurs before the addition of the enzyme. The internal standard corrects for variations in extraction efficiency and injection volume, ensuring the accuracy and reproducibility of the quantitative analysis. Furthermore, running a control reaction without enzyme is essential to confirm that no non-enzymatic hydrolysis is occurring under the experimental conditions.
Conclusion
The selection of an appropriate lipase for applications involving structured triglycerides like 1-Palmitoyl-3-stearoyl-rac-glycerol is a critical decision that directly impacts the efficiency and outcome of the process. While Rhizomucor miehei lipase stands out for its high sn-1,3 regioselectivity, the specific reaction conditions and desired product profile may warrant the consideration of other lipases such as Pseudomonas cepacia lipase or even Candida antarctica lipase B. The provided comparative information, rooted in the known specificities of these enzymes, and the detailed experimental protocol offer a robust framework for researchers to make informed decisions and empirically validate the optimal lipase for their specific needs. This systematic approach ensures scientific rigor and accelerates the development of innovative products and technologies that rely on the precise enzymatic modification of lipids.
References
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Gutiérrez-Ayesta, C., et al. (2007). Relation between lipase structures and their catalytic ability to hydrolyse triglycerides and phospholipids. Enzyme and Microbial Technology, 41(1-2), 35-43. [Link]
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Schmid, U., et al. (1999). Highly-Selective Synthesis of 1,3-Oleyl-2-palmitoyl-glycerol by Lipase Catalysis. Biotechnology and Bioengineering, 64(6), 678-684. [Link]
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Chulalaksananukul, W., et al. (1999). Kinetics of the esterification of oleic acid with ethanol using immobilized Rhizomucor miehei lipase as biocatalyst. Biochemical Engineering Journal, 4(2), 121-127. [Link]
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Kim, B. H., et al. (2021). Regiospecific Positioning of Palmitic Acid in Triacylglycerol Structure of Enzymatically Modified Lipids Affects Physicochemical and In Vitro Digestion Properties. Molecules, 26(13), 4015. [Link]
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Bornscheuer, U., et al. (1994). Lipase of Pseudomonas cepacia for biotechnological purposes: purification, crystallization and characterization. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1201(1), 55-60. [Link]
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Lee, J. H., et al. (2023). Immobilized Candida antarctica lipase B as an sn-1,3 regiospecific biocatalyst for the interesterification of triacylglycerols with fatty acid ethyl esters. Food Science and Biotechnology, 32(1), 159-170. [Link]
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Secundo, F. (2013). Interfacial activation of Candida antarctica lipase B: combined evidence from experiment and simulation. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(10), 2176-2184. [Link]
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Valério, A., et al. (2009). Kinetics of Solvent-Free Lipase-Catalyzed Glycerolysis of Olive Oil in Surfactant System. Journal of Agricultural and Food Chemistry, 57(18), 8350-8356. [Link]
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Causevic, A. (2004). Lipase-catalyzed production of structured triacylglycerols. Lund University Publications. [Link]
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de Souza, R. O., et al. (2021). Influence of the chain length of the fatty acids present in different oils and the pore diameter of the support on the catalytic activity of immobilized lipase for ethyl ester production. Brazilian Journal of Chemical Engineering, 38(3), 511-522. [Link]
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Schmid, U., et al. (1998). Optimization of the Reaction Conditions in the Lipase-Catalyzed Synthesis of Structured Triglycerides. Journal of the American Oil Chemists' Society, 75(11), 1527-1531. [Link]
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Mejía-Mesa, M. A., et al. (2022). Enhancing the Hydrolytic Activity of a Lipase towards Larger Triglycerides through Lid Domain Engineering. International Journal of Molecular Sciences, 23(21), 13399. [Link]
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Gutiérrez-Ayesta, C., et al. (2007). Relation between lipase structures and their catalytic ability to hydrolyse triglycerides and phospholipids. Enzyme and Microbial Technology, 41(1-2), 35-43. [Link]
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Hermansyah, H., et al. (2007). Kinetic Model For Triglyceride Hydrolysis Using Lipase: Review. Makara Journal of Technology, 11(1), 30-35. [Link]
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Kim, B. H., et al. (2021). Regiospecific Positioning of Palmitic Acid in Triacylglycerol Structure of Enzymatically Modified Lipids Affects Physicochemical and In Vitro Digestion Properties. Molecules, 26(13), 4015. [Link]
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Marcucci, S. M. P., et al. (2021). Influence of the chain length of the fatty acids present in different oils and the pore diameter of the support on the catalytic activity of immobilized lipase for ethyl ester production. Brazilian Journal of Chemical Engineering, 38(3), 511-522. [Link]
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Beisson, F., et al. (1999). Distinction between esterases and lipases: a kinetic study with vinyl esters and TAG. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1440(2-3), 233-242. [Link]
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Domínguez de María, P., et al. (2024). Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. Frontiers in Chemistry, 11, 1324881. [Link]
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Quaglia, D., et al. (2019). Holistic engineering of Cal-A lipase chain-length selectivity identifies triglyceride binding hot-spot. PLOS ONE, 14(1), e0210100. [Link]
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Liew, S. L., et al. (2018). Kinetic study of lipase-catalyzed glycerolysis of palm olein using Lipozyme TLIM in solvent-free system. PLOS ONE, 13(2), e0192375. [Link]
-
Ghamgui, H., et al. (2004). Kinetic studies on the Rhizomucor miehei lipase catalyzed esterification reaction of oleic acid with 1-butanol in a biphasic system. Journal of Molecular Catalysis B: Enzymatic, 29(1-6), 93-99. [Link]
-
Zechner, R., et al. (2012). Acylglycerol Lipases (Neutral Lipid Hydrolysis). AOCS Lipid Library. [Link]
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Hermansyah, H., et al. (2007). Kinetic Model For Triglyceride Hydrolysis Using Lipase: Review. Makara Journal of Technology, 11(1), 30-35. [Link]
-
Kim, K. K., et al. (1997). The crystal structure of a triacylglycerol lipase from Pseudomonas cepacia reveals a highly open conformation in the absence of a bound inhibitor. Structure, 5(2), 173-185. [Link]
-
Wang, Y., et al. (2011). Optimization of 1(3)-Palmitoyl-2-Oleoyl-3(1)-Stearoyl Glycerol Produced via Lipase-catalyzed Esterification Using the Response Surface Methodology. Journal of the American Oil Chemists' Society, 88(8), 1145-1152. [Link]
-
Lanser, A. C., et al. (2016). Lipase Catalyzed Methanolysis of Tri-(12-Hydroxy Stearoyl)-Glycerol in Organic Solvents. Advances in Enzyme Research, 4(4), 152-157. [Link]
-
Jaeger, K. E., & Kovacic, F. (2014). Determination of Lipolytic Enzyme Activities. Pseudomonas, 1, 1-13. [Link]
-
Schulz, T., et al. (2000). Stereoselectivity of Pseudomonas Cepacia Lipase Toward Secondary Alcohols: A Quantitative Model. Protein Science, 9(6), 1053-1062. [Link]
-
Schmid, U., et al. (1999). Highly-Selective Synthesis of 1,3-oleoyl-2-palmitoylglycerol by Lipase Catalysis. Biotechnology and Bioengineering, 64(6), 678-684. [Link]
-
Guedes, I. A. P., et al. (2023). Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers. Catalysts, 13(1), 123. [Link]
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Silveira, E. A., et al. (2020). Characterization of sn-1,3 extracellular lipases of Aspergillus niger and Rhizopus oryzae for the crude palm oil hydrolysis. Food Science and Technology, 40(4), 906-912. [Link]
-
Papaleo, E., et al. (2019). An In-Silico Comparative Study of Lipases from the Antarctic Psychrophilic Ciliate Euplotes focardii and the Mesophilic Congeneric Species Euplotes crassus: Insight into Molecular Cold-Adaptation. International Journal of Molecular Sciences, 20(18), 4547. [Link]
-
Kim, K. K., et al. (1997). The crystal structure of a triacylglycerol lipase from Pseudomonas cepacia reveals a highly open conformation in the absence of a bound inhibitor. Structure, 5(2), 173-185. [Link]
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Moreno-Serna, V., et al. (2022). Biocatalysts Synthesized with Lipase from Pseudomonas cepacia on Glycol-Modified ZIF-8: Characterization and Utilization in the Synthesis of Green Biodiesel. Catalysts, 12(9), 947. [Link]
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A Comparative Analysis of Synthetic vs. Natural 1-Palmitoyl-3-stearoyl-rac-glycerol: A Guide for Researchers and Formulation Scientists
In the landscape of pharmaceutical development and lipid research, the choice between synthetic and natural sources for excipients like 1-Palmitoyl-3-stearoyl-rac-glycerol is a critical decision with far-reaching implications for experimental reproducibility, product stability, and regulatory compliance. This guide provides a comprehensive comparative analysis of synthetic and natural 1-Palmitoyl-3-stearoyl-rac-glycerol, offering insights into their respective physicochemical properties, performance characteristics, and the analytical methodologies required for their characterization.
Introduction to 1-Palmitoyl-3-stearoyl-rac-glycerol
1-Palmitoyl-3-stearoyl-rac-glycerol is a diglyceride, a type of lipid where a glycerol molecule is esterified with two fatty acids, in this case, palmitic acid at the sn-1 position and stearic acid at the sn-3 position.[1] Its structure, characterized by saturated fatty acid chains, contributes to a higher melting point and greater stability compared to glycerides with unsaturated fatty acids.[2] This lipid is found in various natural sources, including palm-based oils and certain plant extracts.[1][3] In pharmaceutical formulations, it can function as an emulsifier, stabilizer, and a component in lipid-based drug delivery systems.[2]
The Synthetic versus Natural Dichotomy: A Fundamental Choice
The decision to use a synthetic or a naturally derived form of 1-Palmitoyl-3-stearoyl-rac-glycerol hinges on a trade-off between purity, consistency, and cost. While direct comparative studies on this specific molecule are not extensively available, the principles governing the differences between synthetic and natural excipients are well-established and can be applied.[4]
Synthetic 1-Palmitoyl-3-stearoyl-rac-glycerol is produced through controlled chemical or enzymatic synthesis.[4] This process allows for a precisely defined molecular structure, leading to high purity and batch-to-batch consistency.[4][5] For researchers and drug developers, this translates to more predictable and reproducible experimental outcomes and formulation performance.[4]
Natural 1-Palmitoyl-3-stearoyl-rac-glycerol , on the other hand, is extracted from natural sources such as palm oil.[1][3] These natural extracts are often complex mixtures containing a variety of other lipids and minor components.[4] The composition of these natural mixtures can vary depending on the source, geographical origin, and processing methods.[5] While often more cost-effective, this inherent variability can pose challenges in achieving consistent performance in sensitive applications.[5][6]
Comparative Analysis of Key Attributes
The following table summarizes the key differences between synthetic and natural 1-Palmitoyl-3-stearoyl-rac-glycerol, drawing on established knowledge of lipid chemistry and excipient science.
| Feature | Synthetic 1-Palmitoyl-3-stearoyl-rac-glycerol | Natural 1-Palmitoyl-3-stearoyl-rac-glycerol |
| Purity & Composition | High purity with a well-defined chemical structure. Minimal batch-to-batch variation.[4][5] | A heterogeneous mixture that can contain various other fatty acid chains and lipid species.[4] Composition can vary between sources and batches.[5] |
| Consistency & Reproducibility | High consistency leads to predictable physicochemical properties and reliable performance in formulations and experiments.[4] | Variability in composition can lead to inconsistencies in performance, posing challenges for reproducibility.[5] |
| Physicochemical Properties | Consistent melting point, solubility, and other physical characteristics.[4] | Properties can fluctuate due to the presence of impurities and variations in the lipid profile. |
| Regulatory Considerations | A well-defined and consistent product simplifies regulatory documentation and approval processes.[5] Free from concerns related to transmissible diseases or GMOs from natural sources.[5] | The variability of natural sources can present regulatory challenges.[7] There is a need for thorough characterization and control of the raw material.[8] |
| Cost | Generally more expensive due to the multi-step synthesis and purification processes.[4] | Often more cost-effective, especially for large-scale applications.[4][7] |
| Potential for Immunogenicity | Lower risk of immunogenic reactions due to high purity. | The presence of impurities and other lipid species could potentially trigger immune responses. |
Experimental Protocols for Characterization
To ensure the quality and performance of either synthetic or natural 1-Palmitoyl-3-stearoyl-rac-glycerol, a robust analytical workflow is essential.
Purity and Composition Analysis
Objective: To determine the purity of synthetic 1-Palmitoyl-3-stearoyl-rac-glycerol and to characterize the lipid profile of a natural extract.
Methodology: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Accurately weigh and dissolve the lipid sample in a suitable organic solvent (e.g., chloroform/methanol mixture) to a known concentration.[9]
-
Chromatographic System: Utilize a reversed-phase HPLC system with a suitable column (e.g., C18).
-
Mobile Phase: A gradient of organic solvents, such as acetonitrile and isopropanol, is typically used for the separation of different lipid species.
-
Detection: An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used for detection. MS provides more detailed structural information.[10][11]
-
Data Analysis: For synthetic samples, calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.[9] For natural samples, identify and quantify the different lipid components by comparing their retention times and mass spectra with known standards.
Physicochemical Characterization
Objective: To determine and compare the thermal properties of synthetic and natural 1-Palmitoyl-3-stearoyl-rac-glycerol.
Methodology: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh a small amount of the lipid sample (typically 2-5 mg) into an aluminum DSC pan.
-
DSC Analysis: Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: Analyze the resulting thermogram to determine the melting point and enthalpy of fusion. A sharp, single melting peak for the synthetic material would indicate high purity, while a broader melting range for the natural product would suggest a mixture of components.
Logical Framework for Selection
The choice between synthetic and natural 1-Palmitoyl-3-stearoyl-rac-glycerol should be guided by the specific requirements of the application.
Conclusion
For applications in research and pharmaceutical development where reproducibility, purity, and a well-defined composition are paramount, synthetic 1-Palmitoyl-3-stearoyl-rac-glycerol is the superior choice.[4] Its higher cost is justified by the reduced risk of experimental variability and a smoother path through regulatory approval.[5]
Natural 1-Palmitoyl-3-stearoyl-rac-glycerol, while more economical, presents challenges due to its inherent heterogeneity.[4][5] Its use may be acceptable in applications where the functional requirements are less stringent and where robust quality control measures are in place to manage the variability of the natural source material. Ultimately, the selection must be a carefully considered decision based on a thorough risk-benefit analysis for the specific application.
References
- A Comparative Analysis of Synthetic Versus Natural 1-Palmitoyl-sn-glycero-3-phosphocholine for Research and Pharmaceutical Appli - Benchchem. (n.d.).
- Regulatory Frameworks Governing Natural Excipients: Ensuring Safety and Compliance in Pharmaceutical Applications | Request PDF - ResearchGate. (n.d.).
- Synthetic Excipients Challenge All-Natural Organics. (n.d.).
- 1-Palmitoyl-3-stearoyl-rac-glycerol (C007B-596969) - Cenmed Enterprises. (n.d.).
- Naturally occuring excipients and their pharmaceutical and engineering applications - AIP Publishing. (2024, December 10).
- 1-Palmitoyl-2-Stearoyl-3-Oleoyl-rac-glycerol - TargetMol. (n.d.).
- 1-Palmitoyl-3-Stearoyl-rac-glycerol - Cayman Chemical. (n.d.).
- Lipids: chemical tools for their synthesis, modification, and analysis - PMC - NIH. (n.d.).
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- Physico-chemical Characterization, Profiling of Total Lipids and Triacylglycerol Molecular Species of Omega-3 Fatty Acid Rich B. arvensis Seed Oil from India - ResearchGate. (2019, February 15).
- Pharmaceutical excipients: A regulatory aspect - The Pharma Innovation. (2016, May 23).
- Validating the Purity of Synthesized Lipid 114 by HPLC: A Comparative Guide - Benchchem. (n.d.).
- Isomeric purity of synthetic lipid standards Abundance of Isomeric Species, mol% a,b PLA 2 Hydrolysis and QqTOF MS - ResearchGate. (n.d.).
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biological activity of 1-Palmitoyl-3-stearoyl-rac-glycerol versus its enantiomers
An In-Depth Guide to the Stereospecific Biological Activity of 1-Palmitoyl-3-stearoyl-rac-glycerol and its Enantiomers
Introduction: The Significance of Chirality in Diacylglycerols
In the field of lipidomics, the spatial arrangement of atoms within a molecule can dictate its biological function as profoundly as its chemical composition. This is particularly true for glycerolipids like 1-Palmitoyl-3-stearoyl-rac-glycerol, a diacylglycerol (DAG) composed of a glycerol backbone with a palmitic acid at one end and a stearic acid at the other. While it may seem symmetrical, the substitution at the sn-1 and sn-3 positions creates a chiral center at the sn-2 carbon, meaning it exists as a pair of non-superimposable mirror images known as enantiomers.
The racemic mixture, denoted as rac-, contains an equal 50:50 mixture of these two enantiomers:
-
sn-1-Palmitoyl-3-stearoyl-glycerol
-
sn-3-Palmitoyl-1-stearoyl-glycerol (which is the same as sn-1-stearoyl-3-palmitoyl-glycerol)
The stereospecific numbering (sn) system is crucial, as the enzymes responsible for lipid metabolism, particularly lipases, are highly stereoselective.[1] They can distinguish between the sn-1 and sn-3 positions, leading to vastly different metabolic fates for each enantiomer.[2][3] This guide provides a comprehensive comparison of the biological activity of the racemic mixture versus its constituent enantiomers, supported by experimental principles and methodologies for their analysis.
Core Comparison: Metabolic Fate and Biological Implications
The primary determinant of a di- or triacylglycerol's biological activity is its journey through digestion and absorption, which is governed by the stereospecificity of lipases.[1]
Enzymatic Hydrolysis: A Tale of Two Enantiomers
Pancreatic and gastric lipases are the primary enzymes that break down dietary fats. They exhibit a strong preference for hydrolyzing fatty acids from the outer sn-1 and sn-3 positions of the glycerol backbone.[1] Crucially, many lipases are not only regioselective (preferring outer positions over the inner sn-2 position) but also stereoselective, meaning they preferentially bind to and cleave one enantiomeric position over the other.[2][3]
-
Gastric Lipases: Studies on human and rabbit gastric lipases have shown a clear stereopreference for the sn-3 position of prochiral triglycerides.[2] This implies that when faced with a racemic mixture of 1-Palmitoyl-3-stearoyl-glycerol, these lipases would more rapidly hydrolyze the enantiomer where the preferred fatty acid is at the sn-3 position.
-
Pancreatic Lipase: While some sources suggest porcine pancreatic lipase has low to no stereoselectivity for triacylglycerols, other lipases, such as those from Pseudomonas species, show a marked preference for the sn-1 position.[3] The overall effect in the gut is a composite of the actions of multiple lipases.
This enzymatic bias means that the racemic mixture is not metabolized uniformly. One enantiomer is likely hydrolyzed and absorbed more quickly than the other, leading to a differential release of palmitic and stearic acid and the generation of specific monoacylglycerols. This has significant downstream consequences for lipid transport and tissue distribution.[4]
Post-Absorptive Metabolism and Structured Lipids
Once absorbed into the intestinal cells, the resulting free fatty acids and monoacylglycerols are re-esterified to form new triacylglycerols (TAGs) for transport in chylomicrons.[4] The specific structure of the absorbed components influences the structure of the newly synthesized TAGs.
-
Racemic Mixture: Leads to a heterogeneous pool of re-esterified TAGs, reflecting the mixed input from both enantiomers.
-
Pure Enantiomers: Provide a homogenous set of building blocks, resulting in the synthesis of specific, "structured" TAGs. Structured lipids, where specific fatty acids are placed at defined positions on the glycerol backbone, can have targeted nutritional and therapeutic benefits, such as improved immune function and reduced cholesterol levels.[5][6]
Therefore, administering a pure enantiomer of 1-Palmitoyl-3-stearoyl-glycerol could be a strategy to deliver palmitic or stearic acid to the body in a more controlled manner, potentially influencing plasma lipid profiles and the composition of lipids in various tissues.
Comparative Data Summary
| Feature | 1-Palmitoyl-3-stearoyl-rac -glycerol | sn-1 -Palmitoyl-3 -stearoyl-glycerol | sn-1 -Stearoyl-3 -palmitoyl-glycerol |
| Composition | 50:50 mixture of both enantiomers. | Enantiomerically pure. | Enantiomerically pure. |
| Hydrolysis by Gastric Lipase (sn-3 preference)[2] | Mixed; partial and non-uniform hydrolysis. | Slower Hydrolysis: Stearic acid is at the preferred sn-3 position. | Faster Hydrolysis: Palmitic acid is at the preferred sn-3 position. |
| Initial Products of Hydrolysis | A mixture of free palmitic acid, free stearic acid, and both monoacylglycerol enantiomers. | Preferential release of Stearic Acid + 1-Palmitoyl-glycerol. | Preferential release of Palmitic Acid + 1-Stearoyl-glycerol. |
| Metabolic Outcome | Leads to a broad spectrum of re-esterified triacylglycerols. | Controlled delivery of stearic acid as a free fatty acid. | Controlled delivery of palmitic acid as a free fatty acid. |
| Potential Application | General lipid source. | Targeted delivery vehicle for stearic acid; potential use in structured lipid synthesis.[5] | Targeted delivery vehicle for palmitic acid; potential use in structured lipid synthesis.[5] |
Key Experimental Protocols
Studying the distinct biological activities of these enantiomers first requires their separation from the racemic mixture and a reliable method for analyzing their enantiomeric purity.
Protocol 1: Enzymatic Kinetic Resolution of 1-Palmitoyl-3-stearoyl-rac-glycerol
This protocol utilizes a stereoselective lipase to preferentially acylate or hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer from the newly formed product. This process is known as kinetic resolution.[7][8]
Causality: The choice of lipase is critical. A lipase with high enantioselectivity (a high E-value) is required to achieve a high enantiomeric excess (ee) of the desired product and the remaining substrate.[9] The reaction is stopped at approximately 50% conversion to maximize the purity of both components.
Step-by-Step Methodology:
-
Enzyme Selection & Preparation: Screen various lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase) for their selectivity towards the racemic DAG. Prepare the chosen lipase in an immobilized form to facilitate recovery and reuse.
-
Reaction Setup: Dissolve the 1-Palmitoyl-3-stearoyl-rac-glycerol substrate in a non-polar organic solvent (e.g., hexane, toluene) to minimize non-enzymatic acyl migration.
-
Initiate Reaction: Add the immobilized lipase and an acyl donor (e.g., vinyl acetate for transesterification). The lipase will preferentially acylate the hydroxyl group of one enantiomer.
-
Monitoring: Monitor the reaction progress over time by taking small aliquots and analyzing them using chiral HPLC (see Protocol 2) to determine the conversion rate and the enantiomeric excess of the substrate and product.
-
Termination & Separation: Once the reaction reaches ~50% conversion, stop it by filtering out the immobilized enzyme.
-
Purification: Separate the unreacted DAG enantiomer from the newly formed acylated product (an asymmetric TAG) using column chromatography on silica gel.
Protocol 2: Chiral Separation and Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is essential for determining the enantiomeric purity of the samples obtained from resolution or synthesis and for analyzing metabolites in biological samples.[10][11]
Causality: The separation relies on a chiral stationary phase (CSP), which contains a chiral selector that interacts diastereomerically with the two enantiomers.[12] This differential interaction causes one enantiomer to be retained longer on the column, allowing for their separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for resolving glycerolipid enantiomers.[13]
Step-by-Step Methodology:
-
Column Selection: Utilize a chiral HPLC column, such as a Chiralpak® or Chiralcel® column containing a polysaccharide-based CSP.
-
Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of a non-polar solvent like hexane and a polar modifier like 2-propanol. The exact ratio must be optimized to achieve baseline separation.[13]
-
Sample Preparation: Dissolve a small amount of the sample (e.g., the separated enantiomer from Protocol 1) in the mobile phase. For complex biological extracts, a prior lipid extraction (e.g., Folch or Bligh-Dyer method) is necessary.
-
Injection and Elution: Inject the sample into the HPLC system. The enantiomers will separate as they pass through the chiral column.
-
Detection: Use a suitable detector. An Evaporative Light Scattering Detector (ELSD) is common for lipids. For higher sensitivity and structural confirmation, couple the HPLC to a mass spectrometer (LC-MS), particularly with Atmospheric Pressure Chemical Ionization (APCI).[14][15]
-
Data Analysis: Integrate the peak areas for the two separated enantiomers. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100.
Visualizations: Pathways and Workflows
Metabolic Pathway Diagram
Caption: Differential metabolic fate of DAG enantiomers due to lipase stereoselectivity.
Experimental Workflow Diagram
Caption: Experimental workflow for the resolution and analysis of DAG enantiomers.
References
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Effects of stereospecific positioning of fatty acids in triacylglycerol structures in native and randomized fats: a review of their nutritional implications. (n.d.). PubMed Central. [Link]
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Rogalska, E., Ransac, S., & Verger, R. (1990). Stereoselectivity of lipases. II. Stereoselective hydrolysis of triglycerides by gastric and pancreatic lipases. Journal of Biological Chemistry, 265(33), 20271-6. [Link]
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Myher, J. J., & Kuksis, A. (1979). Stereospecific analysis of triacylglycerols via racemic phosphatidylcholines and phospholipase C. Canadian Journal of Biochemistry, 57(2), 117-124. [Link]
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Uzawa, H., Ohrui, H., Meguro, H., Mase, T., & Ichida, A. (1993). A convenient evaluation of the stereoselectivity of lipase-catalyzed hydrolysis of tri-O-acylglycerols on a chiral-phase liquid chromatography. Biochimica et Biophysica Acta, 1169(2), 165-8. [Link]
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Lee, J. H., Kim, B. H., & Akoh, C. C. (2021). Integral Stereoselectivity of Lipase Based on the Chromatographic Resolution of Enantiomeric/Regioisomeric Diacylglycerols. Journal of Agricultural and Food Chemistry, 69(1), 404-412. [Link]
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Nikolova-Damyanova, B., & Momchilova, S. (2021). Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements. Molecules, 26(15), 4434. [Link]
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Christie, W. W. (1990). The Chromatographic Resolution of Chiral Lipids. Lipid Technology, 2(4), 85-88. [Link]
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More, S. S., Dandge, P. B., & Gogate, P. R. (2020). Application of structured triacylglycerols in food products for value addition. Journal of Food Science and Technology, 57(10), 3511-3519. [Link]
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Rogalska, E., Ransac, S., & Verger, R. (1997). Lipase stereo- and regioselectivity. Biochemical Society Transactions, 25(1), 161-165. [Link]
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Schweiger, M., et al. (2012). Studies on the Substrate and stereo/regioselectivity of Adipose Triglyceride Lipase, Hormone-Sensitive Lipase, and diacylglycerol-O-acyltransferases. Journal of Biological Chemistry, 287(49), 41446-41457. [Link]
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Itabashi, Y. (2012). Chiral separation of glycerolipids by high-performance liquid chromatography. Journal of Lipid Nutrition, 21(1), 27-37. [Link]
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Vilchèze, C., & Bittman, R. (1994). An efficient asymmetric synthesis of diacylglycerols. Journal of Lipid Research, 35(4), 734-8. [Link]
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Itabashi, Y. (2012). Chiral separation of glycerolipids by high-performance liquid chromatography. SciSpace. [Link]
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Mu, H., & Porsgaard, T. (2005). The metabolism of structured triacylglycerols. Progress in Lipid Research, 44(6), 430-48. [Link]
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Murphy, R. C. (2005). Targeted Chiral Lipidomics Analysis. Prostaglandins & other lipid mediators, 77(1-4), 163-77. [Link]
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Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
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Schweiger, M., et al. (2012). Studies on the Substrate and Stereo/Regioselectivity of Adipose Triglyceride Lipase, Hormone-sensitive Lipase, and Diacylglycerol-O-acyltransferases. ResearchGate. [Link]
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Szymańska, K., et al. (2022). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Molecules, 27(19), 6659. [Link]
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Secundo, F., et al. (2017). Enantioselective enzymatic resolution of racemic alcohols by lipases in green organic solvents. ResearchGate. [Link]
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Akoh, C. C., & Moussata, C. O. (1998). Structured lipids: Synthesis and applications. Food Reviews International, 14(2-3), 215-231. [Link]
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Lísa, M., & Holčapek, M. (2013). Characterization of triacylglycerol enantiomers using chiral HPLC/APCI-MS and synthesis of enantiomeric triacylglycerols. Analytical Chemistry, 85(4), 2495-503. [Link]
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The Gold Standard in Quantitative Lipidomics: A Comparative Guide to the Use of Deuterated 1-Palmitoyl-3-stearoyl-rac-glycerol as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the precise quantification of lipids, the choice of an internal standard is a critical decision that profoundly impacts data accuracy and reliability. In the complex milieu of biological matrices, where matrix effects can significantly suppress or enhance analyte signals, a robust internal standard is not just advantageous—it is essential. This guide provides an in-depth technical comparison of deuterated 1-Palmitoyl-3-stearoyl-rac-glycerol and its alternatives, supported by experimental principles and methodologies, to empower you in the selection of the most appropriate standard for your quantitative lipidomics workflows.
The Imperative for a Chemically Identical Internal Standard
The fundamental principle of using an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), is to correct for variations that are inherent in the analytical process. These variations can arise during sample extraction, derivatization, injection, and ionization. An ideal internal standard should co-elute with the analyte and exhibit identical behavior during ionization, thereby experiencing the same matrix effects. This ensures that any signal fluctuation in the analyte is mirrored by the internal standard, allowing for a precise and accurate relative quantification.
Stable isotope-labeled (SIL) internal standards are widely recognized as the "gold standard" for quantitative mass spectrometry because they are chemically identical to the analyte, differing only in isotopic composition.[1][2] Deuterated standards, a prominent type of SIL-IS, have one or more hydrogen atoms replaced by deuterium. This mass difference allows the mass spectrometer to differentiate the internal standard from the analyte, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical workflow.[3][4]
Deuterated 1-Palmitoyl-3-stearoyl-rac-glycerol: A Superior Choice for Triglyceride Quantification
Deuterated 1-Palmitoyl-3-stearoyl-rac-glycerol is a synthetic triglyceride that is isotopically labeled with deuterium. Its unlabeled counterpart is a diglyceride containing palmitic and stearic acid residues.[5][6] The deuterated version serves as an excellent internal standard for the quantification of this and structurally similar triglycerides in complex biological samples.
The key advantage of using a deuterated triglyceride like this is its ability to closely mimic the extraction recovery and ionization efficiency of the endogenous analyte. This is particularly crucial in lipidomics, where the diversity of lipid species and the complexity of the sample matrix can lead to significant and unpredictable matrix effects.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
To illustrate the superior performance of deuterated 1-Palmitoyl-3-stearoyl-rac-glycerol, we present a comparative analysis with a common alternative: a non-deuterated, structurally analogous triglyceride (e.g., an odd-chain triglyceride).
Table 1: Performance Comparison of Internal Standards for Triglyceride Quantification
| Parameter | Deuterated 1-Palmitoyl-3-stearoyl-rac-glycerol | Non-Deuterated Structural Analog (Odd-Chain TG) | Rationale for Performance Difference |
| Co-elution with Analyte | Nearly identical retention time | Different retention time | The deuterated standard has virtually the same chemical structure and polarity as the analyte, leading to co-elution. The structural analog has a different chemical structure, resulting in chromatographic separation. |
| Matrix Effect Compensation | Excellent | Poor to moderate | Co-elution ensures that the deuterated standard experiences the same degree of ion suppression or enhancement as the analyte. The structural analog, eluting at a different time, is subject to a different matrix environment and therefore cannot accurately correct for the analyte's signal variations. |
| Accuracy (% Bias) | < 5% | 15-30% | The superior matrix effect compensation of the deuterated standard leads to significantly higher accuracy in quantification. |
| Precision (%RSD) | < 5% | 10-20% | By effectively correcting for analytical variability, the deuterated standard results in much higher precision and reproducibility of the measurement. |
| Correction for Extraction Recovery | Excellent | Good | Both types of internal standards can correct for physical losses during sample preparation. However, the deuterated standard, being chemically identical, will more accurately reflect any analyte-specific interactions with the extraction materials. |
Experimental Workflow for Quantitative Triglyceride Analysis
The following protocol outlines a typical workflow for the quantification of triglycerides in a biological matrix using deuterated 1-Palmitoyl-3-stearoyl-rac-glycerol as an internal standard.
Diagram: Experimental Workflow
Caption: Workflow for triglyceride quantification using a deuterated internal standard.
Step-by-Step Methodology
-
Sample Preparation:
-
To a known aliquot of the biological sample (e.g., 50 µL of plasma), add a precise amount of deuterated 1-Palmitoyl-3-stearoyl-rac-glycerol solution in a suitable organic solvent.
-
The concentration of the internal standard should be chosen to be within the linear range of the assay and comparable to the expected concentration of the analyte.
-
-
Lipid Extraction:
-
Perform a liquid-liquid extraction to isolate the lipid fraction from the sample. The Folch method (chloroform/methanol) or a methyl-tert-butyl ether (MTBE) based extraction are commonly used.[7]
-
Vortex the sample vigorously after the addition of extraction solvents to ensure thorough mixing and efficient extraction.
-
Centrifuge the sample to achieve phase separation.
-
-
Solvent Evaporation and Reconstitution:
-
Carefully transfer the organic phase containing the lipids to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a solvent that is compatible with the LC-MS system (e.g., isopropanol/acetonitrile/water).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Use a suitable reversed-phase chromatography column to separate the triglycerides.
-
Set up the mass spectrometer to monitor the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the analyte concentration using a calibration curve prepared with known concentrations of the non-labeled standard and a constant concentration of the internal standard.
-
The Causality Behind Experimental Choices: Synthesis of Deuterated Triglycerides
The synthesis of deuterated triglycerides is a multi-step process that requires careful control to ensure high isotopic purity and correct stereochemistry. A common approach involves the use of deuterated fatty acids, which are then esterified to a glycerol backbone.
Diagram: Synthesis Pathway
Caption: Simplified synthesis pathway for deuterated 1-Palmitoyl-3-stearoyl-rac-glycerol.
The choice of enzymatic or chemical synthesis methods depends on the desired regioselectivity.[8] Enzymatic methods, using specific lipases, can offer high specificity for esterification at the sn-1 and sn-3 positions of the glycerol backbone, which is crucial for producing a well-defined internal standard. The use of high-purity deuterated fatty acids is essential to minimize the presence of unlabeled species in the final product, which could interfere with the quantification.
Conclusion: Ensuring Trustworthiness in Your Data
In the demanding field of quantitative lipidomics, the integrity of your data is paramount. The use of a deuterated internal standard, such as deuterated 1-Palmitoyl-3-stearoyl-rac-glycerol, provides a self-validating system for your analytical workflow. By co-eluting with the analyte and experiencing identical matrix effects, it effectively corrects for a wide range of analytical variabilities, leading to highly accurate and precise results. While the initial investment in a deuterated standard may be higher than that for a structural analog, the enhanced data quality and the confidence in your quantitative results provide a significant return on investment, accelerating your research and development efforts.
References
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Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
Struik, M. A., et al. (2024). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. [Link]
-
Bogojevic, O., & Leung, A. E. (2020). Enzyme-Assisted Synthesis of High-Purity, Chain-Deuterated 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine. ACS Omega, 5(35), 22395–22401. [Link]
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Triebl, A., & Wenk, M. R. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Biomolecules, 8(4), 151. [Link]
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ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]
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Li, Y., et al. (2022). Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography–mass spectrometry using isotope-labeled internal standards. Food Chemistry, 373(Pt A), 131439. [Link]
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Utrecht University Repository. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. [Link]
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Ogawa, T., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Journal of Mass Spectrometry, 55(11), e4601. [Link]
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myADLM. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. [Link]
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Wang, M., et al. (2022). A protocol for investigating lipidomic dysregulation and discovering lipid biomarkers from human serums. STAR protocols, 3(1), 101111. [Link]
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Yang, K., & Han, X. (2016). An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts. Metabolites, 6(3), 24. [Link]
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Journal of Agricultural and Food Chemistry. (2015). Efficient Separation and Analysis of Triacylglycerols: Quantitation of β-Palmitate (OPO) in Oils and Infant Formulas. [Link]
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A Senior Application Scientist's Guide to Comparing the Effects of 1-Palmitoyl-3-stearoyl-rac-glycerol and Other Lipids on Membrane Fluidity
Introduction: The Dynamic Dance of Lipids and the Essence of Membrane Fluidity
To the researchers, scientists, and drug development professionals who manipulate and measure the intricate universe of the cell, the plasma membrane is not a static wall but a dynamic, fluid sea. This property, known as membrane fluidity, is fundamental to cellular life. It governs the lateral diffusion of membrane proteins, facilitates signaling cascades, and controls the transport of materials into and out of the cell.[1] The fluidity of this lipid bilayer is not a fixed parameter; it is meticulously regulated by its lipid composition.[1]
This guide provides an in-depth, technical comparison of how a specific diacylglycerol, 1-Palmitoyl-3-stearoyl-rac-glycerol, is expected to influence membrane fluidity relative to other well-characterized lipids. We will move beyond mere statements of fact to explore the causative logic behind experimental design and data interpretation. Our objective is to equip you with the foundational knowledge and practical protocols to investigate these effects in your own research, ensuring that every step is part of a self-validating system.
Pillar 1: The Established Modulators of Membrane Fluidity
Before we can predict the impact of a novel lipid, we must first ground our understanding in the established principles of membrane biophysics. Fluidity is primarily determined by the packing of fatty acid tails within the lipid bilayer.[2]
-
Saturated vs. Unsaturated Phospholipids: Saturated fatty acids, having no double bonds, possess straight hydrocarbon tails that pack together tightly, creating a more viscous, ordered, and less fluid membrane.[3][4] Conversely, unsaturated fatty acids contain one or more cis double bonds, which introduce kinks into their tails.[2][5] These kinks disrupt the orderly packing, increasing the space between lipids and thereby enhancing membrane fluidity.[4]
-
Cholesterol: The Bipolar Modulator: Cholesterol is a fascinating regulator of fluidity. It intercalates between phospholipids with a dual effect: at physiological temperatures, its rigid steroid ring immobilizes the hydrocarbon chains of nearby phospholipids, decreasing fluidity.[6][7] However, at low temperatures, it prevents the phospholipids from packing too tightly into a crystalline state, thus increasing fluidity and maintaining membrane function.[5][7] It acts as a buffer, ensuring the membrane remains in an optimal state across a range of temperatures.[8]
Pillar 2: Structural Analysis of 1-Palmitoyl-3-stearoyl-rac-glycerol
Our subject of investigation is 1-Palmitoyl-3-stearoyl-rac-glycerol, a diacylglycerol (DAG). Structurally, it is composed of a glycerol backbone with a palmitic acid (a 16-carbon saturated fatty acid) at the sn-1 position and a stearic acid (an 18-carbon saturated fatty acid) at the sn-3 position.[9]
Hypothesis: Based on its molecular structure, which is dominated by two long, straight, saturated acyl chains, we hypothesize that the incorporation of 1-Palmitoyl-3-stearoyl-rac-glycerol into a lipid bilayer will decrease membrane fluidity . The absence of kinks will allow for tight, ordered packing with neighboring lipids, promoting a more gel-like state and reducing the lateral mobility of membrane components. This effect is expected to be more pronounced than that of phospholipids containing unsaturated fatty acids and comparable to that of fully saturated phospholipids.
Pillar 3: Experimental Design for Comparative Analysis
To rigorously test our hypothesis, we must employ techniques that provide quantitative measures of membrane order and dynamics. Here, we outline three gold-standard methodologies. For our comparative analysis, we will assess model membranes composed of a base phospholipid (e.g., POPC - 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) into which we incorporate our lipids of interest:
-
1-Palmitoyl-3-stearoyl-rac-glycerol (PS G)
-
Dipalmitoylphosphatidylcholine (DPPC) - A fully saturated phospholipid for comparison.
-
Dioleoylphosphatidylcholine (DOPC) - A fully unsaturated phospholipid for comparison.
-
Cholesterol
Experimental Workflow Overview
Caption: Workflow for comparing lipid effects on membrane fluidity.
Method 1: Steady-State Fluorescence Anisotropy
Causality: This technique measures the rotational mobility of a fluorescent probe within the membrane's hydrophobic core.[10] We use 1,6-diphenyl-1,3,5-hexatriene (DPH), a probe whose fluorescence polarization is highly sensitive to the packing of lipid acyl chains.[11] A decrease in fluidity restricts the probe's rotation, leading to a higher anisotropy value (r).
Protocol:
-
Prepare LUVs composed of POPC and 2 mol% of the test lipid (PS G, DPPC, DOPC, or Cholesterol).
-
Incubate the LUV suspension with a 1 µM DPH solution for 1 hour at 37°C, protected from light.
-
Measure fluorescence intensity using a fluorometer equipped with polarizers. Excite at 350 nm.
-
Record emission intensity parallel (I∥) and perpendicular (I⊥) to the polarized excitation light at 452 nm.
-
Calculate anisotropy (r) using the formula: r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥) (where G is the instrument-specific correction factor).
Method 2: Laurdan Generalized Polarization (GP)
Causality: The fluorescent probe Laurdan exhibits a spectral shift depending on the polarity of its environment, which is directly related to the amount of water penetration into the bilayer.[12][13] In ordered, tightly packed (less fluid) membranes, water penetration is low, and Laurdan emits maximally at ~440 nm. In disordered, fluid membranes, water penetration is higher, shifting the emission maximum to ~490 nm.[14] The GP value quantifies this shift.
Protocol:
-
Prepare LUVs as described above.
-
Label the LUVs with 5 µM Laurdan by incubating for 30 minutes at 37°C.
-
Using a scanning fluorometer, excite the sample at 340 nm.
-
Measure the emission intensities at 440 nm (I₄₄₀) and 490 nm (I₄₉₀).
-
Calculate the GP value using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) Higher, more positive GP values indicate lower fluidity.[15]
Method 3: Differential Scanning Calorimetry (DSC)
Causality: DSC measures the heat changes associated with lipid phase transitions.[16] The main phase transition temperature (Tm) is the temperature at which a membrane transitions from a rigid gel state to a fluid liquid-crystalline state.[17] Lipids that increase order and decrease fluidity will raise the Tm.
Protocol:
-
Prepare MLVs at a high concentration (e.g., 10-20 mg/mL) in buffer.
-
Load the lipid dispersion into the sample cell of the DSC instrument. Load an identical volume of buffer into the reference cell.
-
Scan the temperature, for example, from 10°C to 60°C at a rate of 1°C/min.
-
An endothermic peak will be observed. The temperature at the peak maximum is the Tm.
-
Analyze the peak to determine the transition enthalpy (ΔH), which relates to the cooperativity of the transition.
Pillar 4: Predicted Data and Comparative Interpretation
The following table summarizes the predicted outcomes from the experiments described above. These are illustrative values based on established biophysical principles.
| Lipid Incorporated (in POPC base) | Predicted Anisotropy (r) | Predicted Laurdan GP | Predicted Tm (°C) | Expected Effect on Fluidity |
| Control (Pure POPC) | ~0.15 | ~ -0.20 | -2 | Baseline Fluidity |
| PS G (Hypothesized) | ~0.28 | ~ +0.45 | Elevated | Significant Decrease |
| DPPC (Saturated) | ~0.30 | ~ +0.50 | +41 (for pure DPPC) | Significant Decrease |
| DOPC (Unsaturated) | ~0.12 | ~ -0.30 | -17 (for pure DOPC) | Significant Increase |
| Cholesterol | ~0.25 | ~ +0.30 | Broadened/Abolished | Decrease (at 37°C) |
Interpretation:
-
1-Palmitoyl-3-stearoyl-rac-glycerol (PS G): We predict that PS G will yield high anisotropy and GP values, second only to the fully saturated phospholipid DPPC. This indicates a strong ordering effect on the membrane, significantly reducing fluidity. Its impact on Tm would also be a substantial increase, reflecting the energy required to disrupt the tightly packed saturated chains.
-
Comparison with DPPC: The effect of PS G is expected to be very similar to DPPC, as both introduce two long saturated acyl chains into the membrane environment.
-
Comparison with DOPC: The contrast with DOPC will be stark. The unsaturated chains of DOPC will produce low anisotropy and GP values, indicative of a highly fluid membrane.
-
Comparison with Cholesterol: While cholesterol also increases order (higher anisotropy and GP), its effect on the phase transition is unique; it typically broadens or even abolishes the sharp transition seen with pure phospholipids, creating a "liquid-ordered" phase.[18]
Visualizing Molecular Interactions
Caption: Conceptual model of lipid packing in different membrane environments.
Implications for Research and Drug Development
Understanding how lipids like 1-Palmitoyl-3-stearoyl-rac-glycerol modulate membrane fluidity has significant implications. In drug development, changes in membrane fluidity can alter the function of membrane-bound drug targets or affect the passive diffusion of drug molecules across the cell membrane.[1] For cell biologists, elucidating the roles of specific diacylglycerols in creating localized membrane domains with distinct physical properties is crucial for understanding signal transduction and membrane trafficking. The experimental framework provided here offers a robust starting point for any investigation into the biophysical effects of novel lipids on membrane structure and function.
References
- Walsh Medical Media. The Role of Cholesterol in Membrane Fluidity and Stability.
- JoVE. (2023). Video: Membrane Fluidity.
- Khan Academy. Cell membrane fluidity (video).
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- Wikipedia. Membrane fluidity.
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- LabXchange. (2024). Cholesterol and Its Influence on Membrane Fluidity.
- Springer Nature Experiments. (2017). Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy.
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- Epand, R. M. (2013). Differential Scanning Calorimetry of Protein–Lipid Interactions. Springer Link.
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- Ohline, S. M., et al. (2003). Differential Scanning Calorimetric Study of Bilayer Membrane Phase Transitions. A Biophysical Chemistry Experiment.
- Bag, N., et al. (2012). Laurdan generalized polarization fluctuations measures membrane packing micro-heterogeneity in vivo. PNAS.
- Strahl, H., & Hamoen, L. W. (2018). Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes. Bio-protocol.
- OpenStax. (2022). 3.
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- MedChemExpress. 1-Palmitoyl-2-linoleoyl-3-stearoyl-rac-glycerol.
- Cenmed Enterprises. 1-Palmitoyl-3-stearoyl-rac-glycerol.
- ChemicalBook. (2025). 1-PALMITOYL-2-OLEOYL-3-STEAROYL-RAC-GLYCEROL.
- Medison Ventures. 1-Palmitoyl-2-linoleoyl-3-stearoyl-rac-glycerol.
- Cayman Chemical. 1-Palmitoyl-2-Linoleoyl-3-Stearoyl-rac-glycerol.
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A Researcher's Guide to 1-Palmitoyl-3-stearoyl-rac-glycerol: Properties, Applications, and Comparative Analysis
This guide provides an in-depth technical review of 1-Palmitoyl-3-stearoyl-rac-glycerol, a specific diacylglycerol (DAG), for researchers, scientists, and professionals in drug development and material science. We will move beyond a simple product description to offer a comparative analysis against other lipid alternatives, supported by experimental data and protocols to ensure scientific integrity.
Introduction to 1-Palmitoyl-3-stearoyl-rac-glycerol
1-Palmitoyl-3-stearoyl-rac-glycerol is a diacylglycerol composed of a glycerol backbone esterified with palmitic acid (a 16-carbon saturated fatty acid) at the sn-1 position and stearic acid (an 18-carbon saturated fatty acid) at the sn-3 position.[1] The sn-2 hydroxyl group remains free. The "rac-" prefix indicates that it is a racemic mixture. This molecule is a white to off-white solid at room temperature, a characteristic owed to its long, saturated fatty acid chains which allows for tight packing and a relatively high melting point.[2]
This specific DAG is found naturally in various lipid sources, including palm-based oils (derived from palm stearin, mid-fraction, and olein) and extracts from wheat bran and brewer's spent grain.[1][3] Its defined chemical structure and physical properties make it a subject of interest for applications ranging from food technology to pharmaceuticals.
Caption: Chemical structure of 1-Palmitoyl-3-stearoyl-rac-glycerol.
Physicochemical Properties: A Comparative Overview
The utility of any lipid in a formulation is dictated by its physical and chemical properties. For saturated lipids like 1-Palmitoyl-3-stearoyl-rac-glycerol, polymorphism—the ability to exist in multiple crystal forms (α, β', β)—is a critical characteristic. Each polymorph possesses distinct melting points, stability, and structural arrangements, which directly impacts the texture of food products and the stability and drug-release profiles of pharmaceutical formulations.[4][5]
The crystallization behavior of lipids is often studied using Differential Scanning Calorimetry (DSC) to measure thermal transitions and X-ray Diffraction (XRD) to identify the specific polymorphic form based on its crystal lattice spacing.[5] For instance, studies on related triacylglycerols show that rapid cooling from a melt often produces the least stable α-form, which then transforms into the more stable β' and eventually the most stable β-form upon heating or over time.[5] This kinetic relationship is crucial; controlling the cooling and heating rates allows for the targeting of specific polymorphic forms to achieve desired material properties.[4]
Table 1: Comparative Physicochemical Properties of Formulation Lipids
| Property | 1-Palmitoyl-3-stearoyl-rac-glycerol | Tristearin (SSS) | Tripalmitin (PPP) | Cetyl Palmitate |
| Lipid Type | Diacylglycerol (DAG) | Triacylglycerol (TAG) | Triacylglycerol (TAG) | Wax Ester |
| Molecular Formula | C₃₇H₇₂O₅[1] | C₅₇H₁₁₀O₆ | C₅₁H₉₈O₆ | C₃₂H₆₄O₂ |
| Molecular Weight | 597.0 g/mol [1] | 891.5 g/mol | 807.3 g/mol | 480.9 g/mol |
| Key Feature | Saturated DAG, solid | High melting point, stable β form | Common solid lipid excipient | Wax-like, forms stable SLNs |
| Polymorphism | Expected to show polymorphism | Well-studied α, β', β forms | Exhibits α, β', β forms[5] | Known for stable crystal lattice |
| Primary Use | Food structuring, potential SLN matrix | High-temp lubricants, SLNs | SLN/NLC matrix, suppositories | Ointments, creams, SLN matrix |
Application in Solid Lipid Nanoparticles (SLNs): A Performance Comparison
While direct studies formulating 1-Palmitoyl-3-stearoyl-rac-glycerol into drug delivery systems are not extensively published, its properties as a solid, biocompatible lipid make it a strong candidate for creating Solid Lipid Nanoparticles (SLNs). SLNs are advanced drug delivery systems that use a solid lipid core to encapsulate therapeutic agents, offering advantages like improved stability, controlled release, and the ability to encapsulate hydrophobic drugs.[6][7]
Comparative Analysis with Other Lipids for SLN Formulation:
-
vs. Triacylglycerols (e.g., Tristearin, Tripalmitin): As a diacylglycerol, 1-Palmitoyl-3-stearoyl-rac-glycerol possesses a free hydroxyl group, making it more polar than a corresponding triacylglycerol. This increased polarity can influence interactions with surfactants used to stabilize the nanoparticle dispersion and may affect the drug loading and release kinetics. The less perfect crystal lattice of an asymmetric DAG compared to a symmetric TAG like tripalmitin can create more imperfections, which can be advantageous for accommodating drug molecules and potentially preventing drug expulsion during storage.[6]
-
vs. Wax Esters (e.g., Cetyl Palmitate): Cetyl palmitate is a common choice for SLNs due to its chemical stability and well-defined crystalline structure.[8] 1-Palmitoyl-3-stearoyl-rac-glycerol, being a glyceride, is more susceptible to enzymatic degradation by lipases in vivo. This can be a significant advantage for designing biodegradable carriers where the lipid matrix is intended to be metabolized, facilitating drug release.
The choice of lipid is a critical experimental parameter. For a drug that is highly hydrophobic, the more ordered, purely lipidic environment of tristearin might offer higher initial loading. However, for a drug requiring a balance of encapsulation and controlled release via matrix degradation, the diacylglycerol structure of 1-Palmitoyl-3-stearoyl-rac-glycerol presents a compelling alternative.
Experimental Protocols
To ensure scientific integrity, the following section details validated methodologies for the characterization and formulation of lipid-based systems.
Protocol for Characterizing Lipid Polymorphism
This protocol describes the use of Differential Scanning Calorimetry (DSC) and Synchrotron Radiation X-ray Diffraction (SR-XRD) to analyze the crystallization and transformation behavior of a lipid like 1-Palmitoyl-3-stearoyl-rac-glycerol. This approach provides causal links between thermal treatment and crystal structure.[5]
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the lipid into an aluminum DSC pan and hermetically seal it.
-
DSC Thermal Program:
-
Equilibrate the sample at 80°C (well above its melting point) to erase any crystal memory.
-
Cool the sample at a controlled rate (e.g., 15°C/min) to a target isothermal temperature (e.g., 45°C).
-
Hold at the isothermal temperature for a set duration (e.g., 30 minutes) to allow for crystallization.
-
Heat the sample at a controlled rate (e.g., 2°C/min) to 80°C to observe polymorphic transformations and melting events.
-
-
In-Situ SR-XRD Analysis:
-
Place a separate sample in a sample holder with a temperature controller that precisely mimics the DSC thermal program.
-
Collect Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) patterns continuously throughout the thermal program.
-
Causality: WAXS patterns provide short-spacing values that identify the specific polymorph (α, β', or β), while SAXS provides long-spacing values related to the lamellar structure. By correlating the appearance and disappearance of specific diffraction peaks with the thermal events observed in the DSC, one can definitively map the transformation pathways.
-
Caption: Workflow for the characterization of lipid polymorphism.
Protocol for Solid Lipid Nanoparticle (SLN) Formulation
This protocol details the high-shear homogenization followed by ultrasonication method, a robust and scalable technique for producing SLNs. This method is chosen for its efficiency in reducing particle size and creating a stable nanoemulsion precursor.
Materials:
-
Lipid Phase: 1-Palmitoyl-3-stearoyl-rac-glycerol (or other solid lipid)
-
Aqueous Phase: Purified water containing a surfactant (e.g., Polysorbate 80, Lecithin)
-
Active Pharmaceutical Ingredient (API): (Optional, dissolved in the molten lipid phase if hydrophobic)
Methodology:
-
Preparation of Phases:
-
Heat the aqueous phase to a temperature approximately 5-10°C above the melting point of the solid lipid.
-
Separately, melt the solid lipid (and dissolve the API within it, if applicable) to the same temperature.
-
-
Hot Pre-emulsion Formation:
-
Add the hot lipid phase to the hot aqueous phase under high-shear homogenization (e.g., using an Ultra-Turrax) at 8,000-10,000 rpm for 5-10 minutes.
-
Causality: This step is crucial for dispersing the lipid phase into micron-sized droplets, creating a coarse pre-emulsion which is a prerequisite for effective size reduction in the next step.
-
-
Nanosizing:
-
Immediately subject the hot pre-emulsion to high-power probe ultrasonication for 10-15 minutes.
-
Causality: The intense energy from sonication creates cavitation forces that break down the coarse lipid droplets into the nanometer size range.
-
-
Nanoparticle Solidification:
-
Transfer the resulting hot nanoemulsion to an ice bath and stir gently.
-
Causality: Rapid cooling ("shock-cooling") causes the lipid to solidify, "freezing" the nanoparticle structure and entrapping the API. This rapid transition often favors the formation of less-ordered α or β' polymorphs, which can be beneficial for higher drug loading.
-
-
Characterization: Analyze the resulting SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
Caption: Workflow for SLN formulation via homogenization and sonication.
Conclusion and Future Outlook
1-Palmitoyl-3-stearoyl-rac-glycerol is a well-defined diacylglycerol with distinct physical properties rooted in its saturated and asymmetric structure. While its primary documented role is in the material science of natural fats, its characteristics present a compelling case for its use as a functional excipient in advanced drug delivery systems like SLNs. Its polarity, potential for forming less-ordered crystal lattices, and biodegradability offer a unique combination of features compared to traditional triacylglycerols and waxes.
Future research should focus on the direct evaluation of 1-Palmitoyl-3-stearoyl-rac-glycerol in SLN and NLC formulations. Key studies should compare its drug loading capacity, release profiles, and long-term stability against established lipids like tripalmitin and cetyl palmitate for a range of model drugs. Such data will be invaluable for drug development professionals seeking to expand their toolkit of functional lipid excipients.
References
- Polymorphism of a Highly Asymmetrical Triacylglycerol in Milk Fat: 1-Butyryl 2-Stearoyl 3-Palmitoyl-glycerol. National Institutes of Health (NIH).
- 1-Palmitoyl-2-stearoyl-3-stearoyl-glycerol | C55H106O6. PubChem.
-
In situ crystallization and transformation kinetics of polymorphic forms of saturated-unsaturated-unsaturated triacylglycerols: 1-palmitoyl-2,3-dioleoyl glycerol, 1-stearoyl-2,3-dioleoyl glycerol, and 1-palmitoyl-2-oleoyl-3-linoleoyl glycerol. ResearchGate. Available from: [Link]
-
The Triclinic Polymorphism of Cocoa Butter Is Dictated by Its Major Molecular Species, 1-Palmitoyl, 2-Oleoyl, 3-Stearoyl Glycerol (POS). ACS Publications. Available from: [Link]
-
In situ analyses of crystallization behavior of 1,2,3-tripalmitoyl glycerol under static and dynamic thermal conditions. ResearchGate. Available from: [Link]
-
1-Palmitoyl-3-stearoyl-rac-glycerol (C007B-596969). Cenmed Enterprises. Available from: [Link]
-
Solid Lipid Nanoparticles: Multitasking Nano-Carriers for Cancer Treatment. National Institutes of Health (NIH). Available from: [Link]
-
Nanostructured carriers as innovative tools for cancer diagnosis and therapy. National Center for Biotechnology Information. Available from: [Link]
-
Polymeric Versus Lipid Nanoparticles: Comparative Study of Nanoparticulate Systems as Indomethacin Carriers. CORE. Available from: [Link]
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Safety Operating Guide
Operational Safety Guide: Personal Protective Equipment for Handling 1-Palmitoyl-3-stearoyl-rac-glycerol
As a Senior Application Scientist, my primary objective is to empower your research by ensuring that every aspect of your workflow, starting with safety and handling, is built on a foundation of scientific integrity and practical, field-proven expertise. This guide provides essential safety and logistical information for handling 1-Palmitoyl-3-stearoyl-rac-glycerol, focusing on a risk-based approach to personal protective equipment (PPE).
Core Safety Profile & Guiding Principles
1-Palmitoyl-3-stearoyl-rac-glycerol is not classified as a hazardous substance according to the Globally Harmonized System (GHS). Its Safety Data Sheet (SDS) indicates a substance with no assigned GHS label elements, hazard pictograms, or signal words, and it holds the lowest possible hazard ratings from both the NFPA and HMIS (Health=0, Fire=0, Reactivity=0).
Expert Insight: The absence of a formal hazard classification does not equate to an absence of risk. In a high-purity research environment, our safety protocols serve two equally critical functions:
-
Protecting the Scientist: Preventing any physical contact, however benign, with a chemical agent adheres to the principle of "As Low As Reasonably Practicable" (ALARP) exposure.
-
Protecting the Science: The integrity of your experiment is paramount. Human contact can introduce contaminants (oils, enzymes, microbes) that can compromise the purity of the lipid and the validity of your results.
Therefore, the following PPE and handling protocols are designed as a self-validating system to ensure both personnel safety and experimental reproducibility.
Personal Protective Equipment (PPE) Protocol
The selection of PPE should be a deliberate process based on the task being performed. While the substance itself is non-irritating, the physical form (a powder) and potential use of solvents dictate a comprehensive approach.
Standard Ensemble for Handling Solid 1-Palmitoyl-3-stearoyl-rac-glycerol
This core set of PPE is mandatory for all tasks involving the handling of the powdered form of the lipid, including weighing, transferring, and general inspection.
-
Laboratory Coat: A clean, fastened lab coat must be worn to protect personal clothing from contamination and prevent the transfer of the powder outside of the designated work area.
-
Eye Protection: Standard safety glasses with side shields are required at all times within the laboratory.[1] While the SDS for this specific compound does not mandate eye protection, this is a universal laboratory practice to protect against unforeseen splashes or the aerosolization of any material.[1]
-
Hand Protection:
-
Type: Standard nitrile laboratory gloves are required.
-
Causality: The SDS for 1-Palmitoyl-3-stearoyl-rac-glycerol does not provide a specific glove recommendation due to a lack of permeation data. However, the product is generally non-irritating to the skin. The primary function of nitrile gloves in this context is to prevent contamination of the high-purity lipid by the handler and vice-versa.[2] Always change gloves immediately if they become contaminated or after extended use (e.g., every two hours) to maintain a sterile handling environment.[3]
-
Enhanced Precautions for Solution Preparation
When dissolving 1-Palmitoyl-3-stearoyl-rac-glycerol in a solvent (e.g., chloroform, methanol), the hazards of the solvent become the primary driver for PPE selection.
-
Expert Insight: The PPE must be upgraded to protect against the chemical with the highest hazard level. For instance, while the lipid itself is non-hazardous, solvents like chloroform are. Always consult the Safety Data Sheet for the specific solvent being used and adjust your PPE accordingly.
Operational Plans: Step-by-Step Handling & Disposal
Weighing and Aliquoting Protocol
This procedure is designed to minimize product loss and prevent the aerosolization of the powder.
-
Area Preparation: Designate a specific work area for weighing.[3] Ensure the analytical balance is clean, level, and calibrated.[2][4]
-
Don PPE: Put on your lab coat, safety glasses, and nitrile gloves.
-
Tare Container: Never weigh chemicals directly on the balance pan.[2][5] Place a clean, reusable container (such as a glass beaker) or a piece of weighing paper on the balance and tare the weight.[6]
-
Transfer Substance: Gently use a clean spatula to transfer the desired amount of 1-Palmitoyl-3-stearoyl-rac-glycerol to the tared container. Work carefully to avoid creating airborne dust. Keep the main product container closed when not in use.[7]
-
Clean Up: If any powder is spilled, clean it up immediately with a damp wipe or a HEPA-filtered vacuum if available for fine powders.[2][7]
Disposal Plan
Proper disposal prevents environmental contamination and ensures a safe laboratory environment.
-
Waste Characterization: 1-Palmitoyl-3-stearoyl-rac-glycerol is considered a non-hazardous, identifiable laboratory waste.[8] However, its SDS notes it is a Water Hazard Class 1 substance, meaning it is slightly hazardous for water and should not be allowed to enter the sewage system.
-
Disposal Procedure:
-
Solid Waste: All contaminated disposables, including used gloves, weighing papers, and bench pads, should be placed in a designated waste container for non-hazardous laboratory waste.[8][9] This is often a "Tiger" bag or a clearly labeled bin to distinguish it from general office trash.[8]
-
Liquid Waste: Do not pour solutions containing this lipid down the drain. If dissolved in a hazardous solvent, the resulting waste must be collected and disposed of as hazardous chemical waste according to your institution's guidelines.
-
Data Presentation & Visual Workflow
PPE Summary by Laboratory Task
| Task | Required PPE | Rationale |
| Weighing & Transferring Solid | Lab Coat, Safety Glasses, Nitrile Gloves | Protects against powder contamination and ensures sample purity.[1][3] |
| Preparing Solutions | Lab Coat, Chemical Splash Goggles, Solvent-Appropriate Gloves | PPE is dictated by the solvent's hazards, which typically exceed those of the lipid. |
| General Handling & Storage | Lab Coat, Safety Glasses, Nitrile Gloves | Maintains a baseline of safety and prevents inadvertent contamination. |
PPE Selection Workflow
The following diagram illustrates the logical decision-making process for selecting the appropriate level of PPE when working with 1-Palmitoyl-3-stearoyl-rac-glycerol.
Caption: Decision workflow for selecting appropriate PPE.
References
- Laboratory Weighing. (n.d.).
- 1-Palmitoyl-3-Stearoyl-rac-glycerol - Safety Data Sheet. (2025, September 9). Cayman Chemical.
- Chemical Safety Guidelines - Toxic and Health Hazard Powders. (n.d.). Duke University.
- Best Practices for Sustainable Weighing in Your Laboratory. (2025, July 30). Adam Equipment.
- Non-Hazardous Laboratory Waste. (n.d.). University of York, Department of Biology.
- Weighing Hazardous Powders in the Laboratory. (n.d.). University of California, Santa Cruz, Environment, Health & Safety.
- Proper Use of Balances. (2022, August 17). Chemistry LibreTexts.
- Management of Biological and Non-hazardous Lab Waste. (n.d.). Princeton University, Environmental Health & Safety.
- Safe Weighing of Toxic Powders: Lab Safety Guidelines. (n.d.). Studylib.
- Analytical Balances and Proper Weighing Practices. (n.d.). Lab Manager.
- Disposal Procedures for Non Hazardous Waste. (n.d.). Stephen F. Austin State University.
- Lab Weighing Safety Guidelines. (n.d.). Weighing Review.
Sources
- 1. Lab Weighing Safety Guidelines | Weighing Review - the main source for Weighing Industry News [weighingreview.com]
- 2. cerritos.edu [cerritos.edu]
- 3. safety.duke.edu [safety.duke.edu]
- 4. Analytical Balances and Proper Weighing Practices | Lab Manager [labmanager.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Best Practices for Sustainable Weighing in Your Laboratory [adamequipment.com]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. Non-Hazardous Laboratory Waste - Department of Biology, University of York [york.ac.uk]
- 9. sfasu.edu [sfasu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
